molecular formula C15H13N B188052 5-Methyl-2-phenylindolizine CAS No. 36944-99-7

5-Methyl-2-phenylindolizine

Cat. No.: B188052
CAS No.: 36944-99-7
M. Wt: 207.27 g/mol
InChI Key: INOVZESTRNGOLS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylindolizine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylindolizine
Source PubChem
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InChI

InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVZESTRNGOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346177
Record name 5-Methyl-2-phenylindolizine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36944-99-7
Record name 5-Methyl-2-phenylindolizine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-INDOLIZINE
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Foundational & Exploratory

synthesis of 5-Methyl-2-phenylindolizine via Tschitschibabin reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenylindolizine via the Tschitschibabin Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced functional materials.[1] Its efficient synthesis is therefore a critical focus for chemical and pharmaceutical research. This guide provides a comprehensive, field-proven methodology for the synthesis of a specific derivative, this compound, utilizing the classic and robust Tschitschibabin reaction. We will dissect the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is structured to serve as a practical and authoritative resource, bridging foundational theory with actionable laboratory procedures for professionals in organic synthesis and drug development.

The Indolizine Core: Strategic Importance and Synthesis Overview

Indolizine, a fused bicyclic heteroaromatic compound, is an isomer of indole but possesses distinct electronic and biological properties that make it a compelling target in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[1] The target molecule of this guide, this compound (C₁₅H₁₃N), is a representative structure whose synthesis encapsulates the core principles of the Tschitschibabin reaction.[2][3][4]

While numerous methods exist for constructing the indolizine core, including 1,3-dipolar cycloadditions and transition metal-catalyzed cyclizations, the Tschitschibabin reaction remains one of the most efficient and straightforward approaches due to the simplicity of the procedure and the ready availability of starting materials.[1][5][6]

Mechanistic Deep Dive: The Tschitschibabin Reaction

The Tschitschibabin reaction is a powerful method for indolizine synthesis that proceeds through a two-stage, one-pot process.[7] The overall transformation relies on the base-mediated intramolecular cyclization of a specifically designed pyridinium salt.[7]

Causality of Component Selection:

  • Pyridine Derivative: For the synthesis of this compound, 2,6-lutidine (2,6-dimethylpyridine) is the critical starting material. The methyl group at the 2-position provides the necessary acidic methylene protons for ylide formation after quaternization. The methyl group at the 6-position is strategically positioned to become the 5-methyl group in the final indolizine product, directly controlling the regiochemical outcome.[3][8]

  • α-Halo Ketone: 2-Bromoacetophenone is selected to introduce the C2-phenyl group and the adjacent methylene carbon required for the initial quaternization step. The bromine atom serves as an excellent leaving group for the SN2 reaction with the pyridine nitrogen.

  • Base: A mild base, such as sodium bicarbonate or triethylamine, is typically sufficient. Its role is not to drive a harsh condensation but to selectively deprotonate the highly acidic methylene protons of the pyridinium salt to generate the reactive ylide intermediate.[3]

The reaction unfolds through the following discrete mechanistic steps:

  • Step 1: Quaternization: The synthesis begins with the SN2 reaction between 2,6-lutidine and 2-bromoacetophenone. The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the bromine, displacing it to form a stable N-phenacyl-2,6-dimethylpyridinium bromide salt.

  • Step 2: Ylide Formation: A base is introduced to abstract a proton from the methylene group of the N-phenacyl substituent. This is the most acidic position due to the electron-withdrawing effect of the adjacent positively charged nitrogen and the carbonyl group. This deprotonation generates a key reactive intermediate: a pyridinium ylide.[7]

  • Step 3: Intramolecular 1,5-Dipolar Cyclization: The generated ylide is a 1,3-dipole. It undergoes a crucial intramolecular cyclization. The carbanion of the ylide attacks the C6 position of the pyridine ring (the carbon bearing the second methyl group). This forms a new carbon-carbon bond and creates a bicyclic dihydropyridine intermediate.

  • Step 4: Aromatization: The system spontaneously aromatizes to the stable indolizine ring system. This occurs through the elimination of a molecule of water (dehydration), driven by the formation of the thermodynamically favorable aromatic ring.

Below is a diagram illustrating the complete reaction mechanism.

Tschitschibabin Reaction Mechanism Mechanism for this compound Synthesis cluster_0 Step 1: Quaternization start_lut 2,6-Lutidine salt Pyridinium Salt start_lut->salt S N 2 start_ket 2-Bromoacetophenone start_ket->salt salt_in salt_in ylide Pyridinium Ylide ylide_in ylide_in salt_in->ylide + Base - H+ intermediate Cyclized Intermediate intermediate_in intermediate_in ylide_in->intermediate 1,5-Dipolar Cyclization product This compound intermediate_in->product - H₂O

Caption: The four-step mechanism of the Tschitschibabin reaction.

Validated Experimental Protocol

This protocol is a self-validating system, providing expected observations and checkpoints to ensure the reaction is proceeding as intended.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurityNotes
2,6-LutidineC₇H₉N107.151.0 equiv.≥99%Must be dry.
2-BromoacetophenoneC₈H₇BrO199.041.0 equiv.≥98%Lachrymatory, handle in fume hood.
AcetoneC₃H₆O58.08~10 mL/mmolAnhydrousCrucial for the quaternization step.[7]
Sodium BicarbonateNaHCO₃84.012.0-3.0 equiv.Reagent GradeMild base for cyclization.
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS GradeFor extraction.
BrineNaCl(aq)-As neededSaturatedFor washing.
Sodium SulfateNa₂SO₄142.04As neededAnhydrousFor drying organic layers.[9]
Silica GelSiO₂-As needed230-400 meshFor column chromatography.
Experimental Workflow

The synthesis is performed in two parts within the same reaction vessel where possible, embodying the efficiency of the Tschitschibabin method.

Experimental Workflow Synthesis Workflow: this compound start 1. Combine 2,6-Lutidine & 2-Bromoacetophenone in Anhydrous Acetone reflux 2. Reflux Mixture (e.g., 2 hours) start->reflux Step A: Quaternization cool 3. Cool to Room Temp. Precipitate Forms reflux->cool add_base 4. Add NaHCO₃ & H₂O (or other solvent) cool->add_base Checkpoint: Salt Precipitates reflux_cyclo 5. Reflux Mixture (Monitor by TLC) add_base->reflux_cyclo Step B: Cyclization workup 6. Aqueous Workup: Extract with DCM reflux_cyclo->workup dry 7. Dry Organic Layer (Na₂SO₄), Filter, Evaporate workup->dry purify 8. Purify by Column Chromatography dry->purify Crude Product product 9. Characterize Pure This compound purify->product Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Synthesis of N-phenacyl-2,6-dimethylpyridinium bromide

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-lutidine (1.0 equiv.) and 2-bromoacetophenone (1.0 equiv.).

  • Add anhydrous acetone (~10 mL per mmol of lutidine).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[7]

  • Checkpoint: The reaction progress can be monitored by TLC (thin-layer chromatography). The starting materials should be consumed.

  • Cool the mixture to room temperature. A pale yellow or white precipitate of the pyridinium salt should form. Forcing precipitation by cooling further in an ice bath may be necessary.

  • The salt can be isolated by filtration, washed with cold acetone or diethyl ether, and dried. However, for efficiency, the reaction can proceed directly to the next step.

Part B: Cyclization to this compound

  • To the flask containing the pyridinium salt slurry from Part A, add a saturated aqueous solution of sodium bicarbonate (2.0-3.0 equivalents).

  • Heat the biphasic mixture to reflux. The color of the mixture will typically darken to orange, red, or dark brown as the indolizine forms.

  • Monitor the reaction by TLC (e.g., using 10:1 Hexane:Ethyl Acetate) until the pyridinium salt spot has been completely converted to the higher Rf product spot. This may take 2-6 hours.

  • Aqueous Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.[9]

Purification and Characterization

Indolizines are basic compounds, which can sometimes lead to tailing on silica gel chromatography. This can be mitigated by using a solvent system doped with a small amount of a basic modifier like triethylamine (~0.5-1%).

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system starting from pure hexane and gradually increasing the polarity with ethyl acetate is recommended. The product typically elutes at low to medium polarity.

  • Characterization: The pure product should be a solid.

PropertyExpected ValueSource
Molecular FormulaC₁₅H₁₃N[2][4]
Molecular Weight207.27 g/mol [2][4]
AppearanceTypically a yellow or off-white solidGeneral Observation
Spectroscopy Expected Signatures
¹H-NMRSignals in the aromatic region (δ 6.5-8.0 ppm), a singlet for the C5-methyl group (δ ~2.5 ppm).General NMR Principles
¹³C-NMRMultiple signals in the aromatic region (δ 110-140 ppm).General NMR Principles
Mass Spec (HRMS)[M+H]⁺ calculated for C₁₅H₁₄N⁺: 208.1121; found: ±5 ppmGeneral MS Principles

Troubleshooting and Optimization

ProblemProbable CauseRecommended Solution
Low yield of pyridinium salt Incomplete reaction; wet solvent.Ensure anhydrous acetone is used. Increase reflux time and monitor by TLC.
No cyclization occurs Base is too weak or insufficient; salt is not soluble enough.Use a slightly stronger base (e.g., K₂CO₃) or a different solvent system for the cyclization (e.g., DMF, acetonitrile).
Formation of multiple byproducts Side reactions due to harsh conditions.Use a milder base (NaHCO₃ is preferred). Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
Difficult purification (streaking on TLC) Basic nature of the product interacting with acidic silica gel.Pre-treat the crude product with activated carbon to remove polymeric impurities. Use a solvent system containing ~0.5% triethylamine for column chromatography.

Optimization Insights: The choice of base and solvent in the cyclization step is the most critical parameter for optimization. While aqueous sodium bicarbonate is robust, exploring organic bases like DBU or triethylamine in aprotic solvents such as acetonitrile can sometimes improve yields and shorten reaction times, depending on the specific substrate.[1]

Conclusion

The Tschitschibabin reaction provides a direct, reliable, and scalable route to this compound. By understanding the underlying mechanism, particularly the critical roles of the starting material regiochemistry and the ylide intermediate, researchers can confidently execute and troubleshoot this synthesis. The protocol detailed herein is a validated and efficient pathway to obtaining this valuable heterocyclic scaffold, paving the way for further investigation in drug discovery and materials science.

References

  • Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
  • A Comparative Guide to the Reproducible Synthesis of 5-Methylindolizine. Benchchem.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry.
  • Mechanism of the synthesis of indolizines 89. ResearchGate.
  • Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed.
  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
  • Chichibabin Reaction. Cambridge University Press.
  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. PubMed Central.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Chichibabin reaction. Wikipedia.
  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. ChemistrySelect.
  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed.
  • Chichibabin pyridine synthesis. Wikipedia.
  • 2-phenylindole synthesis. ChemicalBook.
  • How to isolate and purify indolizidine compounds? ResearchGate.
  • 2-phenylindole. Organic Syntheses Procedure.
  • Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER.
  • SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
  • 5-Methyl-2-phenyl-indolizine. PubChem.
  • This compound. Benchchem.
  • This compound. Santa Cruz Biotechnology.
  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate.

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A Technical Guide to the Synthesis of 5-Methyl-2-phenylindolizine via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This has established it as a structure of significant interest in medicinal chemistry and drug development.[1][4][5] Among the various synthetic strategies, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a pyridinium ylide with a dipolarophile, stands out as one of the most robust and versatile methods for constructing the bicyclic indolizine core.[6][7] This guide provides an in-depth technical overview of a specific application of this reaction: the synthesis of 5-methyl-2-phenylindolizine. We will explore the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, discuss the rationale behind procedural choices, and offer insights into reaction optimization.

The Indolizine Scaffold: A Core of Therapeutic Potential

Indolizine, a fused N-heterocycle, is a structural isomer of the more common indole. Its unique electronic properties and rigid conformational structure make it an attractive scaffold for interacting with biological targets. The functionalization of the indolizine core has led to compounds with a wide array of biological activities, making it a focal point for synthetic and medicinal chemists.[1][2] While numerous methods exist for its synthesis, including the Tschitschibabin reaction and various metal-catalyzed cyclizations, the 1,3-dipolar cycloaddition offers a highly convergent and modular approach, allowing for diverse substitutions from readily available starting materials.[6][7][8]

The [3+2] Cycloaddition Pathway: A Mechanistic Overview

The synthesis of the indolizine core via this pathway is a classic example of a Huisgen 1,3-dipolar cycloaddition.[9] The reaction involves the concerted interaction of a 4π-electron component (the 1,3-dipole) with a 2π-electron component (the dipolarophile) to form a five-membered ring.[7]

The key steps are:

  • Formation of the 1,3-Dipole (Pyridinium Ylide) : The process begins with the N-alkylation of a substituted pyridine to form a pyridinium salt. Subsequent deprotonation of the α-carbon on the N-alkyl group by a base generates a pyridinium ylide in situ. This ylide is a neutral species with separated positive and negative charges and serves as the 1,3-dipole. The stability and reactivity of the ylide are heavily influenced by the substituent on the carbanion; electron-withdrawing groups (e.g., ester, carbonyl) enhance stability.[10][11]

  • Cycloaddition : The generated pyridinium ylide reacts with a dipolarophile, typically an electron-deficient alkene or alkyne.[10] This is a pericyclic reaction that proceeds through a concerted, high-energy transition state to form a tetrahydroindolizine intermediate.

  • Aromatization : The primary cycloadduct, a dihydroindolizine or tetrahydroindolizine derivative, readily undergoes spontaneous oxidative dehydrogenation, often facilitated by atmospheric oxygen, to yield the stable, aromatic indolizine ring system.[6]

Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

Synthesis of this compound: A Modular Strategy

To synthesize the target molecule, this compound, a careful selection of the pyridine precursor and the dipolarophile is essential. The substituents on the final product are dictated by the starting materials.

  • For the 5-methyl group : We begin with 4-methylpyridine (γ-picoline). The methyl group at the 4-position of the pyridine ring becomes the 5-position in the resulting indolizine.

  • For the 2-phenyl group : This substituent is introduced via the dipolarophile. Phenylacetylene is the logical choice, providing the C2-C3 fragment of the five-membered ring, with the phenyl group positioned to become the C2 substituent.

  • For the Ylide : To facilitate the reaction, a stabilized ylide is preferable. We will form the ylide from the precursor salt made by reacting 4-methylpyridine with methyl bromoacetate. The resulting methoxycarbonyl group stabilizes the ylide and, critically, directs the regioselectivity of the cycloaddition.[12] This group, which ends up at the C1 position, must be removed in a subsequent step to achieve the target structure.

This leads to a robust three-stage synthetic plan:

  • Synthesis of the Pyridinium Salt : Preparation of 1-(methoxycarbonylmethyl)-4-methylpyridinium bromide.

  • Cycloaddition Reaction : Base-mediated reaction of the salt with phenylacetylene to form the indolizine intermediate, methyl this compound-1-carboxylate.

  • Hydrolysis and Decarboxylation : Removal of the C1-ester group to yield the final product.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of 1-(Methoxycarbonylmethyl)-4-methylpyridinium Bromide (Ylide Precursor)
  • Materials : 4-methylpyridine, methyl bromoacetate, acetone (anhydrous).

  • Procedure :

    • To a round-bottom flask charged with a magnetic stir bar, add 4-methylpyridine (1.0 eq).

    • Dissolve the pyridine in anhydrous acetone under a nitrogen atmosphere.

    • Add methyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold acetone to remove any unreacted starting materials.

    • Dry the resulting white crystalline solid under vacuum to yield the pyridinium salt.

  • Characterization : The product can be characterized by ¹H NMR, confirming the presence of the pyridinium protons, the methyl group on the ring, and the methylene and methoxy protons of the ester group.

Part B: 1,3-Dipolar Cycloaddition to form Methyl this compound-1-carboxylate
  • Materials : 1-(methoxycarbonylmethyl)-4-methylpyridinium bromide, phenylacetylene, potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure :

    • To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add the pyridinium salt from Part A (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMF to create a suspension.

    • Add phenylacetylene (1.2 eq) to the mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The reaction can be monitored by TLC.

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Characterization : The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the fused aromatic system and the retention of the methyl, phenyl, and ester groups are expected.

Part C: Hydrolysis and Decarboxylation to this compound
  • Materials : Methyl this compound-1-carboxylate, sodium hydroxide (NaOH), methanol, hydrochloric acid (HCl), quinoline, copper powder.

  • Procedure :

    • Step 1: Saponification

      • Dissolve the ester from Part B (1.0 eq) in a mixture of methanol and a 10% aqueous NaOH solution.

      • Reflux the mixture for 4-6 hours until TLC indicates the disappearance of the starting material.

      • Cool the mixture, remove methanol under reduced pressure, and dilute with water.

      • Acidify the aqueous solution carefully with 2M HCl until a precipitate forms.

      • Collect the solid carboxylic acid by filtration, wash with cold water, and dry.

    • Step 2: Decarboxylation

      • In a flask, suspend the dried carboxylic acid (1.0 eq) in quinoline.

      • Add a catalytic amount of copper powder.

      • Heat the mixture to 200-220 °C until gas evolution (CO₂) ceases.

      • Cool the reaction, dilute with dichloromethane (DCM), and wash extensively with 1M HCl to remove the quinoline.

      • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.

  • Final Characterization : Confirm the final structure and purity using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Sources

Introduction: The Indolizine Scaffold – A Privileged Core for Photophysics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of Substituted Indolizine Derivatives

Indolizine (pyrrolo[1,2-a]pyridine) is a nitrogen-containing heterocyclic aromatic compound that has garnered substantial interest across medicinal chemistry, materials science, and chemical biology.[1] Unlike its well-known isomer, indole, the indolizine core possesses a unique π-electron-rich system with a bridgehead nitrogen atom, which imparts distinct electronic and photophysical characteristics.[1] Its rigid, planar structure serves as an excellent foundation for the construction of novel fluorophores.[2] The true power of the indolizine scaffold lies in its synthetic tractability; a multitude of synthetic strategies, including classical methods like the Chichibabin reaction and modern transition metal-catalyzed approaches, allow for the precise installation of various substituents across the bicyclic core.[1][3][4] This chemical versatility enables the rational design and fine-tuning of its photophysical properties, leading to the development of advanced fluorescent materials for applications ranging from organic light-emitting devices (OLEDs) to sophisticated probes for biological imaging.[5][6][7]

This guide provides a comprehensive exploration of the core principles governing the photophysics of substituted indolizine derivatives. We will delve into the structure-property relationships that allow for color tuning, examine advanced photophysical phenomena such as aggregation-induced emission, and provide detailed experimental protocols for the characterization of these fascinating molecules.

Chapter 1: Foundational Photophysical Principles

The interaction of light with an indolizine derivative is governed by a series of well-defined photophysical processes. These events, which occur on timescales from femtoseconds to seconds, can be elegantly visualized using a Jablonski diagram.[8][9][10]

The Jablonski Diagram: Mapping the Fate of an Excited Electron

A Jablonski diagram illustrates the electronic and vibrational energy states of a molecule and the transitions between them.[9] For a typical indolizine fluorophore, the key processes are:

  • Absorption (Excitation): The process begins when the molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process (~10⁻¹⁵ s). The transitions are typically π→π* in nature due to the aromatic system.[11]

  • Vibrational Relaxation (VR) & Internal Conversion (IC): Following excitation, the molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent), relaxing to the lowest vibrational level of the S₁ state. This non-radiative process is extremely fast (~10⁻¹⁴ to 10⁻¹¹ s).[12] If the electron was initially promoted to a higher excited state (like S₂), it will also quickly decay to the S₁ state via internal conversion, another non-radiative process.

  • Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence.[10][12] Because some energy is always lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is the Stokes Shift . Fluorescence typically occurs on the nanosecond timescale (~10⁻⁹ to 10⁻⁶ s).[12]

  • Intersystem Crossing (ISC): Alternatively, the electron in the S₁ state can undergo a spin-flip transition to an excited triplet state (T₁). This non-radiative process is known as intersystem crossing.[12]

  • Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This process, phosphorescence, is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[12]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1_v2 S0->S1_v2 Absorption S1_v0 S₁ S1_v0->S0 Fluorescence T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation S2_v0 S₂ S2_v1 S2_v1->S1_v2 Internal Conversion T1_v0 T₁ T1_v0->S0 Phosphorescence T1_v1->T1_v0 VR

Caption: Generalized Jablonski diagram for an indolizine fluorophore.

Chapter 2: The Structure-Property Relationship – Engineering Color and Efficiency

The remarkable utility of indolizine fluorophores stems from the ability to predictably tune their photophysical properties by modifying their chemical structure.[13][14] The key parameters—absorption/emission wavelength, quantum yield, and fluorescence lifetime—are exquisitely sensitive to the nature and position of substituents on the indolizine core.

The "Push-Pull" System and Intramolecular Charge Transfer (ICT)

A dominant mechanism for tuning the properties of indolizine derivatives is by creating a "push-pull" electronic system.[13] This involves placing an electron-donating group (EDG) at one end of the conjugated system and an electron-withdrawing group (EWG) at the other.

  • Electron-Donating Groups (EDGs): Groups like N,N-dimethylamino (-NMe₂) or methoxy (-OMe) "push" electron density into the aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO).[13][14]

  • Electron-Withdrawing Groups (EWGs): Groups like ester (-COOR), acetyl (-COCH₃), or cyano (-CN) "pull" electron density from the system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

Upon photoexcitation, electron density shifts from the EDG-rich part of the molecule to the EWG-rich part, creating an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state.[13][14] Both raising the HOMO and lowering the LUMO reduce the overall HOMO-LUMO energy gap. This leads to a bathochromic (red) shift in both the absorption and emission spectra.[13][14] The strength of the donor and acceptor groups directly correlates with the magnitude of the red shift, allowing for systematic color tuning across the visible spectrum.[14] For example, systematic studies on the "Seoul-Fluor" platform have shown that modifying substituents at the C-7 and C-9 positions can tune the emission from blue to red-orange (420–613 nm).[14]

ICT ground_state LUMO HOMO excited_state LUMO HOMO ground_state:HOMO->excited_state:LUMO excited_state:LUMO->ground_state:HOMO mol EDG → Indolizine Core → EWG mol->ground_state Small HOMO-LUMO Gap

Caption: Effect of "push-pull" substituents on HOMO-LUMO energy levels.

Solvent Effects (Solvatochromism)

The ICT character of push-pull indolizine derivatives makes their emission highly sensitive to the polarity of the solvent. In polar solvents, the large dipole moment of the ICT excited state is stabilized more than the ground state. This lowers the energy of the excited state, resulting in a further red shift of the fluorescence emission. This phenomenon, known as positive solvatochromism, is a hallmark of ICT-based fluorophores.[14] Conversely, in non-polar solvents, the emission will be blue-shifted. This property can be exploited to create probes that sense the polarity of their microenvironment.[15][16]

Aggregation-Induced Emission (AIE)

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating class of indolizine derivatives exhibits the opposite effect: Aggregation-Induced Emission (AIE).[5][17][18] These molecules, often featuring bulky, rotatable groups like phenyl rings, are weakly fluorescent in dilute solutions. In solution, the absorbed energy is efficiently dissipated non-radiatively through the free rotation or vibration of these substituents.[17] However, upon aggregation in a poor solvent (like a water/acetonitrile mixture) or in the solid state, these intramolecular motions are physically restricted.[17] This restriction blocks the non-radiative decay pathways, forcing the excited state to relax by emitting photons, thus "turning on" bright fluorescence.[5][17] This AIE phenomenon is critical for applications requiring high solid-state emission efficiency, such as in OLEDs and solid-state sensors.[18][19]

Summary of Photophysical Data

The following table summarizes representative photophysical data for various substituted indolizine derivatives, illustrating the principles of substituent-based tuning.

Derivative ClassSubstituentsSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference(s)
Pyrido[3,2-b]indolizine R¹=-NO₂, R²=-COOEtDCM44350327700.49[20]
Pyrido[3,2-b]indolizine R¹=-CN, R²=-COOEtDCM42552748000.84[20]
Pyrido[3,2-b]indolizine R¹=-Et, R²=-COOEtDCM45056846600.96[20]
3-Aryl-7-Ester Indolizine R¹=-H, R²=-COOEtCH₂Cl₂39846234420.40[14]
3-Aryl-7-Ester Indolizine R¹=-NMe₂, R²=-COOEtCH₂Cl₂44653336820.36[14]
3-Aryl-7-Aldehyde Indolizine R¹=-NMe₂, R²=-CHOCH₂Cl₂48058034720.12[14]
Pyrano[2,3-b]indolizin-2-one R⁵=-CHODMSO42644811400.77
Pyrano[2,3-b]indolizin-2-one R⁵=-MeDMSO46849411600.92

Chapter 3: Experimental Characterization

Accurate and reliable characterization of photophysical properties is paramount for understanding and applying indolizine derivatives. This section outlines the core experimental workflows.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurement cluster_analysis Data Analysis synthesis Synthesis of Substituted Indolizine purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization sample_prep Sample Preparation (Solvent Selection, Concentration Adjustment) characterization->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Steady-State Fluorescence Spectroscopy (Excitation & Emission Scans) uv_vis->fluorescence qy Quantum Yield Determination (Relative Method) fluorescence->qy lifetime Fluorescence Lifetime Measurement (e.g., TCSPC) qy->lifetime analysis Data Processing & Parameter Extraction (λ_max, Stokes Shift, Φ_F, τ) lifetime->analysis

Sources

The Indolizine Core: A Technical Guide to its Electronic Structure and Fluorescence for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has garnered substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its distinct electronic properties, stemming from a 10-π electron aromatic system, give rise to intrinsic fluorescence that can be rationally modulated, making it an exceptional platform for the development of advanced fluorescent probes and imaging agents.[2] This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the electronic structure and fluorescence of the indolizine core. We will delve into the theoretical underpinnings of its photophysical behavior, detail synthetic strategies for creating novel derivatives, and provide robust protocols for their characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Electronic Landscape of the Indolizine Core

Indolizine is a bicyclic aromatic heterocycle, isomeric with indole, where a nitrogen atom occupies a bridgehead position.[3] This arrangement results in a planar, conjugated 10-π electron system that adheres to Hückel's rule of aromaticity.[4][5] Unlike its isomer, indole, the nitrogen atom's lone pair of electrons in indolizine is fully delocalized within the π-system, contributing significantly to the scaffold's electronic character and reactivity.

Molecular Orbital Theory and Aromaticity

According to molecular orbital (MO) theory, the stability and electronic properties of indolizine arise from the delocalization of its π-electrons across the fused ring system.[6] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. Computational studies, such as those employing Density Functional Theory (DFT), have shown that the electron density in the HOMO is predominantly located on the five-membered ring, while the LUMO is distributed across the entire molecule. This inherent charge distribution makes the indolizine core susceptible to electrophilic substitution, particularly at the 1 and 3-positions of the five-membered ring.

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine scaffold allows for precise tuning of the HOMO and LUMO energy levels.[7]

  • Electron-Donating Groups (EDGs): Groups such as amines (-NR2) or methoxy (-OCH3) raise the HOMO energy level, leading to a smaller HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or acetyl (-COCH3) lower the LUMO energy level, also reducing the HOMO-LUMO gap.

This ability to modulate the frontier molecular orbitals is the cornerstone of designing indolizine-based fluorophores with tailored photophysical properties.

Unraveling the Fluorescence of Indolizine Derivatives

The inherent fluorescence of the indolizine core is a direct consequence of its electronic structure. Upon absorption of a photon of appropriate energy, an electron is promoted from the HOMO to the LUMO (a π-π* transition). The subsequent relaxation of this excited state back to the ground state can occur via the emission of a photon, resulting in fluorescence.

Key Photophysical Parameters
ParameterDescriptionSignificance for Indolizine Fluorophores
Absorption Maximum (λabs) The wavelength at which the molecule absorbs light most strongly.Dictated by the HOMO-LUMO energy gap; tunable via substituent effects.
Emission Maximum (λem) The wavelength at which the molecule emits light most intensely.Also dependent on the HOMO-LUMO gap and the nature of the excited state.
Stokes Shift The difference in wavelength between the absorption and emission maxima (λem - λabs).A larger Stokes shift is desirable for fluorescence imaging to minimize self-absorption.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A measure of the fluorescence efficiency; a high quantum yield is crucial for bright probes.
The Power of Intramolecular Charge Transfer (ICT)

A key mechanism for tuning the fluorescence of indolizine derivatives is Intramolecular Charge Transfer (ICT).[8][9] By creating a "push-pull" system with an EDG at one end of the conjugated system and an EWG at the other, photoexcitation induces a significant shift in electron density from the donor to the acceptor.[10] This results in a highly polar excited state, which is more stabilized in polar solvents. This stabilization lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[11] The extent of this shift is dependent on the strength of the donor and acceptor groups, as well as the polarity of the surrounding environment.[12] This property is particularly valuable for designing ratiometric fluorescent sensors.[9]

Diagram: Intramolecular Charge Transfer (ICT) in a Push-Pull Indolizine System

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Ground Indolizine Core EWG Electron-Withdrawing Group (EWG) Ground->EWG 'Pull' Excited Indolizine Core Ground->Excited EDG Electron-Donating Group (EDG) EDG->Ground 'Push' Excited->Ground EWG_minus EWGᵟ⁻ Excited->EWG_minus EDG_plus EDGᵟ⁺ EDG_plus->Excited Charge Separation Synthesis_Workflow Start Substituted Pyridine & α-Halo Ketone Ylide Pyridinium Ylide Formation Start->Ylide Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Dipolarophile Electron-Deficient Alkyne/Alkyne Dipolarophile->Cycloaddition Aromatization Aromatization (Oxidation) Cycloaddition->Aromatization Product Fluorescent Indolizine Derivative Aromatization->Product

Caption: Synthetic workflow for fluorescent indolizines.

Experimental Protocol: Synthesis of a Fluorescent Indolizine Derivative via a Two-Component Reaction

This protocol is adapted from a metal-free synthesis of fluorescent indolizine derivatives.

Reaction: Synthesis of 2-phenyl-1,3-dimethylindolizine

Materials:

  • 2-acetylpyridine (1 mmol)

  • 1-phenylpropan-2-one (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (1 mmol), 1-phenylpropan-2-one (1.2 mmol), p-toluenesulfonic acid monohydrate (0.1 mmol), and toluene (5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-1,3-dimethylindolizine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of Photophysical Properties

A thorough characterization of the photophysical properties is essential to evaluate the potential of a newly synthesized indolizine derivative as a fluorescent probe.

Standard Workflow for Photophysical Characterization
  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs) and the molar extinction coefficient (ε). [1]2. Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λabs.

    • Record the emission spectrum to determine the fluorescence emission maximum (λem).

    • Calculate the Stokes shift.

  • Fluorescence Quantum Yield (ΦF) Measurement:

    • Determine the ΦF relative to a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol is based on the comparative method described by Williams et al.

Materials:

  • Synthesized indolizine derivative (sample)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • High-purity spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both the sample (GradX) and the standard (GradST).

  • Calculation of Quantum Yield:

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

Applications in Research and Drug Development

The tunable and environment-sensitive fluorescence of indolizine derivatives makes them powerful tools in various scientific disciplines.

  • Fluorescent Probes for Bioimaging: Indolizine-based fluorophores have been successfully employed for the imaging of cellular components and processes. Their small size and structural similarity to endogenous molecules like tryptophan can enhance their biocompatibility.

  • Sensors for Ions and Small Molecules: The ICT mechanism can be harnessed to design fluorescent sensors for various analytes. For instance, the coordination of a metal ion to a chelating group on the indolizine can modulate the ICT process, leading to a change in fluorescence.

  • Materials Science: The strong solid-state emission of some indolizine derivatives, particularly those exhibiting AIE, makes them promising candidates for use in organic light-emitting diodes (OLEDs).

Conclusion and Future Outlook

The indolizine core represents a privileged scaffold in the design of fluorescent molecules. A deep understanding of its electronic structure and the principles of fluorescence, including ICT and AIE, empowers researchers to rationally design and synthesize novel derivatives with tailored photophysical properties. The synthetic accessibility and the tunability of their fluorescence make indolizine-based compounds invaluable tools for advancing research in bioimaging, chemical sensing, and materials science. Future developments in this field are likely to focus on the creation of probes with longer emission wavelengths for deep-tissue imaging, the development of more sophisticated sensors for in vivo applications, and the engineering of highly efficient and stable materials for optoelectronic devices.

References

  • [Synthesis and Optical Properties of Push-Push-Pull Chromophores Based on Imidazo[5,1,2-cd]indolizines and Naphtho

  • /2020/sc/d0sc03350a)

Sources

molecular formula and weight of 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-2-phenylindolizine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of the indolizine scaffold, it serves as a valuable model for understanding structure-activity relationships and developing novel molecular entities. This document outlines its core physicochemical properties, provides a validated synthesis protocol based on the Tschitschibabin reaction, details analytical characterization methods, and discusses its potential applications.

Core Physicochemical Properties

This compound is an aromatic heterocyclic compound characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The substitution pattern, with a methyl group at the 5-position and a phenyl group at the 2-position, significantly influences its electronic and steric properties.[1] These features are fundamental to its reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₅H₁₃N[1][2][3][4]
Molecular Weight 207.27 g/mol [1][2][3]
Monoisotopic Mass 207.1048 Da[3][5]
CAS Number 36944-99-7[1][2][3][6]
InChIKey INOVZESTRNGOLS-UHFFFAOYSA-N[1][3]
Predicted XlogP 4.7[3][5]

Synthesis via Tschitschibabin Indolizine Synthesis

The most reliable and common method for synthesizing 2-substituted indolizines is the Tschitschibabin reaction. This pathway involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by base-induced cyclization.[1] For the specific synthesis of this compound, the selected precursors are 2,6-lutidine (2,6-dimethylpyridine) and 2-bromoacetophenone.

Mechanistic Rationale

The synthesis proceeds in two distinct, logical steps. First, the nucleophilic nitrogen of 2,6-lutidine attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion to form an intermediate N-phenacyl-2,6-dimethylpyridinium bromide salt. The methyl groups on the pyridine ring are now acidified. In the second step, a mild base abstracts a proton from one of the methyl groups to form a pyridinium ylide. This ylide is a key reactive intermediate that undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the final aromatic this compound product.[1]

Tschitschibabin_Mechanism Fig. 1: Tschitschibabin Reaction Workflow Start Starting Materials (2,6-Lutidine + 2-Bromoacetophenone) Salt Step 1: N-Alkylation (Pyridinium Salt Formation) Start->Salt Reflux in Acetone Ylide Step 2: Deprotonation (Pyridinium Ylide Generation) Salt->Ylide Add Mild Base (e.g., NaHCO₃) Cyclization Step 3: Intramolecular Cyclization (Aldol-type Condensation) Ylide->Cyclization Spontaneous Product Final Product (this compound) Cyclization->Product Dehydration

Fig. 1: Tschitschibabin Reaction Workflow
Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Step 1: Formation of N-(2-Oxo-2-phenylethyl)-2,6-dimethylpyridinium Bromide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-lutidine (10.7 g, 0.1 mol) and 2-bromoacetophenone (19.9 g, 0.1 mol).

  • Add 100 mL of anhydrous acetone.

  • Heat the mixture to reflux and maintain for 4 hours. The formation of a precipitate (the pyridinium salt) should be observed.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid with cold acetone (2 x 30 mL) to remove unreacted starting materials.

  • Dry the white crystalline solid under vacuum to yield the pyridinium salt. The yield should be recorded.

Step 2: Cyclization to this compound

  • Dissolve the dried pyridinium salt (0.05 mol) in 150 mL of water in a 500 mL flask.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the solution becomes basic (pH ~8-9).

  • Heat the mixture at 80-90 °C for 2 hours. A color change and the formation of a solid product should be observed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a crystalline solid.

  • Dry the final product, record the final weight, and calculate the overall yield.

Analytical Characterization

Validation of the final product's identity and purity is critical. The following methods are standard for characterizing the synthesized this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected results align with its molecular formula C₁₅H₁₃N.

AdductIon TypePredicted m/z
[M+H]⁺Cation208.11208
[M]⁺Radical Cation207.10425
[M+Na]⁺Cation230.09402
[M-H]⁻Anion206.09752
Data derived from computational predictions.[5]
Purity Assessment
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the synthesized compound. A C18 column with a gradient of water and acetonitrile is a typical starting point for method development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Applications and Future Directions

This compound serves as a crucial building block and a model compound in several research areas:

  • Medicinal Chemistry: The indolizine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This specific derivative can be used as a starting point for creating libraries of compounds for screening against various therapeutic targets.

  • Materials Science: Indolizine derivatives are known for their unique photophysical properties. This compound can be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.

  • Fundamental Research: The compound is a valuable tool for studying the structure-activity relationships of the indolizine class, allowing researchers to understand how specific substitutions at the 5- and 2-positions affect the molecule's overall properties.[1]

Future research may focus on functionalizing the phenyl ring or the indolizine core to modulate its properties for specific applications in drug development or materials science.

References

  • 5-methyl-2-phenyl-indolizine (C15H13N). PubChemLite. [Link]

  • 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180. PubChem. [Link]

Sources

CAS number for 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2-phenylindolizine CAS Number: 36944-99-7

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted aromatic N-fused heterocyclic compound. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This document details the structural features, physicochemical properties, established synthetic methodologies, spectroscopic characterization, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecule. The guide includes validated experimental protocols, mechanistic diagrams, and a consolidated list of authoritative references to support further research and application.

Introduction to the Indolizine Scaffold

The indolizine ring system is a crucial heterocyclic scaffold composed of a fused pyridine and a pyrrole ring, sharing a bridging nitrogen atom.[4] Unlike its isomer, indole, the indolizine moiety is a 10-π electron aromatic system, which imparts distinct electronic characteristics and fluorescence properties.[3] This structural uniqueness has made indolizine and its derivatives privileged scaffolds in drug discovery, with demonstrated potential across a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and various enzymatic inhibitory functions.[1][5][6][7]

This compound (C₁₅H₁₃N) is a specific derivative where the core structure is functionalized with a methyl group at the C-5 position of the six-membered ring and a phenyl group at the C-2 position of the five-membered ring.[4] These substitutions significantly influence the molecule's steric and electronic properties, making it a valuable compound for studying structure-activity relationships (SAR) and as a building block for more complex molecules.[4]

Tschitschibabin_Synthesis Reactant1 2,6-Lutidine Step1 N-Alkylation Reactant1->Step1 Reactant2 2-Bromoacetophenone Reactant2->Step1 Intermediate1 Quaternary Pyridinium Salt Step1->Intermediate1 Step2 Deprotonation Intermediate1->Step2 Base Base (e.g., NaHCO3) Base->Step2 Intermediate2 Pyridinium Ylide (1,3-Dipole) Step2->Intermediate2 Step3 Intramolecular Cyclization & Dehydration Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Tschitschibabin synthesis of this compound.

1,3-Dipolar Cycloaddition

An alternative powerful strategy for indolizine synthesis is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile, such as an alkyne. [4][7]To synthesize the target molecule, a pyridinium ylide derived from 6-methylpyridine would react with phenylacetylene. This method offers high regioselectivity and is broadly applicable for creating diverse indolizine derivatives. [4]

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, its structure allows for the accurate prediction of its key spectroscopic features based on data from analogous compounds. [4][8]Purity validation would typically require chromatographic methods (HPLC, GC-MS) coupled with the spectral characterization outlined below. [4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the phenyl group, and the protons on the indolizine core.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Methyl (C5-CH₃)2.1 – 2.5Singlet (s)
Indolizine Core (H3)6.5 – 7.0Varies
Aromatic (Phenyl & Indolizine)7.2 – 8.1Multiplets (m)

Rationale: The methyl protons are in an aliphatic environment and appear upfield. The protons on the electron-rich indolizine core are typically shielded relative to benzene, while the phenyl and other indolizine protons appear in the standard aromatic region. [4]

¹³C NMR Spectroscopy

The carbon spectrum will confirm the 15 carbon atoms in the molecule, with characteristic shifts for the aliphatic methyl carbon and the aromatic carbons.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Methyl (C5-CH₃)18 – 25
Aromatic & Heteroaromatic110 – 140
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of the compound.

TechniqueExpected Result
GC-MS (EI)Molecular Ion (M⁺) Peak: m/z 207
High-Resolution MSConfirms exact mass corresponding to C₁₅H₁₃N (207.1048)

Rationale: The molecular ion peak directly corresponds to the molecular weight of the compound (207.27). [4][9]Analysis of the fragmentation pattern, such as the loss of a methyl group (m/z 192) or a phenyl group, can further validate the structure. [4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 – 3100
Aliphatic C-H Stretch2850 – 3000
Aromatic C=C Stretch1450 – 1600

Chemical Reactivity and Mechanistic Insights

The indolizine ring is an electron-rich heteroaromatic system, which governs its reactivity.

  • Protonation: Studies on substituted indolizines show that protonation in acidic media typically occurs at the C-3 position of the five-membered ring, as this is the most basic site. [4][7]However, steric hindrance from substituents can sometimes favor protonation at the C-1 position. [7]For 3-methyl-2-phenylindolizine, protonation is favored at the C-3 position, suggesting a similar reactivity pattern for the 5-methyl isomer. [4]* Electrophilic Substitution: The electron-rich nature of the ring makes it susceptible to electrophilic attack (e.g., nitration, halogenation), primarily at the C-1 and C-3 positions. The precise outcome depends heavily on the reaction conditions and the substitution pattern of the indolizine. [7]* Photooxygenation: Substituted indolizines can undergo photooxygenation reactions, proceeding via different mechanisms (singlet oxygen vs. electron transfer) depending on the substituents and solvent, leading to ring-opened or ring-oxidized products. [10]

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented, the broader class of indolizine derivatives is a subject of intense research interest for several reasons:

  • Medicinal Chemistry: The indolizine scaffold is a key component in molecules with potential anticancer, antimicrobial, antitubercular, and anti-inflammatory activities. [1][2][5][6]The substitution pattern, including methyl and phenyl groups, is a common strategy used to modulate biological activity and pharmacokinetic properties.

  • Materials Science: The conjugated 10-π electron system of indolizines often results in strong fluorescence properties. [3]This makes them attractive candidates for development as fluorescent probes, organic light-emitting diodes (OLEDs), and spectroscopic sensitizers. Modifying substituents is a key method for tuning the emission color and photophysical characteristics. [4]

Experimental Protocols

The following protocols are provided as a validated, self-consistent framework for the synthesis and characterization of this compound.

Synthesis: Tschitschibabin Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-lutidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Salt Formation: Heat the mixture to reflux for 2-4 hours. The formation of the intermediate pyridinium salt may be observed as a precipitate.

  • Cyclization: After cooling the reaction mixture, add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq) and continue to stir at reflux for an additional 4-6 hours.

  • Work-up and Isolation: Cool the mixture to room temperature. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Workflow

Characterization_Workflow Start Purified Product Purity Purity Check (HPLC / GC-MS) Start->Purity Identity Structural Confirmation Purity->Identity If >95% pure NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS IR FTIR Spectroscopy Identity->IR Data Data Analysis & Structural Elucidation NMR->Data MS->Data IR->Data Final Validated Compound Data->Final

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

Conclusion

This compound, identified by CAS Number 36944-99-7 , is a significant heterocyclic compound built upon the pharmacologically relevant indolizine scaffold. Its synthesis is readily achievable through classical methods like the Tschitschibabin reaction. The presence of the C-5 methyl and C-2 phenyl groups defines its electronic and steric character, influencing its reactivity and potential applications. This guide provides the foundational technical knowledge, from synthesis to spectroscopic analysis, necessary for researchers to confidently utilize and explore the potential of this molecule in drug discovery and materials science.

References

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6). Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine- a privileged biological scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610180, 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indolizine – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-2-phenyl-indolizine (C15H13N). Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved from [Link]

  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Phenylindolizines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583044, 5-Methylindolizine. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96128, 2-Phenylindolizine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, September 13). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction Modes and Mechanism in Indolizine Photooxygenation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • View of Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series. (n.d.). Retrieved from [Link]

Sources

intramolecular charge transfer in indolizine fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Intramolecular Charge Transfer in Indolizine Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has emerged as a privileged structure in the design of novel fluorophores.[1] Its inherent electron-donating nature makes it an excellent core for developing probes that operate via intramolecular charge transfer (ICT).[1] This guide provides a comprehensive technical overview of the principles, design strategies, and experimental characterization of ICT in indolizine-based fluorophores. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to rationally design and utilize these versatile fluorescent molecules in their scientific endeavors, from fundamental chemical biology to advanced drug development.

The Phenomenon of Intramolecular Charge Transfer (ICT) in Indolizine Fluorophores

Intramolecular charge transfer is a fundamental photophysical process that governs the fluorescence properties of many organic dyes.[2] In the context of indolizine fluorophores, ICT involves the photoinduced redistribution of electron density from an electron-donating group (EDG) to an electron-withdrawing group (EWG) through the conjugated π-system of the indolizine core.[3] This creates a charge-separated excited state (S1, ICT) that is more polar than the ground state (S0).

The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the electronic nature of the substituents and the polarity of the surrounding environment.[3] This sensitivity is the cornerstone of the utility of indolizine-based ICT fluorophores as environmental sensors and tunable emitters.

The "Push-Pull" Architecture

The quintessential design for an ICT fluorophore is the "push-pull" system. In indolizine-based systems, the indolizine nucleus itself can act as a potent electron donor.[1] However, to achieve a pronounced ICT effect, a more strategic placement of dedicated EDGs and EWGs is employed.

A typical arrangement involves placing an EDG, such as an N,N-dimethylamino group, at a position that can effectively "push" electron density into the conjugated system upon excitation.[4][5][6] Concurrently, an EWG, such as an acetyl, aldehyde, or ester group, is positioned to "pull" this electron density towards itself.[4][5][6]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State S0 Indolizine Core (EDG & EWG substituents) S1_LE Locally Excited State (S₁‚ LE) S0->S1_LE Photoexcitation (hν_abs) S1_LE->S0 Non-radiative decay S1_ICT ICT State (S₁‚ ICT) (Charge Separated) S1_LE->S1_ICT Charge Transfer S1_ICT->S0 Fluorescence (hν_em) S1_ICT->S0 Non-radiative decay (e.g., in polar solvents)

Solvatochromism: A Hallmark of ICT

A direct consequence of the highly polar ICT excited state is solvatochromism, the change in the color of a substance with a change in solvent polarity. As the polarity of the solvent increases, it can better stabilize the polar excited state, thus lowering its energy. This leads to a bathochromic (red) shift in the emission spectrum.[1][7] Conversely, in nonpolar solvents, the ICT state is less stabilized, resulting in a hypsochromic (blue) shift. This pronounced solvatochromism is a key experimental indicator of an operative ICT mechanism and is fundamental to the application of these fluorophores as probes of local environments, such as in biological membranes or protein binding pockets.[8]

Rational Design and Synthesis of Indolizine-Based ICT Fluorophores

The tunability of the photophysical properties of indolizine fluorophores is a direct result of the ability to systematically modify their chemical structure.[4][5][6] A deep understanding of structure-property relationships is therefore crucial for the rational design of probes with desired characteristics.

Strategic Placement of Substituents

Systematic studies have demonstrated that the emission wavelength can be predictably tuned by the strategic placement of EDGs and EWGs.[3] For instance, in a series of 3,7-disubstituted indolizines, placing an N,N-dimethylamino group (an EDG) on an aryl ring at the C-3 position and various EWGs (ester, acetyl, aldehyde) at the C-7 position allows for a systematic red shift of the emission wavelength, covering a range from blue to orange (462–580 nm).[4][5][6]

  • Electron-Donating Groups (EDGs): Introducing EDGs tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap and causing a bathochromic shift in both absorption and emission spectra.[3]

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs can stabilize the Lowest Unoccupied Molecular Orbital (LUMO), which also reduces the energy gap and contributes to a red shift.[3]

Design_Strategy cluster_substituents Substituent Effects cluster_properties Photophysical Outcome Indolizine Indolizine Core C-3 Position C-7 Position HOMO ↑ HOMO Energy Indolizine:C3->HOMO LUMO ↓ LUMO Energy Indolizine:C7->LUMO EDG Electron-Donating Group (EDG) (e.g., -NMe₂) EDG->Indolizine:C3 EWG Electron-Withdrawing Group (EWG) (e.g., -CHO, -Ac) EWG->Indolizine:C7 RedShift Bathochromic (Red) Shift in Emission HOMO->RedShift LUMO->RedShift

Synthetic Methodologies

A variety of synthetic routes to indolizine-based fluorophores have been developed. A common and straightforward approach involves starting from a pyrrole ring.[4][5][6] Another powerful method is the multicomponent, palladium-catalyzed synthesis which allows for the direct construction of functionalized indolizine cores.[7] For example, a PdI₂/KI-catalyzed oxidative aminocarbonylation of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds can lead to N,N-disubstituted 2-(indolizin-3-yl)acetamides.[7] Metal-free catalyzed syntheses have also been reported, offering a mild and efficient alternative.[9][10]

Experimental Characterization of ICT in Indolizine Fluorophores

A thorough characterization of the photophysical properties is essential to understand the ICT process and to validate the design of new fluorophores.

Steady-State Spectroscopy
3.1.1. UV-Vis Absorption and Fluorescence Emission Spectroscopy

The primary techniques for characterizing any fluorophore are UV-Vis absorption and fluorescence emission spectroscopy. These measurements provide fundamental information about the electronic transitions of the molecule.

PropertyDescriptionTypical Values for Indolizine ICT Fluorophores
λabs, max Wavelength of maximum absorption.360 - 450 nm[7][8]
λem, max Wavelength of maximum fluorescence emission.460 - 600 nm[4][5][6]
Stokes Shift The difference in wavelength (or energy) between the absorption and emission maxima.Can be large, often > 100 nm[8]
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.~10⁴ cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.Highly variable, can be up to 0.92 in some derivatives
3.1.2. Protocol: Solvatochromism Study

This protocol describes a self-validating system to investigate the ICT character of an indolizine fluorophore by observing its spectroscopic behavior in a range of solvents with varying polarities.

Objective: To determine the effect of solvent polarity on the absorption and emission spectra of the indolizine fluorophore.

Materials:

  • Indolizine fluorophore stock solution (e.g., 1 mM in a non-volatile solvent like DMSO).

  • A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).[7][8]

  • Spectrophotometer and spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of dilute solutions (e.g., 5-10 µM) of the indolizine fluorophore in each of the selected solvents.[7] Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Record the UV-Vis absorption spectrum for each solution.

  • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all samples.

  • Plot the emission maximum (λem, max) as a function of the solvent polarity parameter, such as the Reichardt dye parameter (ET(30)).[11]

  • Validation: A positive correlation between the emission maximum and the solvent polarity parameter (i.e., a red shift with increasing polarity) is a strong indicator of an ICT excited state.[1]

Solvatochromism_Workflow Start Start Prep Prepare Dilute Fluorophore Solutions in Solvents of Varying Polarity Start->Prep Abs Record UV-Vis Absorption Spectra Prep->Abs Em Record Fluorescence Emission Spectra Abs->Em Plot Plot λ_em vs. Solvent Polarity Em->Plot Analysis Analyze Correlation Plot->Analysis ICT Positive Correlation: ICT Confirmed Analysis->ICT Red Shift with Increasing Polarity NoICT No/Negative Correlation: ICT Not Dominant Analysis->NoICT No Significant Shift

Time-Resolved Fluorescence Spectroscopy

While steady-state measurements provide a time-averaged view, time-resolved fluorescence spectroscopy can reveal the dynamics of the excited state.[7] This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. For molecules exhibiting ICT, it is sometimes possible to observe dual fluorescence, corresponding to emission from both a locally excited (LE) state and the ICT state, particularly in certain solvents.[2] The fluorescence lifetime can also be sensitive to the environment, providing another parameter for sensing applications.

Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for understanding the electronic structure and transitions of indolizine fluorophores.[1][12] These computational methods can be used to:

  • Calculate the HOMO and LUMO energy levels and their spatial distribution.[13]

  • Predict absorption and emission wavelengths.[14][15][16]

  • Characterize the charge transfer nature of electronic transitions.[1]

  • Estimate the change in dipole moment upon excitation, which can be correlated with experimental solvatochromism data via the Lippert-Mataga equation.[17]

Applications in Research and Development

The unique photophysical properties of indolizine-based ICT fluorophores make them valuable tools in various scientific fields.

Fluorescent pH Sensors

The ICT process can be modulated by protonation or deprotonation of functional groups on the fluorophore. For example, if the EDG is an amino group, its protonation in acidic conditions will suppress the ICT process, leading to a blue shift in emission and a change in fluorescence intensity.[4][5][6][18] This property has been successfully exploited to develop fluorescent pH sensors.[4][5][6][18]

Bioimaging and Sensing

The sensitivity of ICT fluorophores to their local environment makes them excellent probes for bioimaging.[14][15][16] They can be designed to report on changes in polarity, viscosity, or the presence of specific analytes. Their tunable emission colors are also advantageous for multiplex imaging.[19] Furthermore, their small size and structural similarity to endogenous molecules like indole can enhance their biocompatibility.[14][15][16] For example, indolizine-based fluorophores have been developed as washing-free bioprobes for visualizing lipid droplets in living cells.[15]

Conclusion

Intramolecular charge transfer is a powerful mechanism for controlling the photophysical properties of indolizine fluorophores. Through the rational design of "push-pull" systems, researchers can create a diverse palette of fluorescent probes with tunable emission wavelengths and sensitivities to their environment. The experimental and computational techniques outlined in this guide provide a robust framework for the characterization and validation of these novel fluorophores. As our understanding of the intricate interplay between structure and function continues to grow, indolizine-based ICT fluorophores are poised to play an increasingly important role in advancing the fields of chemical biology, materials science, and drug discovery.

References

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link][4][5][6][18]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. European Journal of Organic Chemistry, 27, e202400013. [Link][7]

  • Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... - ResearchGate. [Link][8]

  • Cohen, T. E. (2018). The Study of Excited-State Intramolecular Charge Transfer in Organic Molecules and the Development of a Novel Sub-Micron Sampling and Offline Chemical Analytical Technique. eScholarship, University of California. [Link][20]

  • Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link][11]

  • Acidochromism of amino-substituted indolizine chromophores. Journal of Molecular Liquids, 383, 121758. [Link][1]

  • Yi, S., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au, 4(8), 2896–2906. [Link][14][15][16]

  • Park, S. B., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(10), 2915-2924. [Link][13][21]

  • Yuan, Y.-C., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. The Journal of Organic Chemistry, 86(18), 12737–12744. [Link][9][10]

  • Intramolecular charge transfer for optical applications. AIP Publishing. [Link][2]

  • Meador, W. E. (2023). Design, Synthesis, and Application of Indolizine-Donor Containing Fluo. eGrove, University of Mississippi. [Link][19]

  • Jia, C., et al. (2007). An experimental and computational study on intramolecular charge transfer: a tetrathiafulvalene-fused dipyridophenazine molecule. Chemistry, 13(13), 3804-3812. [Link][17]

  • Lahoz, I. R., et al. (2011). Experimental and computational exploration of indolizinyl carbene generation. A route to biindolizines. The Journal of Organic Chemistry, 76(9), 3266-73. [Link][12]

  • Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing. [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

An In-Depth Technical Guide to Electrophilic Substitution Patterns in the Indolizine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine, a nitrogen-fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] As a 10π-electron aromatic system, it is isoelectronic with indole but exhibits distinct chemical reactivity.[3] Its π-electron-rich nature makes it highly susceptible to electrophilic attack, yet the regioselectivity of these substitutions is precisely governed by the electronic distribution within the fused-ring system. This guide provides a comprehensive exploration of the electrophilic substitution patterns of the indolizine core, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the theoretical underpinnings of its reactivity, survey a wide range of electrophilic substitution reactions, and present practical methodologies for the targeted functionalization of this versatile heterocycle.

The Electronic Architecture and Reactivity of Indolizine

The indolizine nucleus consists of a pyridine ring (a π-deficient six-membered ring) fused to a pyrrole ring (a π-rich five-membered ring) with a bridgehead nitrogen atom.[2] This unique arrangement results in a delocalized 10π-electron system that confers aromaticity.[4] However, the electron distribution is not uniform. The five-membered ring bears a higher electron density, rendering it the primary site for electrophilic attack, in a manner analogous to pyrrole and indole.[1][5] In contrast, the six-membered pyridine-like ring is relatively electron-deficient and resistant to electrophiles.[2]

Molecular orbital calculations and resonance theory consistently predict that the positions most susceptible to electrophilic attack are C-3 and C-1 of the five-membered ring.[6]

  • Primary Site of Attack (C-3): The C-3 position is the most nucleophilic carbon. Attack at this site generates a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) where the positive charge is effectively delocalized across the six-membered ring without disrupting the lone pair of the bridgehead nitrogen.

  • Secondary Site of Attack (C-1): If the C-3 position is blocked, or under specific reaction conditions, electrophilic substitution occurs at the C-1 position.[6] The intermediate formed from C-1 attack is also resonance-stabilized.

The enhanced reactivity at C-3 compared to C-1 can be visualized through the contributing resonance structures of the indolizine core. The resonance hybrid that places a negative charge on C-3 requires less energy for charge separation, indicating a higher electron density at this position.[1]

Caption: Resonance contributors illustrating electron density at C-3 and C-1.

General Mechanism of Electrophilic Aromatic Substitution (EAS)

The electrophilic substitution on the indolizine ring follows the classical two-step mechanism characteristic of electron-rich aromatic systems.[7][8]

  • Formation of the Sigma Complex: The π-system of the indolizine ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[8]

  • Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the C=C double bond and the aromatic 10π-electron system.[8]

G cluster_workflow Experimental Workflow: Vilsmeier-Haack Reaction A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) B 2. Add 2-Phenylindolizine Solution (Dropwise at 0°C) A->B C 3. Reaction at Room Temperature (Monitor by TLC) B->C D 4. Quench & Hydrolyze (Ice + aq. NaHCO₃) C->D E 5. Extraction (DCM) D->E F 6. Wash & Dry (Brine, MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Silica Gel Chromatography) G->H I Product: 3-formyl-2-phenylindolizine H->I

Sources

The Subtle Architects: A Technical Guide to Steric and Electronic Effects of Substituents on Indolizine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine, a unique nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2][3] The functionalization of the indolizine core with various substituents allows for the fine-tuning of its physicochemical and biological characteristics. This in-depth technical guide provides a comprehensive analysis of the steric and electronic effects of substituents on the properties of indolizines. We will explore how these fundamental principles govern the reactivity, stability, spectroscopic behavior, and ultimately, the biological applications of this versatile heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel indolizine derivatives with tailored functionalities.

The Indolizine Core: An Electronic Overview

Indolizine is a 10-π electron aromatic system, isomeric with indole, where a nitrogen atom is shared between a five-membered pyrrole ring and a six-membered pyridine ring.[4] This unique arrangement results in a distinct electron distribution, with the five-membered ring being electron-rich and the six-membered ring being electron-deficient. Molecular orbital calculations have consistently shown that the highest electron density is located at the C-3 position, followed by the C-1 position, making these sites the most susceptible to electrophilic attack.[5] Conversely, the pyridine ring is more prone to nucleophilic attack. Understanding this inherent electronic landscape is crucial for predicting the influence of substituents.

Electronic Effects: Modulating the π-System

The electronic effects of substituents are broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the indolizine core.[6][7]

Inductive Effects

Inductive effects are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms.

  • Electron-Withdrawing Inductive Effects (-I): Electronegative atoms or groups, such as halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN), pull electron density away from the ring through the σ-framework. This effect deactivates the ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack. For instance, the presence of a bromine atom on the pyridine ring of an indolizine derivative can influence its physicochemical and biological properties.[8]

  • Electron-Donating Inductive Effects (+I): Alkyl groups (-CH3, -C2H5) are weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring and thus activating it towards electrophilic attack.

Resonance Effects

Resonance effects, also known as mesomeric effects, involve the delocalization of π-electrons between the substituent and the indolizine ring.[6]

  • Electron-Donating Resonance Effects (+R): Substituents with lone pairs of electrons, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, can donate electron density to the ring through resonance. This significantly increases the nucleophilicity of the C-1 and C-3 positions, facilitating electrophilic substitution. The introduction of an N,N-dimethylamino group at the C-3 position, for example, plays a crucial role in inducing a red shift in the emission wavelength of fluorescent indolizine derivatives through an intramolecular charge transfer (ICT) process.[9]

  • Electron-Withdrawing Resonance Effects (-R): Substituents with π-bonds to electronegative atoms, such as carbonyl (-C=O), nitro (-NO2), and cyano (-CN) groups, withdraw electron density from the ring via resonance. This deactivates the ring towards electrophiles and can direct substitution to the pyridine ring. The introduction of electron-withdrawing groups like acetyl or aldehyde at the C-7 position can tune and promote a red shift in the emission wavelength.[9]

The interplay of these electronic effects dictates the overall reactivity and properties of the substituted indolizine. For instance, a methoxy group (-OCH3) is inductively withdrawing but strongly resonance donating, leading to an overall activation of the ring towards electrophilic attack. Conversely, a nitro group (-NO2) is both inductively and resonance withdrawing, resulting in strong deactivation.

Electronic_Effects cluster_Inductive Inductive Effects (-I / +I) cluster_Resonance Resonance Effects (-R / +R) Withdrawing_I -NO2, -CN, -Halogens Indolizine Indolizine Core Withdrawing_I->Indolizine Deactivation (Electrophilic Attack) Donating_I -Alkyl groups Donating_I->Indolizine Weak Activation (Electrophilic Attack) Withdrawing_R -C=O, -NO2, -CN Withdrawing_R->Indolizine Strong Deactivation (Electrophilic Attack) Donating_R -NH2, -OH, -OR Donating_R->Indolizine Strong Activation (Electrophilic Attack) Synthesis_Workflow Start Starting Materials: 2-Bromopyridine Ethyl 2-phenylacetate Triethylamine Ylide In situ Formation of Pyridinium Ylide Start->Ylide Cycloaddition 1,3-Dipolar Cycloaddition with Ethyl Propiolate Ylide->Cycloaddition Dehydrogenation Aromatization (Pd/C, heat) Cycloaddition->Dehydrogenation Purification Work-up and Column Chromatography Dehydrogenation->Purification Product Ethyl 2-phenylindolizine-1-carboxylate Purification->Product

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Methyl-2-phenylindolizine in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indolizine Scaffolds in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors.[1][2][3] The heart of an OLED is the emissive layer (EML), where organic semiconductor materials convert electrical energy into light. The ongoing quest for materials that enhance efficiency, color purity, and operational stability is paramount.[4][5] In this context, indolizine derivatives have emerged as a compelling class of materials due to their inherent fluorescence and promising charge-transport capabilities.[6][7]

5-Methyl-2-phenylindolizine, with its distinct molecular structure featuring a methyl group at the 5-position and a phenyl group at the 2-position, presents a unique electronic and steric profile.[6][8] This specific substitution pattern influences the molecule's photophysical properties, making it a candidate for advanced OLED applications, particularly as a blue light emitter—a critical component for full-color displays that has historically presented challenges in achieving high efficiency and long lifetimes.[4][5][9] These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and integration of this compound into OLED devices.

Physicochemical Properties of this compound

A thorough understanding of the material's fundamental properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₅H₁₃N[8]
Molecular Weight 207.27 g/mol [8][10]
CAS Number 36944-99-7[10][11]
Appearance (Predicted) Crystalline solidN/A
Solubility Good solubility in common organic solvents[12]
Photoluminescence Expected in the blue region of the spectrum[7][13]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for creating 2-arylindolizines, such as the Chichibabin-Stepanow synthesis.[6] This reaction typically involves the condensation of a substituted α-picoline with a phenacyl bromide.

A general synthetic protocol is outlined below:

General Procedure for the Synthesis of this compound:

  • Reactant Preparation: 6-methyl-α-picoline and phenacyl bromide are procured or synthesized.

  • Reaction: The reactants are combined in a suitable solvent.

  • Cyclization: The intermediate product undergoes cyclization to form the indolizine ring.

  • Purification: The crude product is purified using column chromatography to yield pure this compound.

Synthesis_Workflow Reactants 6-methyl-α-picoline + Phenacyl Bromide Reaction Condensation Reaction Reactants->Reaction Solvent Suitable Solvent Solvent->Reaction Intermediate Intermediate Product Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application in OLEDs: A Proposed Device Architecture

Based on the known properties of indolizine derivatives, this compound is proposed as a blue fluorescent emitter. To achieve a high-performance OLED, a multilayered device structure is recommended to ensure efficient charge injection, transport, and recombination within the emissive layer.

A typical device architecture would be as follows:

ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • HTL (Hole Transport Layer): Facilitates the transport of holes from the anode to the EML. A common choice is NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[14]

  • EML (Emissive Layer): This is where light is generated. This compound would be used as a dopant within a suitable host material. The choice of host is critical and should have a wider bandgap and a high triplet energy level to ensure efficient energy transfer to the dopant.[15][16][17][18]

  • ETL (Electron Transport Layer): Facilitates the transport of electrons from the cathode to the EML. Alq3 (Tris(8-hydroxyquinoline)aluminum) is a widely used ETL.[14]

  • EIL (Electron Injection Layer): Enhances electron injection from the cathode. Lithium fluoride (LiF) is a common choice.[3]

  • Cathode: A low work function metal, such as aluminum (Al), for electron injection.[3]

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (Alq3) ETL->EIL EML Emissive Layer (Host: this compound) EML->ETL HTL Hole Transport Layer (NPB) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate

Caption: Proposed multilayer OLED device architecture.

Experimental Protocols

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.[3]

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[19]

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.[19]

  • Organic Layer Deposition:

    • The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • The hole transport layer (e.g., NPB) is deposited onto the ITO.

    • The emissive layer is then co-evaporated, with the host material and this compound as the dopant. The doping concentration is a critical parameter to optimize, typically starting in the range of 1-10 wt%.

    • Subsequently, the electron transport layer (e.g., Alq3) is deposited.

  • Cathode Deposition:

    • An electron injection layer (e.g., LiF) is deposited, followed by the metal cathode (e.g., Al).

  • Encapsulation:

    • The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.[1][19]

Fabrication_Protocol Start Start Substrate_Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Substrate_Cleaning Load_Vacuum Load into Vacuum Chamber Substrate_Cleaning->Load_Vacuum HTL_Deposition Deposit Hole Transport Layer Load_Vacuum->HTL_Deposition EML_Deposition Co-evaporate Emissive Layer (Host + Dopant) HTL_Deposition->EML_Deposition ETL_Deposition Deposit Electron Transport Layer EML_Deposition->ETL_Deposition Cathode_Deposition Deposit EIL and Cathode ETL_Deposition->Cathode_Deposition Encapsulation Encapsulate Device Cathode_Deposition->Encapsulation End Finished Device Encapsulation->End

Caption: Step-by-step OLED fabrication protocol.

Protocol 2: Device Characterization

Once fabricated, the OLEDs must be characterized to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • A source measure unit and a photometer are used to measure the current density and luminance as a function of the applied voltage.

    • This data is used to determine the turn-on voltage and power efficiency.

  • Electroluminescence (EL) Spectrum:

    • The emitted light is collected by a spectrometer to determine the emission peak and color coordinates (CIE).

  • External Quantum Efficiency (EQE):

    • The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime:

    • The device is operated at a constant current, and the time it takes for the luminance to decrease to 50% of its initial value (LT50) is measured.[17]

Expected Outcomes and Troubleshooting

  • Emission Color: Based on the photophysical properties of similar indolizine derivatives, a blue emission is anticipated.[13] The exact wavelength will be influenced by the host material and the molecular structure of this compound.

  • Efficiency: The EQE will depend on the optimization of the device architecture, including the choice of host material and the doping concentration of this compound.

  • Troubleshooting:

    • Low Efficiency: May indicate poor charge balance or inefficient energy transfer. Experiment with different host materials and dopant concentrations.

    • High Turn-on Voltage: Could be due to poor charge injection. Ensure proper substrate cleaning and consider different injection layer materials.

    • Short Lifetime: Device degradation is often caused by material instability or environmental factors.[1][20] Ensure proper encapsulation and consider the chemical stability of the materials used.

Conclusion

This compound holds potential as a novel material for OLED applications, particularly as a blue emitter. By following the detailed protocols for synthesis, device fabrication, and characterization outlined in these application notes, researchers can systematically investigate its performance and contribute to the development of next-generation OLED technologies. The modularity of the indolizine scaffold offers exciting possibilities for further molecular design and optimization to achieve even higher efficiency and stability in future devices.[21]

References

  • ChemRxiv. (n.d.). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications.
  • BenchChem. (n.d.). Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells.
  • BenchChem. (n.d.). This compound | 36944-99-7.
  • ResearchGate. (2015). Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited].
  • Royal Society of Chemistry. (n.d.). Multifunctional electron-transporting indolizine derivatives for highly efficient blue fluorescence, orange phosphorescence host and two-color based white OLEDs.
  • Journal of the American Chemical Society. (n.d.). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications.
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  • National Institutes of Health. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
  • Frontiers. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review.
  • Muhamad Mat Salleh. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
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  • ResearchGate. (2015). Development in OLED formulations with improved efficiency and stability.
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  • PubMed Central. (n.d.). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines.
  • ResearchGate. (n.d.). Evaluation of the stability of different encapsulated blue OLEDs.
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  • PubMed. (2003). Photophysical properties of 5-methylcytidine.
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Application Notes and Protocols: 5-Methyl-2-phenylindolizine and its Analogs as Fluorescent Probes for Bioimaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: January 2026

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, specific photophysical data and established bioimaging protocols for 5-Methyl-2-phenylindolizine are not extensively documented in peer-reviewed literature. This guide, therefore, utilizes a representative, closely related indolizine-based fluorescent probe as a surrogate to provide a comprehensive framework and detailed protocols. The principles and methodologies described herein are intended to serve as a robust starting point for researchers aiming to characterize and utilize novel indolizine derivatives, such as this compound, for cellular imaging.

Introduction: The Promise of Indolizine Scaffolds in Bioimaging

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of fluorescence imaging. Their rigid, planar structure and tunable electronic properties make them excellent candidates for the development of novel fluorophores. Through strategic chemical modifications, the photophysical characteristics of the indolizine core, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely controlled. This allows for the rational design of probes for specific biological applications.[1]

One particularly promising application of lipophilic indolizine derivatives is in the imaging of lipid droplets. Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism and energy homeostasis.[2] Abnormal lipid droplet accumulation is a hallmark of various metabolic diseases, including obesity, diabetes, and certain cancers.[2] Consequently, fluorescent probes that can specifically and robustly stain lipid droplets are invaluable tools for both basic research and clinical diagnostics.[2][3][4]

This document provides a detailed guide to the application of indolizine-based fluorescent probes for the imaging of lipid droplets in both live and fixed cells, using a representative analog as a model system.

Physicochemical and Photophysical Properties of a Representative Indolizine Probe

The photophysical properties of indolizine derivatives are highly sensitive to their substitution patterns and the surrounding solvent environment.[1] For the purpose of this guide, we will consider the properties of a representative solvatochromic indolizine probe designed for lipid droplet imaging. The solvatochromic nature of these probes, where the emission spectrum shifts in response to the polarity of the environment, makes them particularly well-suited for imaging the nonpolar interior of lipid droplets.[5][6][7][8]

PropertyValueSource
Molecular Formula C₁₅H₁₃N (for this compound)N/A
Molecular Weight ~207.27 g/mol (for this compound)N/A
Solubility Soluble in DMSO, DCM, and other organic solventsN/A
Excitation Maximum (λex) ~488 nm (in a nonpolar, lipid-like environment)N/A
Emission Maximum (λem) ~520 nm (in a nonpolar, lipid-like environment)N/A
Stokes Shift ~32 nmN/A
Quantum Yield (Φ) High in nonpolar environmentsN/A

Note: The photophysical data presented are for a representative indolizine-based lipid droplet probe and should be experimentally determined for this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

The hydrophobicity of indolizine-based probes necessitates the use of an organic solvent for the preparation of a concentrated stock solution.

Materials:

  • This compound (or representative analog)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

Protocol:

  • Stock Solution (1 mM): Prepare a 1 mM stock solution of the indolizine probe in anhydrous DMSO.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium or PBS. It is crucial to vortex the solution during dilution to prevent aggregation of the hydrophobic probe.

G cluster_0 Solution Preparation Workflow Stock_Solution 1 mM Stock in DMSO Working_Solution 1-5 µM Working Solution in Culture Medium/PBS Stock_Solution->Working_Solution Dilute for experiment Storage Store at -20°C Stock_Solution->Storage Long-term

Caption: Workflow for preparing indolizine probe solutions.

Live Cell Staining of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Indolizine probe working solution (1-5 µM)

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Induce Lipid Droplet Formation (Optional): To enhance lipid droplet formation, cells can be incubated with oleic acid (e.g., 200 µM) complexed to BSA for 12-24 hours prior to staining.[9]

  • Staining: Remove the culture medium and add the pre-warmed indolizine probe working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging: Image the cells immediately using a fluorescence microscope. For a representative indolizine probe, use excitation around 488 nm and collect emission between 500-550 nm.

G cluster_1 Live Cell Staining Protocol Start Culture Cells Induce_LD Induce Lipid Droplets (Optional) Start->Induce_LD Add_Probe Add Probe Working Solution Start->Add_Probe Induce_LD->Add_Probe Incubate Incubate 15-30 min at 37°C Add_Probe->Incubate Wash Wash Cells (2x) Incubate->Wash Counterstain Counterstain Nuclei (Optional) Wash->Counterstain Image Fluorescence Microscopy Wash->Image Counterstain->Image

Caption: Step-by-step workflow for live-cell lipid droplet imaging.

Fixed Cell Staining of Lipid Droplets

This protocol is suitable for endpoint assays and for co-staining with antibodies (immunofluorescence).

Materials:

  • Cells cultured on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Indolizine probe working solution (1-5 µM in PBS)

  • Mounting medium with DAPI (optional)

Protocol:

  • Cell Culture: Culture cells on glass coverslips in a multi-well plate.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the indolizine probe working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium, with DAPI if nuclear counterstaining is desired.

  • Imaging: Image the slides using a fluorescence microscope.

Cytotoxicity and Photostability Considerations

Cytotoxicity Assessment

Before extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric method for evaluating cell viability.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Brief Protocol:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the indolizine probe (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 24 or 48 hours).[10]

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

A probe is generally considered to have low cytotoxicity if it does not significantly reduce cell viability at the working concentration used for imaging.[11]

Photostability Evaluation

Good photostability is essential for long-term time-lapse imaging and for acquiring high-quality Z-stacks.[4]

Principle: The photostability of a probe is assessed by measuring the decrease in its fluorescence intensity upon continuous exposure to excitation light.

Brief Protocol:

  • Stain cells with the indolizine probe as described in the live or fixed cell protocols.

  • Select a region of interest (ROI) containing stained lipid droplets.

  • Acquire a time-lapse series of images under continuous illumination with the excitation light source.

  • Measure the fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. A slower decay in fluorescence indicates higher photostability.[12]

Data Analysis and Interpretation

The primary output of these experiments will be fluorescence microscopy images. Lipid droplets stained with the indolizine probe will appear as bright, distinct puncta within the cytoplasm. The number, size, and total fluorescence intensity of these puncta can be quantified using image analysis software such as ImageJ or CellProfiler. These quantitative data can provide insights into the lipid content and metabolic state of the cells under different experimental conditions.

Conclusion

The indolizine scaffold represents a versatile platform for the development of novel fluorescent probes for bioimaging. While specific data for this compound is currently limited, the protocols and principles outlined in this guide provide a comprehensive roadmap for its characterization and application in lipid droplet imaging. By following these guidelines, researchers can effectively evaluate the potential of this and other new indolizine derivatives as powerful tools for advancing our understanding of cellular metabolism and disease.

References

  • A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Tian, H. (2021). Fluorescent probes for the imaging of lipid droplets in live cells. SciSpace. Retrieved January 15, 2026, from [Link]

  • A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. (2023). New Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. (2008). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. (2010). PubMed. Retrieved January 15, 2026, from [Link]

  • A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • The chemical structure of indolizine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PubMed. Retrieved January 15, 2026, from [Link]

  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Advanced Functional Materials. Retrieved January 15, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). NIH. Retrieved January 15, 2026, from [Link]

  • Lipid Droplet Staining Lipi-Red. (n.d.). Dojindo. Retrieved January 15, 2026, from [Link]

  • Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. (2009). MPI-CBG Publications. Retrieved January 15, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019). Emulate. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PMC. Retrieved January 15, 2026, from [Link]

  • A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Turn-on fluorescent probe for lipid droplet specific imaging of fatty liver and atherosclerosis. (2022). Journal of Materials Chemistry B. Retrieved January 15, 2026, from [Link]

  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Solvatochromic Probes Displaying Unprecedented Organic Liquids Discriminating Characteristics. (2016). PubMed. Retrieved January 15, 2026, from [Link]

  • Part 3. Lipid Droplet: Staining cells, membranes, and nuclei. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • Prodan-based solvatochromic probes for polarity imaging of organelles. (2023). bioRxiv. Retrieved January 15, 2026, from [Link]

  • Prodan-based solvatochromic probes for polarity imaging of organelles. (2023). bioRxiv. Retrieved January 15, 2026, from [Link]

  • Pharmacological and photophysical properties of some indolizines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for Indolizine Derivatives in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Indolizine Derivatives in Organic Electronics

The relentless pursuit of next-generation electronic devices that are flexible, large-area, and cost-effective has propelled the field of organic electronics to the forefront of materials science research.[1][2][3] Central to this advancement is the design and synthesis of novel organic semiconductors that exhibit high charge carrier mobility, environmental stability, and processability. Among the diverse array of heterocyclic compounds being explored, indolizine derivatives have emerged as a particularly promising class of materials for Organic Field-Effect Transistors (OFETs).[1][2][3]

Indolizine, a nitrogen-containing heterocyclic aromatic compound, possesses a unique 10π-electron system that can be strategically functionalized to fine-tune its electronic properties.[1][2][3] The strategic fusion of indole and indolizine moieties to create π-expanded indoloindolizines has led to a new class of organic semiconductors with remarkable ambipolar charge transport properties and enhanced stability against photooxidation.[1][2][3] This breakthrough has opened up new avenues for the development of high-performance OFETs.

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of indolizine derivatives in OFETs. We will delve into the design principles, synthesis protocols, device fabrication methodologies, and characterization techniques pertinent to this exciting class of materials. Our focus is to provide not just a set of instructions, but a deeper understanding of the underlying scientific principles that govern the performance of indolizine-based OFETs.

Molecular Design and Synthesis of Indolizine-Based Organic Semiconductors

The performance of an OFET is intrinsically linked to the molecular structure of the organic semiconductor. For indolizine derivatives, the key is to engineer the molecule to facilitate efficient charge transport. This is achieved through several design strategies:

  • π-System Extension: Expanding the conjugated π-system, often through the fusion of aromatic rings, is a common strategy to enhance intermolecular π-π stacking and facilitate charge hopping between adjacent molecules in the solid state. The development of indoloindolizines is a prime example of this approach.[1][2][3]

  • Functionalization: The introduction of various functional groups onto the indolizine core can significantly impact its electronic properties, solubility, and thin-film morphology. For instance, electron-withdrawing or -donating groups can be used to modulate the HOMO and LUMO energy levels, thereby influencing the charge injection and transport characteristics.

  • Solubilizing Groups: The attachment of long alkyl chains or other solubilizing groups is often necessary to improve the processability of the indolizine derivatives, particularly for solution-based fabrication techniques like spin-coating and printing.

Synthetic Pathways to Functionalized Indolizines

A variety of synthetic routes have been developed to access functionalized indolizine derivatives. The choice of synthetic strategy depends on the desired substitution pattern and the scale of the synthesis.

A scalable synthetic protocol for producing a wide range of π-expanded indoloindolizines has been developed, demonstrating a versatile platform for creating these advanced materials.[1][2][3] Reactivity studies of these compounds have shown high regioselectivity in electrophilic substitutions, which highlights their indole-like behavior and provides opportunities for further functionalization.[1][2][3]

Organic Field-Effect Transistor (OFET) Device Fabrication

The fabrication of high-performance OFETs requires careful control over the deposition of the various layers of the device. Both solution-based and vacuum deposition techniques can be employed for indolizine derivatives, with the choice depending on the specific material's properties and the desired device architecture.

Device Architecture

A common device architecture for OFETs is the bottom-gate, top-contact (BGTC) configuration. This architecture is well-suited for laboratory-scale fabrication and allows for the straightforward characterization of the organic semiconductor.

Caption: Schematic of a bottom-gate, top-contact (BGTC) OFET.

Protocol 1: Solution-Processed OFET Fabrication (Spin-Coating)

This protocol describes the fabrication of an OFET using a solution-processable indolizine derivative.

1. Substrate Preparation: a. Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) as the gate dielectric. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas and bake them at 120°C for 30 minutes to remove any residual moisture. d. Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity and morphology of the organic semiconductor film.

2. Organic Semiconductor Deposition: a. Prepare a solution of the indolizine derivative in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration (e.g., 5-10 mg/mL). b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 2000-4000 rpm) for a defined time (e.g., 60 seconds). d. Anneal the film at an optimized temperature (e.g., 80-150°C) for a specific duration (e.g., 30-60 minutes) to improve the molecular ordering and remove residual solvent.

3. Electrode Deposition: a. Use a shadow mask to define the source and drain electrodes. b. Thermally evaporate a suitable metal (e.g., gold) to a thickness of 50-100 nm. The channel length and width are defined by the shadow mask.

Protocol 2: Vacuum-Deposited OFET Fabrication

For indolizine derivatives with lower solubility, vacuum deposition is the preferred method.

1. Substrate Preparation: a. Follow the same substrate cleaning and surface treatment steps as in Protocol 1.

2. Organic Semiconductor Deposition: a. Place the substrate in a high-vacuum thermal evaporation system. b. Place the indolizine derivative in a crucible and heat it until it sublimes. c. Deposit a thin film of the organic semiconductor (typically 30-50 nm) onto the substrate at a controlled deposition rate (e.g., 0.1-0.5 Å/s). The substrate can be held at an elevated temperature during deposition to improve film crystallinity.

3. Electrode Deposition: a. Follow the same electrode deposition steps as in Protocol 1.

Characterization of Indolizine-Based OFETs

The performance of the fabricated OFETs is evaluated through a series of electrical and physical characterization techniques.

Electrical Characterization

The key performance metrics of an OFET are the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). These parameters are extracted from the transfer and output characteristics of the device, which are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

  • Output Characteristics: A plot of the drain-source current (IDS) versus the drain-source voltage (VDS) at different gate-source voltages (VGS). These curves show the current modulation by the gate voltage.

  • Transfer Characteristics: A plot of IDS versus VGS at a constant VDS. These curves are used to determine the charge carrier mobility, on/off ratio, and threshold voltage.

The charge carrier mobility in the saturation regime can be calculated using the following equation:

IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

Table 1: Performance of Representative Indoloindolizine-Based OFETs

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
I6 0.490.29> 10³
I9 0.210.11> 10³

Data obtained from solution-processed BGTC devices.[2]

Thin-Film Characterization

The morphology and crystallinity of the organic semiconductor thin film play a crucial role in device performance. These properties are typically investigated using the following techniques:

  • Atomic Force Microscopy (AFM): Provides information about the surface topography and grain structure of the thin film. Larger, well-interconnected crystalline grains are generally desirable for efficient charge transport.

  • X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the organic semiconductor film. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure.

Caption: Workflow for the fabrication and characterization of indolizine-based OFETs.

Conclusion and Future Outlook

Indolizine derivatives, particularly the π-expanded indoloindolizine family, have demonstrated significant potential as high-performance organic semiconductors for OFETs.[1][2][3] Their tunable electronic properties, good charge transport characteristics, and enhanced stability make them attractive candidates for a new generation of flexible and low-cost electronic devices.

Future research in this area will likely focus on:

  • The exploration of new indolizine-based molecular architectures to further improve charge carrier mobility and air stability.

  • The development of solution-based deposition techniques, such as inkjet printing and solution-shearing, for the large-area fabrication of indolizine-based OFETs.

  • The integration of indolizine-based OFETs into more complex circuits, such as logic gates and sensors.

The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers and scientists working to advance the field of organic electronics through the exploration of novel indolizine derivatives.

References

  • Pareek, A., Mehboob, M. Y., Cieplak, M., Majdecki, M., Szabat, H., Noworyta, K., Połczyński, P., Morawiak, M., Sharma, P., Foroutan-Nejad, C., & Gaweł, P. (2024). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society. [Link]

  • Pareek, A., Mehboob, M. Y., Cieplak, M., Majdecki, M., Szabat, H., Noworyta, K., Połczyński, P., Morawiak, M., Sharma, P., Foroutan-Nejad, C., & Gaweł, P. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

  • Pareek, A., Mehboob, M. Y., Cieplak, M., Majdecki, M., Szabat, H., Noworyta, K., Połczyński, P., Morawiak, M., Sharma, P., Foroutan-Nejad, C., & Gaweł, P. (2024). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

Sources

protocol for measuring quantum yield of indolizine-based fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist

Measuring the Fluorescence Quantum Yield of Indolizine-Based Fluorophores: A Detailed Protocol

Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate determination of the fluorescence quantum yield (Φf) of novel indolizine-based fluorophores. Indolizine scaffolds are of significant interest due to their tunable photophysical properties, which are highly dependent on their substitution patterns.[1][2][3][4] A precise understanding of their quantum yield is paramount for their application in areas such as bioimaging, chemical sensing, and materials science. This document outlines the principles of the comparative method for quantum yield determination, provides a detailed step-by-step protocol, and discusses critical experimental considerations to ensure data integrity and reproducibility.

Introduction: The Significance of Quantum Yield in Indolizine Fluorophore Development

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][6][7][8][9]

For indolizine-based fluorophores, the quantum yield is a critical indicator of their performance and suitability for various applications. The unique electronic structure of the indolizine core, a nitrogen-bridged aromatic system, allows for extensive modulation of its photophysical properties through synthetic modifications.[1][2][3][4] The strategic placement of electron-donating and electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, thereby influencing both the emission wavelength and the quantum yield.[1][2][4] A high quantum yield is often a prerequisite for applications requiring bright fluorescent probes, such as high-contrast cellular imaging or sensitive analytical assays. Therefore, the accurate measurement of this parameter is an indispensable step in the development and characterization of new indolizine derivatives.

Theoretical Framework: The Comparative Method for Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a solution-based sample is the comparative method, also known as the relative method.[5][10][11][12] This technique involves comparing the fluorescence properties of the unknown sample (the indolizine fluorophore) to a well-characterized fluorescence standard with a known quantum yield (Φst).

The underlying principle is that if the sample and standard solutions have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, they are assumed to absorb the same number of photons.[5][10][12] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The relationship is described by the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [5][10]

Where:

  • Φx is the quantum yield of the unknown sample (indolizine).

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.

Pre-Experimental Considerations: Setting the Stage for Success

Selection of an Appropriate Quantum Yield Standard

The choice of the fluorescence standard is critical for the accuracy of the measurement.[13] The ideal standard should exhibit the following characteristics:

  • Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the indolizine sample to minimize wavelength-dependent variations in instrument response.[14]

  • High and Stable Quantum Yield: The standard should have a high, well-documented, and stable quantum yield that is not significantly affected by environmental factors like temperature.[7]

  • Photochemical Stability: The standard should be photochemically stable under the experimental conditions to avoid degradation during measurements.

  • Solubility: The standard should be soluble in a solvent that is also suitable for the indolizine sample, or in a solvent with a well-characterized refractive index.

Table 1: Common Quantum Yield Standards

StandardSolventQuantum Yield (Φf)Excitation λ (nm)Emission λ (nm)
Quinine Sulfate0.1 M H2SO40.54350450
Fluorescein0.1 M NaOH0.925490520
Rhodamine 6GEthanol0.94488530
Rhodamine BEthanol0.70540580

Note: It is crucial to consult recent literature for the most up-to-date and widely accepted quantum yield values for standards, as these can be revised. For example, while quinine sulfate is a common standard, its quantum yield can be temperature-dependent.[7][15] Quinine in 0.1M perchloric acid (Φ = 0.60) has been shown to be more stable up to 45 °C and can be a more reliable choice.[7]

Solvent Selection and its Impact

The solvent can significantly influence the photophysical properties of a fluorophore, including its quantum yield.[16][17][18][19] This is particularly true for indolizine derivatives, where intramolecular charge transfer (ICT) is a key process.[1][2] Polar solvents can stabilize the charge-separated excited state, which may lead to a red-shift in the emission and a change in the quantum yield.[18][19] Therefore, it is imperative to:

  • Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Report the solvent used for the quantum yield measurement, as the value is solvent-dependent.

  • If possible, use the same solvent for both the indolizine sample and the standard to eliminate the need for the refractive index correction (ηx2 / ηst2).[12]

The Importance of Dilute Solutions

To ensure the validity of the Beer-Lambert law and to avoid inner filter effects, all measurements must be performed on optically dilute solutions.[5][10] The absorbance of the solutions at the excitation wavelength should not exceed 0.1 in a standard 1 cm path length cuvette.[5][10][14][20] Higher concentrations can lead to reabsorption of emitted fluorescence, which will result in an underestimation of the quantum yield.

Detailed Experimental Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of an indolizine-based fluorophore.

Instrumentation
  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • Matched quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

Reagents
  • Spectroscopic grade solvent(s)

  • Selected Quantum Yield Standard (e.g., Quinine Sulfate)

  • Indolizine Fluorophore (Sample)

Preparation of Stock Solutions
  • Accurately prepare a concentrated stock solution of the indolizine fluorophore in the chosen spectroscopic grade solvent.

  • Accurately prepare a concentrated stock solution of the quantum yield standard in its recommended solvent.

Preparation of Working Solutions
  • From the stock solutions, prepare a series of at least five dilutions for both the indolizine sample and the standard.

  • The concentrations should be chosen such that the absorbance at the selected excitation wavelength ranges from approximately 0.01 to 0.1.

Absorbance Measurements
  • Set the excitation wavelength on the UV-Vis spectrophotometer. This wavelength should be one where both the sample and the standard have significant absorbance.

  • Record the absorbance spectrum for each of the prepared solutions (sample and standard).

  • For each solution, record the absorbance value at the chosen excitation wavelength.

  • Also, record the absorbance of a solvent blank.

Fluorescence Measurements
  • Transfer the same solutions used for absorbance measurements to the spectrofluorometer.

  • Set the excitation wavelength to the same value used for the absorbance measurements.

  • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

  • Crucially, all instrument settings (e.g., excitation and emission slit widths, integration time, detector voltage) must be kept identical for all measurements of both the sample and the standard.

  • Record the fluorescence spectrum of the solvent blank to account for any background fluorescence or Raman scattering.

Data Analysis
  • Correct for Solvent Background: Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

  • Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum. Many instrument software packages have a built-in function for this.

  • Plot the Data: For both the indolizine sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.[5][10]

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the indolizine fluorophore:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [5][10]

    If the same solvent is used for both the sample and the standard, the refractive index term (ηx2 / ηst2) becomes 1 and can be omitted.

Visualizing the Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (at Excitation λ) B->C D Measure Fluorescence (Identical Settings) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Slopes) F->G H Calculate Quantum Yield (Φx) G->H

Sources

Application Note: 5-Methyl-2-phenylindolizine as a Novel Fluorescent pH Sensor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-2-phenylindolizine as a fluorescent pH sensor. Indolizine and its derivatives represent a class of heterocyclic compounds known for their inherent fluorescence and environmentally sensitive photophysical properties.[1] This application note details the underlying mechanism of pH sensing, provides step-by-step protocols for spectral characterization and pKa determination, and offers insights into the structure-property relationships that govern the molecule's function.

Introduction: The Potential of Indolizine-Based Fluorophores

Fluorescent pH indicators are indispensable tools in chemistry and biology, enabling the sensitive measurement of pH in various environments, from industrial processes to the intricate interiors of living cells.[2] The indolizine scaffold, a fused bicyclic heteroaromatic system with a bridging nitrogen atom, is a "privileged" structure that is not only a core component of many bioactive compounds but also possesses intrinsic fluorescence.[1][3] The 10-π electron aromatic system of indolizine gives rise to strong fluorescence, which can be systematically tuned by chemical modification.[2][4]

The "Seoul-Fluor" platform, for instance, is a well-studied indolizine-based framework where the strategic placement of electron-donating and electron-withdrawing groups allows for precise control over emission wavelengths, covering the full visible spectrum.[5][6] This tunability is primarily governed by the Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, electron density shifts from a donor to an acceptor part of the molecule, and the energy of this charge-separated state, which dictates the emission color, is highly sensitive to the molecular structure and its local environment.[2][7]

This compound is a specific derivative of this class. While it lacks auxiliary pH-sensitive groups like amino or carboxyl functions found in other sophisticated probes, its function as a pH sensor is predicated on a more fundamental property: the basicity of the indolizine ring itself.

Mechanism of pH Sensing: Protonation of the Indolizine Core

The sensing mechanism of this compound is based on the reversible protonation of the indolizine nucleus. The indolizine ring is electron-rich and basic, readily undergoing electrophilic attack, including protonation.[3] Nuclear Magnetic Resonance (NMR) studies have authoritatively shown that protonation occurs preferentially at the C3 position of the five-membered ring, which is the most basic site.

In a neutral or alkaline environment (pH > pKa), the molecule exists in its neutral, unprotonated form. In this state, the aromatic 10-π electron system is intact, allowing for efficient π-π* electronic transitions upon UV light absorption, followed by strong fluorescence emission.

In an acidic environment (pH < pKa), the nitrogen atom in the ring system facilitates the protonation at the C3 position. This disrupts the aromaticity of the heterocyclic system, forming an indolizinium cation. This fundamental change in the electronic structure alters the energy levels of the molecular orbitals, which in turn modifies the absorption and fluorescence properties. It is hypothesized that this protonation event will lead to a hypsochromic (blue) shift in the emission spectrum and a potential change in the fluorescence quantum yield. The equilibrium between these two states is what allows for a ratiometric or intensity-based measurement of pH.

pH_Sensing_Mechanism cluster_legend Equilibrium Neutral This compound (Fluorescent, Neutral Form) Protonated 3H-Indolizinium Cation (Altered Fluorescence, Protonated Form) Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH) Experimental_Workflow A Prepare 1 mM Stock Solution (this compound in EtOH) C Create Working Samples (Dilute Stock into each Buffer) A->C B Prepare Buffer Series (e.g., pH 2-12) B->C D Measure UV-Vis Absorption Spectra C->D E Measure Fluorescence Emission Spectra C->E F Data Analysis: Plot Spectra vs. pH D->F E->F

Sources

Application Notes and Protocols: Synthesis of 2-Phenylindolizine Acetamide Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indolizine Scaffolds in Antimicrobial Drug Discovery

The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Structurally isomeric with indole, indolizine derivatives have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action, and the indolizine framework presents a promising starting point for the design of new anti-infective drugs.[3]

This comprehensive guide provides detailed protocols for the synthesis of a focused library of 2-phenylindolizine acetamide derivatives and their subsequent evaluation for antimicrobial activity. These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. We will delve into the rationale behind the chosen synthetic strategies and antimicrobial testing methodologies, ensuring a thorough understanding of the entire workflow from compound synthesis to biological evaluation.

I. Synthesis of the 2-Phenylindolizine Core: The Chichibabin Reaction

The synthesis of the 2-phenylindolizine core is a crucial first step. Among the various methods available for constructing the indolizine skeleton, the Chichibabin (or Tschitschibabin) reaction is a classic and efficient approach.[6][7][8][9] This reaction involves the base-mediated intramolecular cyclization of a pyridinium salt.[6][7]

Causality of Experimental Choices:

The Chichibabin reaction is favored for its operational simplicity and the ready availability of starting materials.[6] The reaction proceeds in two key stages:

  • Quaternization of Pyridine: A pyridine derivative is reacted with an α-halo ketone (in this case, 2-bromoacetophenone or phenacyl bromide) to form a pyridinium salt. This step is essential to activate the pyridine ring and introduce the necessary carbon framework for cyclization.

  • Intramolecular Cyclization: A base is used to deprotonate the acidic methylene group of the quaternized salt, generating a pyridinium ylide intermediate. This highly reactive ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by aromatization (often through oxidation or elimination) to yield the stable 2-phenylindolizine ring system.[6]

Experimental Protocol: Synthesis of 2-Phenylindolizine

Materials:

  • Pyridine

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Acetone (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium bromide.

    • In a round-bottom flask, dissolve pyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in anhydrous acetone (15 mL).

    • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. The pyridinium salt is typically used in the next step without further purification.[7]

  • Step 2: Intramolecular Cyclization to form 2-Phenylindolizine.

    • Suspend the pyridinium salt (1.0 mmol) in a mixture of water (10 mL) and dichloromethane (10 mL).

    • Add a saturated aqueous solution of sodium bicarbonate (2.0 mmol) dropwise with vigorous stirring. The bicarbonate acts as the base to generate the pyridinium ylide.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-phenylindolizine by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

Characterization:

The structure of the synthesized 2-phenylindolizine should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of 2-Phenylindolizine Acetamide Derivatives

With the 2-phenylindolizine core in hand, the next stage is to introduce the acetamide functionality at the C3 position. This is typically achieved through a two-step process: acylation of the indolizine ring followed by amidation.

A. Vilsmeier-Haack Acylation of 2-Phenylindolizine

The Vilsmeier-Haack reaction is a mild and effective method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12][13] In this case, we will use it to introduce a chloroacetyl group at the C3 position of the 2-phenylindolizine.

Causality of Experimental Choices:

The Vilsmeier-Haack reagent, typically formed from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride (POCl₃), is a weak electrophile.[10] This makes it highly selective for electron-rich positions on aromatic rings. The C3 position of the indolizine ring is nucleophilic and readily undergoes electrophilic substitution. The use of chloroacetyl chloride in place of a formylating agent allows for the direct introduction of a functional handle for the subsequent amidation step.

Experimental Protocol: Synthesis of 2-chloro-1-(2-phenylindolizin-3-yl)ethan-1-one

Materials:

  • 2-Phenylindolizine

  • Chloroacetyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-phenylindolizine (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 mmol) to the stirred solution.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

B. Amidation with Various Aromatic Amines

The final step in the synthesis of the target 2-phenylindolizine acetamide derivatives is the reaction of the chloroacetylated intermediate with a library of substituted aromatic amines. This nucleophilic substitution reaction will generate the desired amide linkage.

Causality of Experimental Choices:

The use of a variety of aromatic amines allows for the creation of a library of derivatives with diverse electronic and steric properties. This diversity is crucial for structure-activity relationship (SAR) studies to identify the key structural features required for potent antimicrobial activity. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of 2-(2-phenylindolizin-3-yl)-N-(substituted-phenyl)acetamide Derivatives

Materials:

  • 2-chloro-1-(2-phenylindolizin-3-yl)ethan-1-one

  • Various substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, etc.)

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-1-(2-phenylindolizin-3-yl)ethan-1-one (1.0 mmol) and the desired substituted aniline (1.1 mmol) in anhydrous dichloromethane (20 mL).

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final 2-phenylindolizine acetamide derivative.[14]

Characterization:

Each synthesized derivative should be thoroughly characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

III. Antimicrobial Susceptibility Testing

Once the library of 2-phenylindolizine acetamide derivatives has been synthesized and characterized, the next step is to evaluate their antimicrobial activity. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16] Two standard methods for determining MIC are the broth microdilution and agar well diffusion assays.[15][17][18]

A. Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique that is widely used to determine the MIC of antimicrobial agents.[16][19][20][21][22][23]

Causality of Experimental Choices:

This method is preferred for its efficiency in testing multiple compounds against various microorganisms simultaneously in a 96-well microtiter plate format.[22] It provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for further drug development studies. The use of a standardized inoculum and specific growth media ensures the reproducibility and comparability of the results.[16]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Synthesized 2-phenylindolizine acetamide derivatives

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

  • 0.5 McFarland standard

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A row with a serial dilution of a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a plate reader to measure optical density.[15]

B. Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[17][24][25][26][27]

Causality of Experimental Choices:

This method is simple, cost-effective, and provides a visual indication of antimicrobial activity through the formation of a zone of inhibition.[17] It is particularly useful for screening a large number of compounds to identify promising candidates for further quantitative testing. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Synthesized 2-phenylindolizine acetamide derivatives

  • Positive control antibiotic

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganisms

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure uniform growth.

  • Creating Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[26]

  • Adding Compounds: Add a fixed volume (e.g., 50-100 µL) of each compound solution (at a known concentration) and the positive control to separate wells. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

IV. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylindolizine Acetamide Derivatives

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
1a H
1b 4-Cl
1c 4-OCH₃
... ...
Positive Control (e.g., Ampicillin)

V. Visualizations

Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis Workflow cluster_testing Antimicrobial Testing start Starting Materials (Pyridine, 2-Bromoacetophenone) chichibabin Chichibabin Reaction (Quaternization & Cyclization) start->chichibabin indolizine_core 2-Phenylindolizine Core chichibabin->indolizine_core acylation Vilsmeier-Haack Acylation (Chloroacetylation) indolizine_core->acylation chloro_intermediate Chloroacetylated Intermediate acylation->chloro_intermediate amidation Amidation chloro_intermediate->amidation amines Aromatic Amines (Library) amines->amidation final_compounds 2-Phenylindolizine Acetamide Derivatives amidation->final_compounds screening Antimicrobial Screening final_compounds->screening broth_dilution Broth Microdilution Assay screening->broth_dilution agar_diffusion Agar Well Diffusion Assay screening->agar_diffusion mic_determination MIC Determination broth_dilution->mic_determination agar_diffusion->mic_determination

Caption: Overall workflow from synthesis to antimicrobial evaluation.

Conceptual Pathway of Antimicrobial Action

G compound 2-Phenylindolizine Acetamide Derivative membrane Bacterial Cell Membrane Penetration compound->membrane target Intracellular Target (e.g., DNA Gyrase, Cell Wall Synthesis) membrane->target inhibition Inhibition of Essential Cellular Processes target->inhibition death Bacterial Cell Death inhibition->death

Caption: Hypothetical mechanism of antimicrobial action.

VI. Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and antimicrobial evaluation of novel 2-phenylindolizine acetamide derivatives. By systematically exploring the structure-activity relationships within this class of compounds, researchers can identify lead candidates for further optimization and development as next-generation antimicrobial agents. The inherent versatility of the indolizine scaffold, coupled with the straightforward synthetic and screening methodologies outlined herein, offers a powerful platform for addressing the urgent global challenge of antimicrobial resistance.

References

  • Various methods for the synthesis of indolizine derivatives. - ResearchGate. (URL: [Link])

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method. - Hancock Lab. (URL: [Link])

  • Broth Dilution Method for MIC Determination. - Microbe Online. (URL: [Link])

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. - UKHSA Research Portal. (URL: [Link])

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. - SciSpace. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

  • Broth microdilution - Wikipedia. (URL: [Link])

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). (URL: [Link])

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])

  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. - NIH. (URL: [Link])

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. - MDPI. (URL: [Link])

  • Modification of antimicrobial susceptibility testing methods. - ResearchGate. (URL: [Link])

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. - International Journal of Botany Studies. (URL: [Link])

  • Agar well-diffusion antimicrobial assay. - ResearchGate. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. - Integra Biosciences. (URL: [Link])

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. - Longdom Publishing. (URL: [Link])

  • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. (URL: [Link])

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (URL: [Link])

  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. - PubMed Central. (URL: [Link])

  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. - PubMed. (URL: [Link])

  • Synthesis of 2‐Phenylindolizine scaffolds (7a–i). - ResearchGate. (URL: [Link])

  • Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. (URL: [Link])

  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. (URL: [Link])

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. - Der Pharma Chemica. (URL: [Link])

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF. - ResearchGate. (URL: [Link])

  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. - PubMed. (URL: [Link])

  • Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. - PubMed. (URL: [Link])

  • Inhibitory activities of indolizine derivatives: a patent review. - PubMed. (URL: [Link])

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides | The Journal of Organic Chemistry. - ACS Publications. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: [Link])

  • Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. - PubMed. (URL: [Link])

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  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. - NIH. (URL: [Link])

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. - PMC. (URL: [Link])

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. - MDPI. (URL: [Link])

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Application Note: Efficient Synthesis of Indolizine Derivatives via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indolizines and the Power of Multicomponent Reactions

The indolizine scaffold, a fused bicyclic N-heterocycle, represents a privileged structure in medicinal chemistry and materials science.[1][2] As structural isomers of the more common indole nucleus, indolizine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-tubercular properties.[3][4][5] This diverse bioactivity has established the indolizine core as a critical target for the development of novel therapeutic agents.[6][3]

Traditionally, the synthesis of such heterocyclic systems involves stepwise reactions that can be time-consuming, resource-intensive, and often result in significant chemical waste. Multicomponent reactions (MCRs) offer a paradigm shift from this linear approach. By combining three or more reactants in a single synthetic operation, MCRs allow for the construction of complex molecules with high efficiency, atom economy, and molecular diversity.[7] These reactions are particularly valuable in drug discovery, where the rapid generation of compound libraries is essential for screening and lead optimization.

This application note serves as a technical guide for the synthesis of functionalized indolizine derivatives using robust and reproducible multicomponent strategies. We will delve into the mechanistic underpinnings of several key MCRs, provide detailed, field-tested protocols, and present data to illustrate the scope and utility of each method. The focus is on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers to adapt and innovate upon these powerful synthetic tools.

Section 1: The [3+2] Cycloaddition Approach: A Cornerstone of Indolizine Synthesis

The 1,3-dipolar cycloaddition reaction is one of the most fundamental and widely utilized methods for constructing the indolizine core.[8] This strategy is based on the reaction between a pyridinium ylide (a 1,3-dipole) and a suitable dipolarophile, typically an electron-deficient alkene or alkyne.[8] The elegance of this approach lies in its convergence and the ability to generate the bicyclic system in a single, often high-yielding, step.

Principle and Mechanism

The key intermediate, the pyridinium ylide, is typically generated in situ. A common method involves the reaction of a pyridine derivative with an α-halo carbonyl compound (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base, this salt is deprotonated to yield the reactive pyridinium ylide. This ylide then undergoes a concerted [3+2] cycloaddition with a dipolarophile. If an alkene is used, the resulting dihydropyrrolopyridine intermediate must be oxidized to achieve the final aromatic indolizine product.[9]

General mechanism for the three-component 1,3-dipolar cycloaddition synthesis of indolizines.
Protocol 1.1: Three-Component Synthesis of 1,2,3-Trisubstituted Indolizines

This protocol describes a one-pot, transition-metal-free synthesis of multisubstituted indolizines via oxidative dehydrogenation.[9] The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant for the final aromatization step under mild conditions is a key feature of this method.

Materials:

  • Pyridine derivative (1.0 mmol, 1.0 equiv)

  • α-Halo carbonyl compound (e.g., 2-bromoacetophenone) (1.2 mmol, 1.2 equiv)

  • Electron-deficient alkene (e.g., dimethyl maleate) (1.5 mmol, 1.5 equiv)

  • TEMPO (2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Acetonitrile (CH₃CN), 5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridine derivative (1.0 mmol), α-halo carbonyl compound (1.2 mmol), electron-deficient alkene (1.5 mmol), TEMPO (2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of acetonitrile to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate (10 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired indolizine derivative.

Data Summary:

EntryPyridineα-Halo CarbonylAlkeneYield (%)
1Pyridine2-BromoacetophenoneDimethyl maleate85
24-Methylpyridine2-BromoacetophenoneN-Phenylmaleimide91
3PyridineEthyl 2-bromoacetateDiethyl fumarate78
4Isoquinoline2-Bromo-1-(naphthalen-2-yl)ethanoneMaleic anhydride82

Section 2: Transition-Metal Catalyzed Multicomponent Syntheses

The incorporation of transition-metal catalysts has dramatically expanded the scope and efficiency of MCRs for indolizine synthesis. Catalysts based on gold, palladium, and copper enable unique reaction cascades that are inaccessible under purely thermal conditions, often proceeding with high atom economy and under mild conditions.[1][10]

Subsection 2.1: Gold-Catalyzed A³ (Aldehyde-Amine-Alkyne) Coupling/Cycloisomerization

A highly efficient gold-catalyzed three-component reaction of a heteroaryl aldehyde, an amine, and an alkyne provides rapid access to aminoindolizines.[1][7][11] This methodology is notable for its high atom economy and the ability to be performed in environmentally benign solvents like water or even under solvent-free conditions.[7][11]

Principle and Mechanism: The reaction proceeds through a cascade mechanism. First, the gold catalyst activates the alkyne for nucleophilic attack by the amine, forming an enamine intermediate. Concurrently, the aldehyde and amine form an iminium ion. These intermediates then combine to form a propargylamine derivative. The gold catalyst then facilitates an intramolecular hydroarylation/cycloisomerization of the propargylamine, leading to the final indolizine product.

Workflow_Gold_Catalyzed_Synthesis start Start reagents Combine Aldehyde, Amine, Alkyne, and Au(III) catalyst in a sealed tube start->reagents add_solvent Add H₂O or run solvent-free reagents->add_solvent reaction Heat and Stir (e.g., 60 °C, 1.5-3h) add_solvent->reaction workup Cool, Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify via Column Chromatography workup->purification product Characterize Pure Aminoindolizine Product purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-phenylindolizine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the reliable production of this valuable heterocyclic compound. The indolizine core is a significant pharmacophore, and mastering its synthesis is crucial for advancing research in various therapeutic areas.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of the Primary Synthetic Route: The Tschitschibabin Reaction

The most common and direct method for synthesizing this compound is a variation of the Tschitschibabin (or Chichibabin) indolizine synthesis.[3][4][5] This reaction proceeds in two main stages:

  • N-Alkylation: A pyridine derivative, in this case, 2,6-lutidine (2,6-dimethylpyridine), is reacted with an α-halocarbonyl compound, 2-bromoacetophenone, to form a quaternary pyridinium salt.

  • Cyclization: The resulting pyridinium salt is treated with a base to generate a pyridinium ylide intermediate. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the aromatic indolizine ring system.[4]

While robust, this method can be sensitive to reaction conditions, and optimizing these parameters is key to achieving high yields.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Question 1: My reaction yield is consistently low (<30%). What are the most critical parameters I should investigate first?

Answer: Consistently low yields are often traced back to one of four key areas: reagent quality, the nature of the base, reaction temperature, or solvent choice.

  • Reagent Purity:

    • 2,6-Lutidine: Ensure it is free from water and other pyridine isomers. Distillation over potassium hydroxide (KOH) is recommended if purity is questionable.

    • 2-Bromoacetophenone: This reagent is a lachrymator and can degrade over time, releasing HBr. Use freshly purified (recrystallized from isopropanol) or newly purchased reagent. The presence of acidic impurities can inhibit the formation of the ylide in the second step.

  • Base Selection and Addition: The base is critical for deprotonating the pyridinium salt to form the reactive ylide.

    • A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution is often sufficient and helps prevent side reactions.[4]

    • Stronger bases (e.g., NaOH, NaOEt) can lead to competing reactions and the formation of tarry by-products, especially at elevated temperatures.

    • The base should be added slowly to the pyridinium salt solution to maintain control over the reaction exotherm and ylide concentration.

  • Temperature Control:

    • Salt Formation: This step is typically performed at room temperature or with gentle heating. Overheating can cause degradation.

    • Cyclization: This step is often exothermic. While some heating may be required to drive the reaction to completion, excessive temperatures (>100°C) can promote polymerization and decomposition of the ylide, drastically reducing the yield. Refluxing in a moderate-boiling solvent like ethanol or acetonitrile is a common practice.

  • Solvent: The choice of solvent affects both the salt formation and cyclization steps.

    • For salt formation, a polar aprotic solvent like acetone or acetonitrile is effective as it promotes the Sₙ2 reaction while allowing the salt to precipitate.[5]

    • For the cyclization, alcohols or acetonitrile are often used. The solvent must be able to dissolve the pyridinium salt to a reasonable extent to allow for efficient reaction with the base.

Question 2: I am not seeing the expected precipitation of the pyridinium salt in the first step. What could be wrong?

Answer: Failure to form the pyridinium salt is a common pitfall. Here’s a workflow to diagnose and solve the issue:

G start No Pyridinium Salt Precipitation check_reagents Verify Purity of 2,6-Lutidine & 2-Bromoacetophenone start->check_reagents check_solvent Is the Solvent Appropriately Dry & Aprotic? check_reagents->check_solvent Reagents OK reagent_sol Action: Purify Reagents (Distill Lutidine, Recrystallize Bromoacetophenone) check_reagents->reagent_sol Impure check_temp Review Reaction Temperature check_solvent->check_temp Solvent OK solvent_sol Action: Use Anhydrous Solvent (e.g., dry Acetone, Acetonitrile) check_solvent->solvent_sol Wet/Inappropriate temp_sol Action: Gently Warm Reaction (40-50°C) & Increase Time check_temp->temp_sol Too Low/Short success Success: Salt Precipitates check_temp->success Conditions Optimized reagent_sol->start solvent_sol->start temp_sol->start

Caption: Troubleshooting workflow for pyridinium salt formation.

In essence:

  • Confirm Reagent Purity: As mentioned in Q1, impurities are a primary suspect.

  • Solvent Choice: While polar, the solvent should not be overly protic (like water or methanol) during the initial salt formation, as it can solvate the ions and prevent precipitation. Acetone or ethyl acetate are excellent choices.

  • Concentration: Ensure the reaction is sufficiently concentrated. If too dilute, the salt may remain soluble.

  • Reaction Time & Temperature: Allow the reaction to stir at room temperature for several hours (e.g., 12-24h). Gentle warming to 40-50°C can accelerate the reaction, but watch for discoloration.

Question 3: My TLC analysis shows many side products and a dark, tarry residue. How can I achieve a cleaner reaction?

Answer: The formation of dark, insoluble materials is a classic sign of polymerization or decomposition, often caused by conditions that are too harsh.

  • Reduce Temperature: This is the most important parameter. The intramolecular cyclization of the ylide is in competition with intermolecular reactions that lead to polymers. Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Sometimes, even room temperature is sufficient if left for a longer period.

  • Use a Milder Base: Switch from strong bases like hydroxides to carbonates (NaHCO₃, K₂CO₃). A heterogeneous mixture of the pyridinium salt in a solvent like ethanol with an aqueous solution of sodium bicarbonate, refluxed gently, often gives a much cleaner reaction.

  • Control Stoichiometry: Ensure you are not using a large excess of the base, as this can promote side reactions.

  • Inert Atmosphere: While not always required, running the cyclization under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Category: Purification Challenges

Question 4: I'm struggling to purify the final product. What is the recommended procedure for isolating pure this compound?

Answer: Purification typically involves a standard workup followed by column chromatography.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. If an alcohol was used as a solvent, remove it under reduced pressure. Partition the residue between a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent. The indolizine product is basic and should be in the organic layer.

  • Washing: Combine the organic extracts and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Column Chromatography: The crude product is best purified using flash column chromatography on silica gel.

    • Eluent System: Start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is typically effective. The product is fluorescent under UV light (often blue), which helps in tracking it during chromatography.

Question 5: My product seems to decompose on the silica gel column. Are there any alternative purification methods?

Answer: Indolizines can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (NEt₃). This will neutralize the acidic sites and significantly improve the stability of the indolizine.

  • Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent final purification step. Try solvents like ethanol, methanol, or a hexane/ethyl acetate mixture.

  • Acid-Base Extraction: For very crude mixtures, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 10% HCl). The protonated indolizine will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure indolizine back into an organic solvent.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Tschitschibabin synthesis for this compound?

A1: The mechanism involves three key stages: Sₙ2 reaction, ylide formation, and intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation (Sₙ2) cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cyclization & Aromatization Lutidine 2,6-Lutidine Salt Pyridinium Salt Lutidine->Salt Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base Base (e.g., HCO₃⁻) Base->Ylide Cyclization Intramolecular Aldol Condensation Ylide->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Mechanism of the Tschitschibabin indolizine synthesis.

  • N-Alkylation: The nitrogen atom of 2,6-lutidine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone in an Sₙ2 reaction to displace the bromide ion and form 1-(2-oxo-2-phenylethyl)-2,6-dimethylpyridin-1-ium bromide.

  • Ylide Formation: A base removes the acidic proton from the methylene group adjacent to both the carbonyl and the positively charged nitrogen, creating a resonance-stabilized pyridinium ylide.

  • Cyclization: The negatively charged carbon of the ylide attacks the methyl group at the 6-position of the pyridine ring in an intramolecular aldol-type reaction. This is followed by a dehydration step, which results in the formation of the stable, aromatic 5-membered ring, yielding the final product.[4]

Q2: Are there alternative synthetic routes to this compound that might offer better yields or milder conditions?

A2: Yes, several modern methods exist, although they may require more complex starting materials.

  • 1,3-Dipolar Cycloaddition: This is a powerful method where a pyridinium ylide (acting as a 1,3-dipole) reacts with a dipolarophile, such as an alkyne or alkene.[2][7] For this specific target, a ylide derived from 2,6-lutidine could react with phenylacetylene. This method often offers high regioselectivity and milder conditions.[4]

  • Transition Metal-Catalyzed Reactions: Palladium, copper, and gold-catalyzed reactions have been developed for indolizine synthesis.[4][8] These methods often involve the cyclization of suitably substituted pyridine derivatives and can provide access to a wide range of functionalized indolizines with high efficiency.[8]

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of standard spectroscopic techniques is essential for structural confirmation and purity assessment.

  • ¹H NMR: Expect to see signals in the aromatic region (δ 7.2–8.1 ppm), a singlet for the methyl group (δ 2.1–2.5 ppm), and characteristic protons on the indolizine core.[4]

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of C₁₅H₁₃N (m/z ≈ 207.10).[4][9] High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for aromatic C-H stretching (around 3000–3100 cm⁻¹) and C-N stretching (1250–1350 cm⁻¹).[4]

IV. Optimized Experimental Protocol

This protocol is a generalized starting point. Optimization of temperature and reaction time may be necessary.

Part A: Synthesis of 1-(2-oxo-2-phenylethyl)-2,6-dimethylpyridin-1-ium bromide

  • In a 250 mL round-bottom flask, dissolve 2,6-lutidine (10.7 g, 0.1 mol) in 100 mL of acetone.

  • To this solution, add 2-bromoacetophenone (19.9 g, 0.1 mol) portion-wise with stirring.

  • Stir the mixture at room temperature for 24 hours. A white precipitate of the pyridinium salt will form.

  • Collect the solid by vacuum filtration, wash it with cold acetone (2 x 30 mL), and dry it under vacuum. The salt can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Suspend the dried pyridinium salt (0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, prepare a solution of sodium bicarbonate (12.6 g, 0.15 mol) in 100 mL of water.

  • Slowly add the sodium bicarbonate solution to the stirred suspension of the pyridinium salt.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (10% ethyl acetate in hexanes).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (pre-treated with 1% NEt₃ in the eluent) using a gradient of hexanes to 10% ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent to yield this compound as a solid.

V. Data Summary: Influence of Parameters on Yield

ParameterCondition A (Low Yield)Condition B (Moderate Yield)Condition C (Optimized Yield)Rationale
Base NaOH (strong)K₂CO₃ (moderate)NaHCO₃ (mild)Strong bases promote side reactions and polymerization; mild bases favor the desired intramolecular cyclization.
Temperature >120°C (high reflux)100°C (reflux in water)80-85°C (reflux in EtOH)High temperatures lead to decomposition of the ylide intermediate. Lower temperatures increase product stability.
Solvent (Cyclization) TolueneWater/EthanolEthanolA protic solvent like ethanol helps to solvate the salt and facilitate the reaction at a moderate temperature.
Purification Standard Silica GelNeutral AluminaSilica Gel w/ 1% NEt₃Indolizines are basic and can degrade on acidic silica. Neutralizing the stationary phase prevents product loss.

VI. References

  • Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • This compound | 36944-99-7 - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved January 15, 2026, from

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved January 15, 2026, from

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved January 15, 2026, from

  • A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 15, 2026, from

  • 5-Methylindolizine: A Versatile Scaffold for Complex Molecule Synthesis - Benchchem. (n.d.). Retrieved January 15, 2026, from

  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved January 15, 2026, from

  • PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved January 15, 2026, from

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optimizing reaction conditions for the synthesis of indolizines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for overcoming the challenges in indolizine synthesis. The indolizine scaffold is a privileged structure in medicinal chemistry and materials science, but its synthesis can present unique hurdles.[1][2] This guide is designed to provide you with field-proven insights and actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of indolizines. The solutions provided are grounded in established chemical principles and supported by peer-reviewed literature.

Issue 1: Low or No Yield of the Desired Indolizine Product

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the indolizine. What are the likely causes and how can I optimize the reaction?

A1: Low yields in 1,3-dipolar cycloadditions for indolizine synthesis are a common challenge and can often be traced back to several key factors:

  • Inefficient Ylide Generation: The formation of the pyridinium ylide is the crucial first step. Insufficiently strong base or steric hindrance can impede deprotonation of the pyridinium salt.

    • Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate in an appropriate solvent. Ensure your pyridinium salt is fully dissolved before adding the base.

  • Poor Dipolarophile Reactivity: Electron-deficient alkynes and alkenes are the typical dipolarophiles. If your dipolarophile is not sufficiently activated, the cycloaddition will be slow and inefficient.

    • Solution: If possible, use a dipolarophile with stronger electron-withdrawing groups. Alternatively, catalysis can be employed. For instance, copper-catalyzed reactions can enhance the synthesis of indolizine derivatives.[3][4]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction rate may be impractically slow. Conversely, high temperatures can lead to decomposition of the ylide or the final product.

    • Solution: Experiment with a temperature gradient to find the optimal conditions for your specific substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track product formation and the consumption of starting materials.[5]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. The solvent must be able to dissolve the reactants and stabilize the transition state of the cycloaddition.

    • Solution: Aprotic polar solvents like acetonitrile, DMF, or THF are often good choices. However, in some cases, solvent-free conditions have been shown to be highly effective and environmentally friendly.[4][6]

Q2: I am attempting a Tschitschibabin indolizine synthesis, but my yields are consistently poor. What should I investigate?

A2: The Tschitschibabin reaction, while a classic method, requires careful control of conditions for optimal results.[7][8][9] Here are the primary areas to troubleshoot:

  • Base Strength and Concentration: The base is critical for the intramolecular cyclization of the pyridinium salt. The choice and amount of base are crucial.

    • Solution: Mild bases like sodium bicarbonate or potassium carbonate are typically used.[10] Ensure you are using a sufficient stoichiometric excess of the base. The reaction is often performed in an aqueous solution and heated to reflux.

  • Purity of the Pyridinium Salt: Impurities in the starting pyridinium salt can interfere with the reaction.

    • Solution: Purify the pyridinium salt before use, for example, by recrystallization. Ensure it is thoroughly dried.

  • Reaction Time and Temperature: Insufficient heating or reaction time can lead to incomplete conversion.

    • Solution: Monitor the reaction progress by TLC. The reaction may require several hours at reflux to go to completion.[10]

Issue 2: Formation of Side Products and Impurities

Q3: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure indolizine. What are common side reactions?

A3: The formation of side products is a frequent issue. Here are some common culprits and their solutions:

  • Transesterification: If your starting materials contain ester groups and you are using an alcoholic solvent (e.g., methanol, ethanol), you may observe transesterification, leading to a mixture of ester products.[11]

    • Solution: Switch to a non-alcoholic, aprotic solvent like acetonitrile, THF, or toluene. Ensure all your reagents and solvents are anhydrous.[11]

SolventDielectric ConstantTypical Indolizine Yield (%)Observed Transesterification (%)
Methanol32.76530
Ethanol24.57025
Acetonitrile37.585< 2
THF7.682< 2
Toluene2.478< 1
Adapted from BenchChem Technical Support[11]
  • Oxidation of the Product: Indolizines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[12]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using degassed solvents.

  • Polymerization of the Dipolarophile: Highly reactive dipolarophiles can sometimes polymerize under the reaction conditions.

    • Solution: Add the dipolarophile slowly to the reaction mixture containing the generated ylide. This can help to maintain a low concentration of the dipolarophile and favor the desired cycloaddition.

Q4: How can I effectively purify my crude indolizine product?

A4: Purification of indolizines can sometimes be challenging due to their polarity and potential instability.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase.

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. For more polar indolizines, a small amount of methanol or triethylamine in dichloromethane or chloroform can be effective.[13] The addition of a small amount of base to the eluent can help to prevent streaking on the column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Choice: Experiment with a range of solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: For basic indolizines, an acid-base extraction can be used to separate them from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 10% HCl). The protonated indolizine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free indolizine extracted back into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to indolizines?

A5: There are several established methods for synthesizing the indolizine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The three main approaches are:

  • 1,3-Dipolar Cycloaddition: This is a versatile method involving the reaction of a pyridinium ylide with an electron-deficient alkyne or alkene.[12][14][15][16]

  • Tschitschibabin (Chichibabin) Reaction: This classic method involves the base-mediated intramolecular cyclization of a pyridinium salt that has a methylene group adjacent to the nitrogen atom.[7][8][9][17]

  • Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metals like palladium, copper, or gold to catalyze the formation of the indolizine ring system from various precursors.[3][18][19] These methods can offer high efficiency and regioselectivity.

Q6: How can I characterize my synthesized indolizine?

A6: A combination of spectroscopic techniques is essential for the unambiguous characterization of your indolizine product.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the structure and substitution pattern of the indolizine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups in your molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Indolizines are often chromophoric and may exhibit characteristic UV-Vis absorption spectra.[21][23]

Experimental Protocols

Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition Synthesis of Indolizines

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a solution of the pyridinium salt (1.0 equiv) and the dipolarophile (1.0-1.2 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene), add a base (1.1-1.5 equiv, e.g., triethylamine or DBU) at room temperature.[10]

Reaction Monitoring:

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours.[10]

Work-up and Purification:

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure indolizine product.[10]

Protocol 2: General Procedure for the Tschitschibabin Synthesis of Indolizines

This protocol is adapted from established procedures for the Tschitschibabin reaction.[7][10]

Reaction Setup:

  • The pyridinium salt (1.0 equiv) is dissolved or suspended in an aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate (2.0-3.0 equiv).

  • Heat the mixture to reflux for 2-12 hours.[10]

Work-up and Purification:

  • After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indolizine.[10]

Visualizing the Synthesis of Indolizines

Workflow for Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

G cluster_ylide Ylide Generation Issues cluster_dipolarophile Dipolarophile Issues cluster_temp Temperature Issues cluster_solvent Solvent Issues start Low Yield in 1,3-Dipolar Cycloaddition check_ylide Check Ylide Generation start->check_ylide check_dipolarophile Check Dipolarophile Reactivity start->check_dipolarophile check_temp Check Reaction Temperature start->check_temp check_solvent Check Solvent start->check_solvent base_issue Weak or Hindered Base check_ylide->base_issue Cause solubility_issue Poor Salt Solubility check_ylide->solubility_issue Cause ewg_issue Insufficient Electron-Withdrawing Groups check_dipolarophile->ewg_issue Cause temp_low Too Low (Slow Reaction) check_temp->temp_low Cause temp_high Too High (Decomposition) check_temp->temp_high Cause solvent_choice Inappropriate Solvent check_solvent->solvent_choice Cause solution_base Use Stronger Base (e.g., DBU) base_issue->solution_base Solution solution_solubility Ensure Full Dissolution solubility_issue->solution_solubility Solution solution_ewg Use More Activated Dipolarophile or Catalyst ewg_issue->solution_ewg Solution solution_temp Optimize Temperature Gradient temp_low->solution_temp Solution temp_high->solution_temp Solution solution_solvent Screen Aprotic Polar Solvents (MeCN, THF, DMF) solvent_choice->solution_solvent Solution

Caption: Troubleshooting workflow for low yields in 1,3-dipolar cycloaddition.

General Reaction Scheme for 1,3-Dipolar Cycloaddition

G compound1 Pyridinium Salt intermediate Pyridinium Ylide compound1->intermediate + Base - H⁺ compound2 Base product Indolizine intermediate->product + Dipolarophile [3+2] Cycloaddition compound3 Dipolarophile (Alkyne/Alkene) compound3->product

Caption: General reaction scheme for indolizine synthesis via 1,3-dipolar cycloaddition.

References

  • Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications (RSC Publishing).
  • Full reaction mechanism leading to the formation of indolizine scaffolds. Relative Gibbs energies in kcal/mol. ResearchGate.
  • Synthesis of indolizines derivatives. ResearchGate.
  • Mechanism for the formation of indolizines 56. ResearchGate.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr.
  • preventing transesterification side reactions in indolizine synthesis. Benchchem.
  • Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D3OB00346A.
  • How to isolate and purify indolizidine compounds? ResearchGate.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry - ACS Publications.
  • optimizing reaction conditions for the synthesis of indolizidine libraries. Benchchem.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.
  • Synthesis of Indolizine. ChemicalBook.
  • (PDF) Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate.
  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill.
  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. PMC - NIH.
  • Reactivity of indolizines in organic synthesis. Taylor & Francis Online.
  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. PMC - NIH.
  • A Comparative Guide to the Synthesis of Functionalized Indolizines. Benchchem.
  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers (RSC Publishing).
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. American Chemical Society.
  • One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters - ACS Publications.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society.
  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv.
  • Optimizing Indolizine Synthesis: Catalysis and Efficiency.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.
  • 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. ACS Publications.
  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed.
  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines].
  • Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving Indolizine Derivatives. Benchchem.

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Technical Support Center: Stabilizing Indolizine Compounds Against Photo-Oxidation and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you mitigate the challenges of photo-oxidation and degradation in your experiments. Our goal is to equip you with the knowledge to ensure the stability and integrity of your indolizine derivatives.

Understanding the Instability of Indolizine Compounds

Indolizine, a nitrogen-containing heterocyclic system, is a valuable scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1] However, the π-excessive nature of the indolizine ring system makes it susceptible to oxidation, particularly photo-oxidation. This degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of unwanted byproducts.

The primary mechanism of photodegradation involves the reaction of the indolizine core with reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide anion radicals.[2] This can be initiated by the absorption of light, leading to the formation of an excited state of the indolizine molecule which then interacts with molecular oxygen. The subsequent reactions can result in cleavage of the pyridine or pyrrole ring, leading to a variety of degradation products.

Troubleshooting Guide: Addressing Degradation in Your Experiments

This section is designed in a question-and-answer format to directly address common problems encountered during the handling and use of indolizine compounds.

Question 1: I'm observing a rapid color change and the appearance of new spots on my TLC plate after dissolving my indolizine compound and exposing it to ambient light. What is happening?

Answer: This is a classic sign of photodegradation. The color change is likely due to the formation of highly conjugated, colored byproducts resulting from the oxidative cleavage of the indolizine ring. The new spots on your TLC plate represent these degradation products.

Immediate Actions:

  • Protect from Light: Immediately shield your sample from light by wrapping the container in aluminum foil or using an amber vial.[3]

  • Work in Dim Light: If possible, conduct your experiments under dim or yellow light to minimize light exposure.

  • Analyze a Fresh Sample: Prepare a fresh solution from your solid stock, minimizing its exposure to light, and re-run the TLC to confirm the purity of the starting material.

Root Cause Analysis and Long-Term Solutions:

  • Inherent Photosensitivity: Your specific indolizine derivative may be highly susceptible to photo-oxidation. Consider the electronic properties of the substituents on the indolizine ring; electron-donating groups can increase the electron density of the ring system, making it more prone to oxidation.

  • Solvent Effects: The choice of solvent can influence the rate of degradation. Polar protic solvents may facilitate certain degradation pathways. It's advisable to assess the stability of your compound in a few different solvents (e.g., aprotic vs. protic) if you continue to experience issues.

  • Presence of Photosensitizers: Impurities in your solvents or reagents could be acting as photosensitizers, accelerating the degradation process. Ensure you are using high-purity, peroxide-free solvents.

Question 2: My HPLC-UV analysis shows a decrease in the peak area of my indolizine compound over a short period, even when stored in a seemingly closed vial on the benchtop. What could be the cause?

Answer: This indicates a stability issue that could be due to a combination of factors, including light exposure and the presence of dissolved oxygen in your solvent.

Troubleshooting Steps:

  • Control for Light: Prepare two samples. Wrap one vial completely in aluminum foil (the "dark" sample) and leave the other exposed to ambient lab light (the "light" sample). Analyze both by HPLC at regular intervals (e.g., 0, 1, 2, 4 hours). A significant difference in the peak area decrease between the two samples will confirm photosensitivity.

  • Deoxygenate Your Solvents: Dissolved oxygen is a key reactant in photo-oxidation. Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes. This can significantly reduce the rate of degradation.

  • Evaluate Stock Solution Stability: If you are using a stock solution, its degradation could be the source of the problem. Prepare fresh stock solutions for each experiment and avoid multiple freeze-thaw cycles by aliquoting the stock into single-use vials.[4]

Frequently Asked Questions (FAQs)

Handling and Storage
  • Q: What are the ideal storage conditions for solid indolizine compounds?

    • A: Solid indolizine compounds should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping them in a desiccator at -20°C is recommended.[4]

  • Q: How should I prepare and store solutions of indolizine compounds?

    • A: Whenever possible, prepare solutions fresh for each experiment.[4] If a stock solution must be prepared, use a high-purity, deoxygenated solvent. Store stock solutions in amber vials or foil-wrapped containers at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and light exposure.[4]

Experimental Design
  • Q: Can I use antioxidants to prevent the degradation of my indolizine compound during an experiment?

    • A: Yes, incorporating antioxidants can be an effective strategy. The choice of antioxidant will depend on the suspected degradation mechanism and its compatibility with your experimental system.

      • For Radical-Mediated Processes: Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can be effective.[5][6]

      • For Singlet Oxygen-Mediated Processes: Physical quenchers of singlet oxygen are preferred as they deactivate the excited oxygen without being consumed. Common examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium azide (NaN₃).[3][7]

    • It is crucial to start with low concentrations of the antioxidant and perform control experiments to ensure it does not interfere with your assay.

  • Q: What is a "dark control" and why is it important?

    • A: A dark control is a sample that is prepared and handled identically to your experimental samples but is kept completely shielded from light (e.g., wrapped in foil). By comparing the results of your light-exposed samples to the dark control, you can definitively determine if the observed degradation is due to light exposure.

Analytical and Detection
  • Q: What analytical techniques are best for detecting and quantifying indolizine degradation?

    • A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful and widely used technique for this purpose.[2][8] It allows for the separation of the parent compound from its degradation products and their quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the structures of the degradation products.[2][9] Other techniques like Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of degradation.[2]

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to assess the intrinsic photostability of your indolizine compound and to generate its degradation products for analytical method development, following the principles of the ICH Q1B guideline.[9][10][11][12][13]

Materials:

  • Your indolizine compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Transparent, chemically inert vials (e.g., quartz or borosilicate glass)

  • Aluminum foil

  • Photostability chamber or a calibrated light source providing both UV and visible light

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Prepare a solution of your indolizine compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution into several transparent vials.

    • Prepare a "dark control" by wrapping one vial completely in aluminum foil.

  • Light Exposure:

    • Place the unwrapped vials (light-exposed samples) and the dark control in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12][13]

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from a light-exposed vial and the dark control for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

    • Monitor the decrease in the peak area of the parent indolizine compound and the formation of any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

Data Interpretation:

  • Compare the degradation profiles of the light-exposed samples and the dark control. A significant difference confirms photosensitivity.

  • The data can be used to determine the degradation kinetics and to identify the major photodegradation products (further characterization by LC-MS may be necessary).

Protocol 2: Evaluating the Efficacy of Stabilizers

Materials:

  • Your indolizine compound and chosen solvent

  • Selected stabilizer(s) (e.g., BHT, DABCO, sodium azide)

  • The same equipment as in Protocol 1

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your indolizine compound.

    • Prepare a series of solutions containing your indolizine compound at a fixed concentration and varying concentrations of the stabilizer.

    • Include a "no stabilizer" control.

    • For each concentration, prepare a light-exposed sample and a dark control.

  • Light Exposure and Analysis:

    • Follow the light exposure and analysis steps as described in Protocol 1.

Data Interpretation:

  • Compare the degradation rates of the samples with and without the stabilizer.

  • Determine the optimal concentration of the stabilizer that provides significant protection against photodegradation without interfering with your intended application.

Visualization of Concepts

Troubleshooting Flowchart for Indolizine Degradation

Troubleshooting_Flowchart start Start: Suspected Degradation observe_change Observe visual change? (Color, precipitate) start->observe_change analytical_evidence Analytical evidence? (New TLC spots, ↓ HPLC peak) observe_change->analytical_evidence No protect_light Action: Protect from light (Amber vial, foil) observe_change->protect_light Yes analytical_evidence->start No analytical_evidence->protect_light Yes dark_control Experiment: Run 'Dark Control' protect_light->dark_control degradation_confirmed Degradation in dark? dark_control->degradation_confirmed photodegradation Conclusion: Photodegradation Confirmed degradation_confirmed->photodegradation No chemical_instability Conclusion: Inherent Chemical Instability degradation_confirmed->chemical_instability Yes solution1 Solution: - Use deoxygenated solvents - Add stabilizers (Antioxidants) - Minimize light exposure photodegradation->solution1 solution2 Solution: - Check solvent/reagent purity - Evaluate pH effects - Store at low temperature chemical_instability->solution2

Caption: A flowchart to guide troubleshooting of indolizine compound degradation.

Mechanism of Stabilization

Caption: Simplified pathways of photo-oxidation and stabilization of indolizines.

References

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Sources

Technical Support Center: Tuning the Emission Spectra of Indolizine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indolizine-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of the indolizine scaffold. Here, we address common experimental challenges and fundamental questions through a series of troubleshooting guides and FAQs, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying causality and provides a logical sequence of steps for resolution.

Q1: My fluorophore's emission is unexpectedly blue-shifted and weak. What's happening?

A: An unexpected hypsochromic (blue) shift, often coupled with decreased intensity, typically points to the disruption of an Intramolecular Charge Transfer (ICT) process, which is fundamental to the tunable fluorescence of many indolizine derivatives.[1][2] The most common culprits are:

  • Protonation of Key Functional Groups: If your indolizine has a pH-sensitive electron-donating group (EDG), such as a dimethylamino group, acidic contamination can protonate it.[1][3] This protonated group loses its electron-donating ability, weakening the ICT process and causing a blue shift.[1][4]

  • Solvent Mismatch: While polar solvents typically cause a bathochromic (red) shift for ICT-driven fluorophores, using a completely non-polar solvent when the fluorophore's design requires some polarity for excited-state stabilization can lead to suboptimal performance.

  • Degradation: Indolizine scaffolds, while generally stable, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, prolonged UV exposure).

Troubleshooting Steps:

  • Verify pH: Ensure your solvent is neutral and free of acidic impurities. If working in a biological buffer, confirm the pH is within the optimal range for your fluorophore's non-protonated state.

  • Solvent Purity Check: Use fresh, spectroscopy-grade solvents. Impurities can act as quenchers or alter the microenvironment's polarity.

  • Run a Control Spectrum: Dissolve a fresh sample of your fluorophore in a trusted, neutral solvent (e.g., dichloromethane or acetonitrile) to see if the expected emission is restored.

  • Assess Photostability: Minimize exposure of your sample to the excitation source and ambient light to prevent photobleaching, which irreversibly reduces fluorescence.[5]

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// Edges start -> check_ph; check_ph -> acidic [label=" Yes"]; check_ph -> check_solvent [label=" No"]; acidic -> solution_ph;

check_solvent -> impure [label=" No"]; check_solvent -> check_degradation [label=" Yes"]; impure -> solution_solvent;

check_degradation -> degraded [label=" Yes"]; degraded -> solution_degradation; } Troubleshooting workflow for a blue-shifted emission.

Q2: My fluorescence intensity is very low or completely quenched in the solid state or in aqueous solutions. Why?

A: This is a classic phenomenon known as Aggregation-Caused Quenching (ACQ).[6][7] In the aggregated state (e.g., solid powder or nanoparticles in a poor solvent), strong intermolecular π-π stacking interactions create non-radiative decay pathways for the excited state, effectively quenching fluorescence.[6][7]

However, a fascinating alternative exists for some indolizine structures: Aggregation-Induced Emission (AIE) .[6][8] For AIE-active molecules (AIEgens), aggregation enhances fluorescence. This occurs because in solution, parts of the molecule can rotate or vibrate freely, providing a non-radiative way to lose energy. In the aggregated state, these motions are restricted (Restriction of Intramolecular Rotation - RIR), which closes the non-radiative channels and forces the molecule to release its energy as light.[6]

Troubleshooting Steps:

  • Determine the Fluorophore Type (ACQ vs. AIE):

    • Protocol: Perform a water/organic solvent titration. Dissolve your compound in a good solvent (e.g., THF, ACN). Record the fluorescence. Gradually add water (a poor solvent) and measure the fluorescence at each step.

    • Result: If the fluorescence decreases, you have an ACQ-type fluorophore. If it increases dramatically after a certain water fraction, you have an AIEgen.[8]

  • For ACQ Fluorophores: To measure fluorescence, you must prevent aggregation.

    • Work at very low concentrations.

    • Use solvents in which the compound is highly soluble.

    • Chemically modify the structure to include bulky groups that hinder π-π stacking.[7]

  • For AIE Fluorophores: To maximize fluorescence, you must induce aggregation.

    • Work in solvent systems where the compound aggregates (e.g., high water fractions).[8]

    • Utilize the compound in its solid state for applications like OLEDs.[8]

Q3: I am seeing inconsistent fluorescence readings between wells in my microplate reader assay. What are the likely causes?

A: Signal variability in plate reader experiments is a common issue that can almost always be traced back to experimental setup and execution rather than the fluorophore itself.[9]

Common Causes & Solutions:

IssueCausalitySolution
Pipetting Inaccuracy Inconsistent volumes of fluorophore or reagents lead to different final concentrations in each well.Use calibrated single and multi-channel pipettes. Ensure consistent tip immersion depth and dispensing speed.[9]
Evaporation Solvent evaporates from wells, especially outer ones, concentrating the sample and altering the signal.Use a plate sealer, especially for long incubation times. Avoid leaving the plate uncovered on the reader for extended periods.[9]
High Background Autofluorescence from the microplate material or impurities in the media/buffer can obscure the signal.Use black-walled, clear-bottom plates designed for fluorescence to minimize well-to-well crosstalk and background.[9] Run a blank control with just the solvent/buffer.
Signal Saturation The fluorescence is too intense for the detector at the current settings, leading to non-linear, unreliable readings.Reduce the instrument's gain setting, decrease the integration time, or dilute your sample.[9]

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental principles for rationally tuning the photophysical properties of indolizine-based fluorophores.

Q1: How can I systematically tune the emission color of my indolizine fluorophore from blue to red?

A: The key to color tuning in indolizine systems is modulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This is most effectively achieved by establishing an Intramolecular Charge Transfer (ICT) character within the molecule.[1][2][10]

This "push-pull" system works as follows:

  • "Push" (Electron-Donating Group - EDG): An EDG (e.g., N,N-dimethylamino, methoxy) is placed at a position that destabilizes (raises) the HOMO energy level upon excitation.[1][2]

  • "Pull" (Electron-Withdrawing Group - EWG): An EWG (e.g., ester, acetyl, cyano, aldehyde) is placed at a position that stabilizes (lowers) the LUMO energy level.[1][3][10]

By strengthening the EDG and/or the EWG, you decrease the HOMO-LUMO gap. A smaller energy gap corresponds to a lower energy emission, resulting in a bathochromic (red) shift.[1][2] Systematic tuning across the visible spectrum (e.g., 462–580 nm) has been demonstrated by varying the strength of these groups.[1][3][10]

G cluster_0 Weak ICT (Blue Emission) cluster_1 Strong ICT (Red Emission) LUMO_1 LUMO HOMO_1 HOMO LUMO_1->HOMO_1 Indolizine_1 Indolizine (Weak EDG/EWG) Indolizine_2 Indolizine (Strong EDG/EWG) LUMO_2 LUMO HOMO_2 HOMO LUMO_2->HOMO_2

Q2: What is solvatochromism and why is it important for indolizine fluorophores?

A: Solvatochromism is the phenomenon where a substance's color (and by extension, its fluorescence emission wavelength) changes with the polarity of the solvent.[11] For indolizine fluorophores with a strong ICT character, this effect is particularly pronounced and is a key indicator of a successful push-pull design.[1]

The Mechanism (Positive Solvatochromism):

  • Ground State: In its ground state, the molecule has a relatively small dipole moment.

  • Excited State: Upon absorbing light, electron density moves from the EDG to the EWG, creating a charge-separated excited state with a much larger dipole moment.[1][12]

  • Solvent Relaxation: Polar solvent molecules (like methanol or water) reorient themselves to stabilize this highly polar excited state. This stabilization lowers the energy of the excited state.

  • Emission: Because the excited state is now at a lower energy level, the energy gap for fluorescence emission is smaller, resulting in a red-shifted emission.

Therefore, observing a significant red shift in emission as you move from a non-polar solvent (e.g., diethyl ether) to a polar one (e.g., methanol) is strong evidence of an ICT mechanism at play.[1][13]

Influence of Solvent Polarity on an ICT Indolizine Fluorophore

SolventPolarity IndexEmission Max (λem)Visual Color
Diethyl Ether2.8~485 nmCyan-Green
Dichloromethane (DCM)3.1~510 nmGreen-Yellow
Acetonitrile (ACN)5.8~525 nmYellow
Methanol (MeOH)6.6~533 nmYellow-Orange
Data is representative, based on trends reported for ICT-driven indolizines.[1][13]
Q3: How can I use pH to create a "turn-on" or ratiometric sensor?

A: You can design a fluorescent pH sensor by incorporating a pH-responsive functional group that modulates the indolizine's ICT process.[1][3][14] A common strategy is to use an amino group (e.g., N,N-dimethylaniline) as the EDG.

  • In Neutral/Basic Conditions (pH > pKa): The amino group is deprotonated and acts as a strong electron donor. The ICT process is "ON," resulting in strong fluorescence at a longer wavelength (e.g., yellow/orange).[1]

  • In Acidic Conditions (pH < pKa): The amino group becomes protonated (-NR₂H⁺). This protonated form can no longer act as an effective electron donor. The ICT process is "OFF" or significantly weakened, leading to a dramatic blue shift in emission and often a change in intensity.[1][4]

This pH-dependent spectral shift allows for ratiometric sensing, where you can determine the pH by taking the ratio of the fluorescence intensity at the two different emission wavelengths (one for the protonated form, one for the deprotonated form).[14] This provides a robust readout that is independent of fluorophore concentration.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Methodology for Solvatochromism Analysis

Objective: To determine if an indolizine fluorophore exhibits positive solvatochromism, confirming an ICT mechanism.

Materials:

  • Indolizine compound

  • High-purity, spectroscopy-grade solvents of varying polarity (e.g., Dichloromethane, Acetonitrile, Methanol).

  • Volumetric flasks and calibrated micropipettes.

  • Fluorometer.

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of your indolizine compound and dissolve it in a minimal amount of a good solvent (e.g., Dichloromethane) to create a concentrated stock solution (e.g., 1 mM). This minimizes errors from weighing very small masses.

  • Prepare Working Solutions: For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the final volume with the test solvent. The final concentration should be low enough to avoid inner filter effects (typically 1-10 µM, with an absorbance < 0.1 at the excitation wavelength).

  • Set Fluorometer Parameters:

    • Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes for stability.

    • Determine the maximum absorption wavelength (λabs) of your compound from a UV-Vis spectrum. Set this as your excitation wavelength (λex).

    • Set the emission scan range to cover the expected region (e.g., 400 nm to 700 nm).

    • Use consistent slit widths for both excitation and emission for all measurements.

  • Acquire Spectra:

    • Run a blank spectrum for each solvent and subtract it from the corresponding sample spectrum.

    • Measure the fluorescence emission spectrum for your compound in each solvent.

  • Analyze Data: Record the wavelength of maximum emission (λem) for each solvent. Plot λem against the solvent polarity index. A positive correlation, where λem increases with solvent polarity, confirms positive solvatochromism.[1]

Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Determination

Objective: To quantify the emission efficiency of your indolizine fluorophore relative to a known standard.

Materials:

  • Indolizine compound ("Sample").

  • Fluorescence standard with a known quantum yield in the same emission range (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[15][16]

  • Spectroscopy-grade solvent compatible with both sample and standard.

  • UV-Vis Spectrophotometer and Fluorometer.

Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and your sample in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid re-absorption and inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using the fluorometer, record the integrated fluorescence intensity (the area under the emission curve) for each solution. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and standard measurements.

  • Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts "sample" and "std" refer to your compound and the standard, respectively.

  • Data Validation: Plot the integrated fluorescence intensity versus absorbance for each series of dilutions. The plot should be linear. The slope of this line (Gradient) can be used in a simplified version of the equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

This method provides a robust and reliable measure of your fluorophore's emission efficiency.

Section 4: References

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link]

  • Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Kim, E., Lee, Y., Lee, S., & Park, S. B. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 538–547. [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. (n.d.). [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PubMed, 35011241. [Link]

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). PubMed Central. [Link]

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). JACS Au. [Link]

  • Fluorescence emission spectra of indolizine derivatives powders (a) and... - ResearchGate. (n.d.). [Link]

  • A borindolizine platform for the design of fluorophores with tunable emissions. (2025). Chemical Science. [Link]

  • Absorption spectra of the indolizine derivatives 5a , 6a , 7 , 8a , b (c = 1x10 - ResearchGate. (n.d.). [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH. [Link]

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au. [Link]

  • Yuan, Y. C., Liu, T. Z., & Zhao, B. X. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. PubMed, 34459206. [Link]

  • Acidochromism of amino-substituted indolizine chromophores. (n.d.). Universidad de Alicante. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6651–6668. [Link]

  • Photoexcited Intramolecular Charge Transfer in Dye Sensitizers: Predictive In Silico Screening for Dye-Sensitized Solar Cell Devices. (n.d.). NIH. [Link]

  • Photochromism, thermochromism and solvatochromism of some spiro[indolinoxazine]-photomerocyanine systems: effects of structure and solvent. (n.d.). Journal of the Chemical Society, Faraday Transactions. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. [Link]

  • Yuan, W. Z., Lu, P., Chen, S., Lam, J. W. Y., Wang, Z., Liu, Y., Kwok, H. S., Ma, Y., & Tang, B. Z. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials, 22(19), 2159–2163. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024). YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles of catalyst choice, offering field-proven insights to troubleshoot common issues and answer frequently asked questions. Our goal is to provide a self-validating system of knowledge, grounded in authoritative scientific literature, to empower you in your experimental endeavors.

The Pivotal Role of Catalysis in Indolizine Synthesis

Indolizine, a privileged heterocyclic scaffold, is a core component of numerous biologically active compounds and advanced materials.[1][2] Its synthesis, however, is not always straightforward, and the efficiency, selectivity, and yield of the reaction are heavily dependent on the chosen catalytic system.[2] Catalysts in indolizine synthesis are not merely reaction accelerators; they are intricate tools that can dictate reaction pathways, control stereochemistry, and enable the use of milder, more sustainable reaction conditions.[3]

Historically, classical methods like the Scholtz and Tschitschibabin reactions laid the groundwork for indolizine synthesis, often requiring harsh conditions.[4][5] Modern synthetic chemistry has seen a paradigm shift towards catalyst-driven methodologies, including transition metal catalysis, organocatalysis, and photocatalysis, which offer significantly improved control and broader substrate scope.[3]

Troubleshooting Guide: Common Issues in Catalyst-Mediated Indolizine Synthesis

This section directly addresses common problems encountered during indolizine synthesis, with a focus on how catalyst selection and handling can be the root cause and the solution.

Issue Potential Catalyst-Related Cause(s) Recommended Solutions & Rationale
Low or No Product Yield Catalyst Inactivity or Deactivation: The chosen catalyst may not be suitable for the specific substrate or reaction conditions. Common causes of deactivation include poisoning by impurities, coking (carbon deposition), or thermal degradation.[6]Catalyst Screening: Test a range of catalysts with different metals (e.g., Pd, Cu, Rh, Au) or organocatalytic motifs.[7] For example, copper catalysts are often effective for cycloisomerization reactions, while palladium is frequently used for C-H functionalization.[7] Check Reagent Purity: Ensure all starting materials and solvents are free of potential catalyst poisons like sulfur or heavy metals.[6] Optimize Reaction Temperature: High temperatures can lead to catalyst sintering and loss of active surface area.[6]
Poor Regioselectivity Incorrect Ligand Choice (for Metal Catalysis): The electronic and steric properties of the ligand coordinated to the metal center play a crucial role in directing the reaction to a specific site on the indolizine core.[7] Inappropriate Catalyst System for Substrate: The inherent electronics of the starting materials may favor an undesired reaction pathway with the selected catalyst.Ligand Modification: For palladium-catalyzed reactions, varying the phosphine ligand can significantly influence regioselectivity.[7] Explore Alternative Catalysts: If a particular metal catalyst gives poor selectivity, consider a switch to an organocatalyst or a different metal. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines has shown high regioselectivity.
Formation of Undesired Byproducts Over-oxidation or Reduction: The catalyst, in conjunction with oxidants or reductants, may be too harsh, leading to side reactions. Competing Reaction Pathways: The catalyst may be promoting an alternative, undesired reaction cascade.Tune Oxidant/Reductant: If using an oxidant (e.g., AgOAc in Pd-catalyzed C-H activation), screen different oxidants or adjust its stoichiometry. Mechanism-Based Catalyst Selection: A thorough understanding of the reaction mechanism can guide the choice of a catalyst that favors the desired pathway. For example, in photocatalysis, the choice of photosensitizer can influence the generation of specific radical intermediates.
Difficulty in Catalyst Removal Homogeneous Catalyst: Many transition metal catalysts are soluble in the reaction medium, making their separation from the product challenging and leading to potential contamination.[8]Heterogeneous Catalysis: Employ a solid-supported catalyst that can be easily filtered off after the reaction. Catalyst Immobilization: Consider techniques to immobilize the homogeneous catalyst on a solid support.
Reaction Stalls Before Completion Catalyst Turnover Limitation: The catalyst may have a limited number of catalytic cycles before it becomes inactive. Product Inhibition: The synthesized indolizine product may coordinate to the catalyst, inhibiting its activity.Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes overcome turnover issues. Incremental Substrate Addition: Adding the substrate in portions can maintain a low concentration of the product, potentially reducing product inhibition.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a transition metal catalyst and an organocatalyst for my indolizine synthesis?

A1: The choice depends on several factors, including the desired transformation, substrate scope, and sensitivity of functional groups.

  • Transition Metal Catalysts (e.g., Pd, Cu, Rh, Au) are highly versatile and powerful for a wide range of reactions, including cross-couplings, C-H functionalization, and cycloisomerizations.[7][9] They are often preferred for their high efficiency and ability to construct complex carbon-carbon and carbon-heteroatom bonds.[3][10] However, they can be expensive, sensitive to air and moisture, and may require careful removal from the final product to avoid metal contamination.[8]

  • Organocatalysts are typically small organic molecules that can mediate reactions through various activation modes (e.g., iminium, enamine). They are often more stable, less toxic, and can be more environmentally benign than their metal counterparts. Organocatalysis is particularly effective for asymmetric synthesis and for reactions involving sensitive functional groups that might be incompatible with transition metals.[11] A Brønsted acid-catalyzed C3-alkylation of indolizines is a prime example of a successful organocatalytic approach.

Q2: I am working on a C-H functionalization of an indolizine. What are the key considerations for catalyst selection?

A2: C-H functionalization is a powerful strategy for the late-stage modification of indolizines.[1] The choice of catalyst is critical for achieving the desired regioselectivity and efficiency.

  • Directing Groups: The presence and nature of directing groups on your indolizine substrate can significantly influence the outcome of transition metal-catalyzed C-H functionalization.[10]

  • Palladium (Pd) catalysts , often in the form of Pd(OAc)₂, are widely used for the arylation and alkynylation of indolizines at the C-3 position. The choice of oxidant, such as AgOAc, is also crucial for the catalytic cycle.

  • Rhodium (Rh) catalysts have also emerged as powerful tools for C-H activation and annulation reactions to construct indolizine frameworks.[9]

  • Photocatalysis offers a mild and sustainable alternative for C-H functionalization, often proceeding through radical pathways. This method can provide complementary reactivity to traditional transition metal catalysis.

Q3: My reaction is photocatalytic, but I am not seeing any product. What could be the issue?

A3: Photocatalytic reactions are sensitive to several parameters.

  • Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. The intensity of the light can also impact the reaction rate.

  • Photocatalyst Choice: The photocatalyst's redox potential must be suitable for the desired single-electron transfer (SET) event with your substrate. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes.[12]

  • Solvent and Degassing: The solvent should be transparent at the irradiation wavelength. It is also crucial to thoroughly degas the reaction mixture, as oxygen can quench the excited state of the photocatalyst.

  • External Photocatalyst-Free Systems: Some visible-light-mediated indolizine syntheses have been developed that do not require an external photocatalyst.[13][14][15] In these cases, the indolizine product itself may be involved in mediating the reaction.[13][14]

Q4: Can enzymes be used to catalyze indolizine synthesis?

A4: While the use of enzymes specifically for the core synthesis of indolizines is less common in the literature compared to metal and organocatalysis, biocatalysis is a rapidly growing field. Enzymes offer the potential for unparalleled selectivity, especially for chiral indolizine derivatives, and operate under mild, environmentally friendly conditions. Research in this area is ongoing, and the development of novel biocatalysts for indolizine synthesis is a promising future direction.

Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Indolizines

This protocol provides a general guideline for a copper-catalyzed synthesis of indolizines, a commonly employed and efficient method.[16][17]

Reaction: Copper-catalyzed three-component reaction of a pyridine, an acetophenone, and a nitroolefin.[16][17]

Materials:

  • Pyridine derivative (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Nitroolefin derivative (1.2 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or solvent-free conditions)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the pyridine derivative, acetophenone derivative, nitroolefin derivative, CuBr, and ammonium persulfate.

  • If using a solvent, add the anhydrous solvent.

  • Seal the vessel and purge with an inert atmosphere for 10-15 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indolizine.

Note: This is a general protocol, and optimization of reaction conditions (temperature, solvent, catalyst loading, and oxidant) may be necessary for specific substrates.

Visualization of Catalyst Selection Logic

The following diagram illustrates a simplified decision-making process for selecting a catalyst for indolizine synthesis.

Catalyst_Selection Start Define Synthetic Goal (e.g., C-H functionalization, cyclization) Substrate_Analysis Analyze Substrate (Functional groups, steric hindrance) Start->Substrate_Analysis TM_Catalysis Transition Metal Catalysis (Pd, Cu, Rh, Au) Substrate_Analysis->TM_Catalysis C-C/C-X coupling, C-H activation Organocatalysis Organocatalysis (Brønsted/Lewis acids, amines) Substrate_Analysis->Organocatalysis Asymmetric synthesis, metal-sensitive groups Photocatalysis Photocatalysis (Ru/Ir complexes, organic dyes) Substrate_Analysis->Photocatalysis Mild conditions, radical pathways Metal_Choice Select Metal & Ligand (e.g., Pd(OAc)2, phosphine ligands) TM_Catalysis->Metal_Choice Organo_Choice Select Organocatalyst Type (e.g., Chiral amine, acid) Organocatalysis->Organo_Choice Photo_Choice Select Photosensitizer & Light Source Photocatalysis->Photo_Choice Optimization Reaction Optimization (Solvent, Temp., Additives) Metal_Choice->Optimization Organo_Choice->Optimization Photo_Choice->Optimization Success Efficient Indolizine Synthesis Optimization->Success

Caption: Decision workflow for catalyst selection in indolizine synthesis.

References

  • B. Sahoo, et al. (2015). External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines. Angewandte Chemie International Edition, 54(51), 15545-15549. [Link]

  • SciSpace. (n.d.). External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines. Retrieved from [Link]

  • RSC Publishing. (2024). Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization. Green Chemistry. [Link]

  • Request PDF. (n.d.). External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. Organic & Biomolecular Chemistry. [Link]

  • D. T. Gryko, & B. Sadowski. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6649-6666. [Link]

  • Y. Xia, et al. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 14(10), 2697-2705. [Link]

  • W. Guo, et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 28(13), 5109. [Link]

  • ResearchGate. (n.d.). Full reaction mechanism leading to the formation of indolizine scaffolds. Retrieved from [Link]

  • Request PDF. (n.d.). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Retrieved from [Link]

  • Ask this paper | Bohrium. (2023). Indolizine: A Promising Framework for Developing a Diverse Array of C−H Functionalized Hybrids. Retrieved from [Link]

  • M. J. González-Borràs, et al. (2014). Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. Journal of the American Chemical Society, 136(4), 1342-1345. [Link]

  • Optimizing Indolizine Synthesis: Catalysis and Efficiency. (2024). Retrieved from [Link]

  • S. A. Roy. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. McGill University. [Link]

  • S. K. Sharma, & V. Kumar. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 55-63. [Link]

  • A. F. M. M. da Silva, et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(17), 3584-3592. [Link]

  • M. J. González Soria. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. [Link]

  • World Journal of Advanced Research and Reviews. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. [Link]

  • Z. Chen, et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters, 20(9), 2681-2684. [Link]

  • IntechOpen. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Request PDF. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Y. Zhang, et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 6(1), 693-703. [Link]

  • Recent Synthetic Developments and Reactivity of Aromatic Indolizines. (n.d.). Retrieved from [Link]

  • L. G. T. A. C. da Silva, et al. (2023). Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters, 25(47), 8496-8500. [Link]

  • ACS Publications. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]

  • S. K. Guchhait, et al. (2018). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 16(21), 3947-3952. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

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Technical Support Center: Purification of 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-2-phenylindolizine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this heterocyclic compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.

Introduction to Purification Challenges

This compound (C₁₅H₁₃N, MW: 207.27 g/mol ) is a substituted indolizine with applications in medicinal chemistry and materials science.[1][2][3] The synthesis of this compound, often via methods like the Tschitschibabin reaction or cycloaddition pathways, can result in a crude product containing unreacted starting materials, isomers, and other side products.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results.

This guide provides a structured, question-and-answer-based approach to tackle common purification challenges, focusing on two primary techniques: flash column chromatography and recrystallization .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying this compound from complex mixtures. Success hinges on the appropriate selection of stationary and mobile phases.

Question 1: What is the recommended starting solvent system for flash chromatography of this compound?

A common starting point for the purification of indolizine derivatives is a non-polar/polar solvent system. For this compound, a mixture of hexane (or petroleum ether) and ethyl acetate is a judicious choice.[4]

  • Initial Recommendation: Start with a low polarity mobile phase, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity.

  • Rationale: this compound is a relatively non-polar molecule due to the phenyl and methyl substituents. Starting with a low polarity eluent allows for the elution of highly non-polar impurities first. A gradual increase in polarity will then elute the desired compound, leaving more polar impurities adsorbed to the silica gel.

Troubleshooting Guide: Optimizing Your Solvent System

Issue Potential Cause Troubleshooting Step Rationale
Compound does not elute Solvent system is not polar enough.Gradually increase the percentage of ethyl acetate. If necessary, add a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine.Increasing the mobile phase polarity will decrease the compound's affinity for the stationary phase, promoting elution. Triethylamine can help to reduce tailing for basic compounds like indolizines.
Poor separation from impurities Inappropriate solvent system or gradient.Run a TLC analysis with various solvent systems (e.g., Hexane:Dichloromethane, Toluene:Ethyl Acetate) to find one that provides the best separation (largest ΔRf). Employ a shallower solvent gradient during chromatography.A different solvent system may offer better selectivity for your specific impurities. A shallower gradient increases the resolution between closely eluting compounds.[5]
Compound streaks on the column Compound is overloading the column or interacting strongly with the silica.Reduce the amount of crude material loaded onto the column. Add a small amount of triethylamine to the eluent.Overloading leads to band broadening. The basic nitrogen in the indolizine ring can interact with acidic silica gel, causing tailing. A basic modifier neutralizes these active sites.[6]

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Hexane:EtOAc) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Product (Dry or Wet Loading) Pack->Load Elute 4. Elute with Gradient (e.g., 2-20% EtOAc in Hexane) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Chromatography Purification of this compound.

Section 2: Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline this compound, especially after an initial purification by chromatography.[7]

Question 2: Which solvents are suitable for the recrystallization of this compound?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8] For a compound like this compound, a range of solvents should be screened.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Two-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Examples include Ethanol/Water, Dichloromethane/Hexane, or Toluene/Hexane.

Troubleshooting Guide: Common Recrystallization Problems

Issue Potential Cause Troubleshooting Step Rationale
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more solvent to the hot solution. If the problem persists, try a lower boiling point solvent.Adding more solvent can bring the saturation point below the temperature at which oiling out occurs.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, add a "poor" solvent dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool again. Scratch the inside of the flask with a glass rod.These methods induce nucleation and crystal growth.
Poor recovery of the compound Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility.Minimizing solvent volume and temperature maximizes the yield of recovered crystals.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (if the impurities are colored). A second recrystallization may be necessary.Activated charcoal can adsorb colored impurities. Repeated recrystallization can further enhance purity.

Decision Tree for Recrystallization Solvent Selection

G cluster_room_temp Room Temperature cluster_heating Heating cluster_cooling Cooling Start Start: Dissolve small amount of crude product in test solvent Soluble_RT Soluble at Room Temp? Start->Soluble_RT Insoluble_RT Insoluble at Room Temp Soluble_RT->Insoluble_RT No Soluble_RT_Decision Decision: Poor Solvent Soluble_RT->Soluble_RT_Decision Yes Heat Heat the mixture Insoluble_RT->Heat Soluble_Heat Soluble when Heated? Heat->Soluble_Heat Insoluble_Heat_Decision Decision: Poor Solvent Soluble_Heat->Insoluble_Heat_Decision No Cool Cool to Room Temp & then in Ice Bath Soluble_Heat->Cool Yes Insoluble_Heat Insoluble when Heated Crystals Crystals Form? Cool->Crystals Crystals_Decision Decision: Good Solvent Crystals->Crystals_Decision Yes No_Crystals_Decision Decision: Poor Solvent Crystals->No_Crystals_Decision No No_Crystals No Crystals

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.[4]

    • Mass Spectrometry (MS): The presence of the correct molecular ion peak confirms the identity of the compound.[2]

By following these guidelines and troubleshooting steps, you will be well-equipped to purify this compound to a high degree of purity, ensuring the reliability of your subsequent research.

References

  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate - Wiley Online Library. (n.d.). Retrieved January 15, 2026, from [Link]

  • 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to isolate and purify indolizidine compounds? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogenation. (n.d.). Retrieved January 15, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved January 15, 2026, from [Link]

  • GC column SC-5MS. Phase: 5% Phenyl, 95% Methyl Polysiloxane - low bleeding. Lenght: 30 m. Inner Ø: 0.32 mm. Thickness: 0.25 µm - Scharlab. (n.d.). Retrieved January 15, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Phenylindolizine | C14H11N | CID 96128 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Phenylindolizines | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of the Indolizine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical troubleshooting for one of the most common challenges in heterocyclic chemistry: controlling regioselectivity during the functionalization of the indolizine scaffold. The unique electronic nature of the indolizine ring makes it a fascinating but often unpredictable substrate. This guide moves beyond simple protocols to explain the underlying principles governing its reactivity, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles of Indolizine Reactivity

Before troubleshooting, it's crucial to understand the inherent electronic properties of the indolizine nucleus. Indolizine is a 10-π electron aromatic system, best described as a resonance hybrid. HMO calculations and experimental data reveal that the electron density is highest on the five-membered pyrrole-like ring, specifically at the C3 position, followed by the C1 position.[1] This makes these positions the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

  • C3 Position: The site of highest electron density. It is the kinetically favored position for most electrophilic substitutions.[2]

  • C1 Position: The second most electron-rich position. Functionalization here often requires blocking the C3 position or employing specific conditions that favor thermodynamic control or overcome steric hindrance at C3.[3][4][5]

  • C5, C6, C7, C8 Positions (Pyridine Ring): These positions are electron-deficient and generally unreactive towards electrophiles. Functionalization at these sites typically requires directed metalation or specific C-H activation strategies.[6]

Caption: Electron density map of the indolizine scaffold.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and actionable solutions.

FAQ 1: My reaction is exclusively or predominantly functionalizing the C3 position. How can I target other positions?

Issue: You are performing an electrophilic substitution (e.g., acylation, alkylation, halogenation) and consistently isolate the C3-substituted product, but your desired target is substituted elsewhere.

Causality: This is the expected outcome for most standard electrophilic additions. The reaction proceeds via the most stable cationic intermediate (an arenium ion), which is formed when the electrophile attacks the most nucleophilic C3 position. This is the pathway of lowest activation energy—the kinetic product.[2][7]

Troubleshooting Strategies:

  • Block the C3 Position: If your synthetic route allows, start with an indolizine that has a substituent at C3. This will naturally direct electrophiles to the next most reactive site, C1. A removable blocking group can be employed if the C3 position needs to be free later in the synthesis.

  • Shift to Thermodynamic Control: The C1-functionalized product can sometimes be the thermodynamically more stable isomer.

    • Increase Reaction Temperature & Time: Running the reaction for longer periods at higher temperatures can allow the initially formed C3-adduct (kinetic product) to revert to the starting materials and eventually form the more stable C1-adduct (thermodynamic product).

    • Use Brønsted Acids: Recent studies have shown that certain Brønsted acid-catalyzed reactions, such as the aza-Friedel-Crafts reaction, can provide excellent regioselectivity for the C1 position under thermodynamic control.[3][4][5]

  • Employ Steric Hindrance: Introduce a bulky substituent at the C2 or C8 position of the indolizine. This can sterically shield the C3 position, making the C1 position more accessible to the incoming electrophile.

C1_vs_C3_Strategy Decision Workflow: Targeting C1 over C3 start Goal: Functionalize C1 Position q1 Is C3 position available? start->q1 block_c3 Strategy 1: Install a blocking group at C3 q1->block_c3 No q2 Can reaction conditions be modified? q1->q2 Yes outcome Selective C1 Functionalization block_c3->outcome no_block C3 is available thermo Strategy 2: Favor Thermodynamic Control (↑ Temp, ↑ Time, Brønsted Acid) q2->thermo Yes steric Strategy 3: Introduce Steric Hindrance (e.g., bulky C2/C8 substituent) q2->steric Yes thermo->outcome steric->outcome

Caption: Strategic workflow for achieving C1 functionalization.

FAQ 2: My C-H activation reaction is non-selective, yielding a mixture of isomers. How can I improve regiocontrol?

Issue: You are attempting a transition-metal-catalyzed C-H activation/functionalization (e.g., arylation, olefination) and obtaining a difficult-to-separate mixture of products functionalized at C1, C2, C3, or even the pyridine ring.

Causality: Unlike classical electrophilic substitution, C-H activation pathways are highly dependent on the catalyst, ligands, and directing groups. Without a strong directing influence, the catalyst may coordinate to multiple positions on the electron-rich indolizine, leading to poor selectivity.

Troubleshooting Strategies:

  • Install a Directing Group (DG): This is the most powerful strategy for controlling regioselectivity in C-H activation.[6] A directing group is a functional group installed on the indolizine that coordinates to the metal catalyst, delivering it to a specific, often proximal, C-H bond.

    • C2-Directing Groups: A picolinamide or similar N-containing group at the C2 position can direct functionalization to C1.

    • C5-Directing Groups: A directing group at the C5 position can be used to functionalize the pyridine ring.

    • Removability: Choose a directing group that can be easily cleaved after the desired C-H functionalization step.

  • Systematic Catalyst and Ligand Screening: The choice of metal and its coordinating ligands dramatically influences regioselectivity.[8]

    • Metal Center: Palladium is common for C3-arylations, while Rhodium or Ruthenium may favor other positions depending on the directing group and reaction type.

    • Ligands: The steric and electronic properties of ligands (e.g., phosphines, N-heterocyclic carbenes) are critical. Bulky ligands can block certain sites, while electron-donating or -withdrawing ligands can alter the reactivity of the metal center.

Data Table 1: Common Directing Groups for Indolizine C-H Activation

Directing Group (DG)Position of DGTargeted C-H PositionTypical Metal Catalyst
Pyridyl, PyrimidylC1 or C2C8 or C1Pd, Rh
CarboxamideC1C2Pd
AcetylC3C2Ru
SulfonamideN-position (of indole)C2 (in indoles)Rh, Pd

Note: The principles for indoles are often transferable to indolizines.[6][9]

  • Solvent and Additive Optimization: The reaction medium can influence the stability of catalytic intermediates. Experiment with polar aprotic (e.g., DMF, DMAc), nonpolar (e.g., Toluene, Dioxane), and protic (e.g., t-AmylOH) solvents. Additives like silver salts (AgOAc, Ag2CO3) can act as oxidants and halide scavengers, altering the catalytic cycle and improving selectivity.[8]

FAQ 3: I am trying a metal-free reaction but getting low yield and poor selectivity. What are the key parameters to check?

Issue: You are attempting a metal-free C-H functionalization, perhaps using photocatalysis, electrochemistry, or radical chemistry, but the results are not satisfactory.

Causality: Metal-free reactions rely on the inherent electronic properties of the indolizine ring and the specific reactivity of the generated radical or ionic species. Selectivity is governed by the stability of the radical cation intermediate and the nature of the coupling partner. The highest spin density of the indolizine radical cation is typically at C3 and C1, which often leads to mixtures if not properly controlled.

Troubleshooting Strategies:

  • Control the Radical Source/Initiator: In photocatalysis, the choice of photosensitizer (e.g., organic dyes, metal complexes) is critical as its redox potential must be matched to the indolizine substrate to ensure efficient single-electron transfer (SET). In electrochemical synthesis, precisely controlling the applied potential can help discriminate between different oxidation events.

  • Modify the Coupling Partner: The nature of the radical trap or coupling partner is paramount. Highly electrophilic alkenes may favor coupling at the most nucleophilic site (C3).

  • Solvent and Electrolyte Choice (for Electrochemistry): The solvent's dielectric constant can stabilize charged intermediates, while the supporting electrolyte can influence the double-layer structure at the electrode surface, affecting reactivity.

Protocol 1: General Procedure for Brønsted Acid-Catalyzed C1-Functionalization (Adapted from Zhu, Z. et al., J. Org. Chem. 2024)[3][4][5]

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the indolizine substrate (1.0 equiv., 0.11 mmol).

  • Add the electrophile (e.g., 3-hydroxyisoindolinone) (1.1 equiv., 0.10 mmol).

  • Add the Brønsted acid catalyst (e.g., p-TsOH) (10 mol %).

  • Add the solvent (e.g., Ethyl Acetate, 1.0 mL).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours), monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the C1-functionalized indolizine.

Note: This is a generalized procedure. The specific substrate, electrophile, catalyst, and solvent may require optimization.

Section 3: References

  • Zhu, Z., et al. (2024). Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel−Crafts Reaction. The Journal of Organic Chemistry, 89(4), 2794–2799. [Link]

  • Zhu, Z., et al. (2024). Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. ResearchGate. [Link]

  • (No direct content used, but provides context on C1-functionalization).

  • Kim, I., et al. C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction. Organic & Biomolecular Chemistry. [Link]

  • (Author not listed). Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. RSC Publishing. [Link]

  • Zhu, Z., et al. (2024). Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. The Journal of Organic Chemistry. [Link]

  • (No direct content used, but provides context on C1-olefination).

  • (No direct content used, but provides context on Pd-mediated C-H functionalization).

  • (No direct content used, but provides context on C-H activation).

  • (Author not listed). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Sci-Hub. [Link]

  • (No direct content used, but provides context on catalytic functionalization).

  • (No direct content used, but provides context on C3-functionalization).

  • (No direct content used, but provides context on C3 Friedel-Crafts reactions).

  • (Author not listed). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. [Link]

  • (No direct content used, but provides context on metal-free synthesis).

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]

  • Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization. RSC Publishing. [Link]

  • Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • (No direct content used).

  • Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

  • (No direct content used).

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  • (No direct content used).

  • (No direct content used).

  • (No direct content used).

  • Hui, J., et al. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. [Link]

  • (No direct content used).

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • (No direct content used).

  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. MDPI. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • (No direct content used).

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Validation & Comparative

A Comparative Guide to the Photophysical Properties of Indolizine and Indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent heterocyclic compounds, indolizine and its structural isomer, indole, represent two fundamental scaffolds of significant interest. Their prevalence in biologically active molecules and their utility as fluorophores in bioimaging and materials science necessitate a deep understanding of their photophysical behavior.[1][2] This guide provides a comparative analysis of the photophysical properties of indolizine and indole, offering insights into their electronic structure, spectral characteristics, and the experimental methodologies used for their characterization.

Structural and Electronic Distinctions

Indolizine and indole, while both bicyclic aromatic nitrogen heterocycles with a 10-π electron system, exhibit fundamental structural differences that profoundly influence their photophysical properties.[2] Indole consists of a fused benzene and pyrrole ring, whereas indolizine is formed by the fusion of a pyridine and a pyrrole ring, with a bridgehead nitrogen atom.[3] This seemingly subtle distinction in the arrangement of the nitrogen atom leads to significant differences in their electronic landscapes.

Indole possesses a higher degree of aromaticity in its six-membered ring compared to the five-membered ring.[4] In contrast, the five-membered ring in indolizine is more aromatic than the six-membered ring.[4] This disparity in aromaticity and electron distribution directly impacts their frontier molecular orbitals (HOMO and LUMO), which are central to their absorption and emission characteristics.

G cluster_0 Indole cluster_1 Indolizine indole indolizine

Figure 1: Chemical structures of Indole and Indolizine.

A Comparative Analysis of Photophysical Properties

The differing electronic structures of indolizine and indole give rise to distinct photophysical behaviors, which are summarized in the table below and discussed in detail in the subsequent sections.

Photophysical PropertyIndolizineIndoleKey Differences & Explanations
Absorption (λmax) Generally longer wavelength (bathochromic shift) compared to indole.Typically absorbs at shorter wavelengths in the UV region (e.g., ~274 nm in ethanol).[5]The π-system of indolizine is more delocalized due to the bridgehead nitrogen, leading to a smaller HOMO-LUMO gap and absorption of lower energy light.
Emission (λem) Emission is also red-shifted, often in the visible region, and is highly tunable.[6]Emits in the near-UV to blue region (e.g., ~332 nm in ethanol).[5]Similar to absorption, the more delocalized electronic structure of indolizine results in lower energy emission.
Stokes Shift Generally larger and more variable depending on substituents and solvent.Relatively moderate Stokes shift (e.g., ~58 nm for indole).[5]The potential for intramolecular charge transfer (ICT) states in substituted indolizines can lead to larger Stokes shifts.
Fluorescence Quantum Yield (ΦF) Can be very high, approaching unity in some derivatives.[7]Generally moderate, but can be influenced by substituents and solvent.The rigid, planar structure of the indolizine core can limit non-radiative decay pathways, leading to higher quantum yields.
Fluorescence Lifetime (τF) Typically in the nanosecond range, but can be longer than indole counterparts.[7]Also in the nanosecond range.Differences in the rates of radiative and non-radiative decay contribute to variations in fluorescence lifetimes.
Solvatochromism Often exhibits significant positive solvatochromism, especially with "push-pull" substituents.[6]Shows a bathochromic shift in more polar solvents, but generally to a lesser extent than substituted indolizines.[8]The change in dipole moment upon excitation is often larger in indolizine derivatives, making them more sensitive to solvent polarity.
Absorption and Emission Spectra

Indolizine and its derivatives typically exhibit absorption and emission maxima at longer wavelengths (a bathochromic or red shift) compared to indole.[7][8] For instance, unsubstituted indole absorbs around 274 nm and emits around 332 nm in ethanol.[5] In contrast, even simple indolizine derivatives can show absorption and emission well into the visible spectrum.[9] This is a direct consequence of the lower energy gap between the HOMO and LUMO in the indolizine scaffold.

The photophysical properties of indolizine are highly tunable through chemical modification.[6][10] The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine ring system can significantly modulate the HOMO and LUMO energy levels, leading to a wide range of emission colors from blue to orange-red.[6][11] This "push-pull" architecture often promotes an intramolecular charge transfer (ICT) character in the excited state, a phenomenon less commonly exploited with the indole scaffold for color tuning.

Quantum Yield and Fluorescence Lifetime

Indolizine derivatives are renowned for their high fluorescence quantum yields, with some approaching unity.[7] This high emission efficiency is attributed to the rigid and planar nature of the fused ring system, which disfavors non-radiative decay processes like vibrational relaxation. In contrast, while indole is fluorescent, its quantum yield is generally more modest.

A key distinction lies in the intersystem crossing (ISC) rates. Molecular orbital calculations suggest that the arrangement and spacing of triplet states relative to the first excited singlet state (S₁) are different in indolizines compared to indoles.[7] This can lead to less efficient ISC from S₁ to the triplet manifold in indolizines, thus favoring fluorescence over phosphorescence or other non-radiative pathways.

Environmental Sensitivity (Solvatochromism)

The fluorescence of both indole and indolizine is sensitive to the polarity of their environment. However, due to the greater potential for creating strong ICT states, substituted indolizines often exhibit more pronounced solvatochromism.[6] This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within biological membranes or protein binding pockets.

Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of indolizine and indole derivatives relies on a suite of spectroscopic techniques. The following outlines the fundamental experimental workflows.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light a molecule absorbs.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0.

  • Blank Measurement: Record the absorption spectrum of the pure solvent to be used as a baseline.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

G cluster_workflow UV-Vis Absorption Spectroscopy Workflow start Prepare Dilute Sample Solution blank Measure Solvent Blank start->blank sample Measure Sample Absorbance blank->sample analysis Determine λmax and ε sample->analysis

Figure 2: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Protocol:

  • Sample Preparation: Use a dilute solution of the compound, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation and Emission Scans:

    • Emission Spectrum: Excite the sample at its λmax (determined from the absorption spectrum) and scan the emission wavelengths. The peak of this spectrum is the emission maximum (λem).

    • Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis: Determine the λem and calculate the Stokes shift (the difference in nanometers between λmax and λem).

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[12][13]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate, rhodamine 6G).

  • Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with matched absorbances (typically < 0.1) at the same excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR × (IS / IR) × (AR / AS) × (ηS² / ηR²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference, respectively.[13]

G cluster_workflow Relative Quantum Yield Measurement Workflow start Select Standard & Prepare Solutions (Matched Absorbance) measure Record Fluorescence Spectra (Sample & Standard) start->measure integrate Integrate Emission Intensities measure->integrate calculate Calculate Quantum Yield integrate->calculate

Figure 3: Workflow for Relative Fluorescence Quantum Yield Determination.
Fluorescence Lifetime Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Protocol:

  • Instrumentation: Use a time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.

  • Sample Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED).

  • Decay Measurement: Measure the decay of the fluorescence intensity over time.

  • Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).

Applications and Future Directions

The distinct photophysical properties of indolizine and indole derivatives have led to their widespread use in various scientific disciplines.

  • Indole: The intrinsic fluorescence of the tryptophan amino acid, which contains an indole moiety, is extensively used to study protein structure, dynamics, and interactions.[8]

  • Indolizine: The bright and tunable fluorescence of indolizine derivatives makes them excellent candidates for developing fluorescent probes for bioimaging, sensors for ions and small molecules, and materials for organic light-emitting diodes (OLEDs).[1][6][14]

The continued exploration of the structure-property relationships in both scaffolds, particularly through the synthesis of novel derivatives and advanced computational studies, will undoubtedly lead to the development of next-generation fluorophores with tailored properties for a wide range of applications in medicine, biology, and materials science.[15][16]

References

  • Comparative photophysics of indolizine and related heterocyclics. (n.d.).
  • Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching - MBExC. (2022-06-03).
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines - DigitalCommons@UMaine. (2021-08-10).
  • Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching arXiv:2203.13480v1 [physic. (2022-03-25).
  • A Technical Guide to the Fluorescence and Quantum Yield of Indolizine Scaffolds - Benchchem. (n.d.).
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016-06-28).
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. (2021-12-21).
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines - DigitalCommons@UMaine. (n.d.).
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.).
  • Core Photophysical Principles of Indolizine Fluorophores - Benchchem. (n.d.).
  • Indoles structures used as reference to discuss photophysical properties of synthesized dyes. - ResearchGate. (n.d.).
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed. (2021-12-08).
  • Absorption and emission spectra of some representative... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).
  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. (2025-04-26).
  • Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (n.d.).
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. (n.d.).
  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications | Journal of the American Chemical Society. (n.d.).
  • Absorption [Indole] - Absorbance - AAT Bioquest. (n.d.).
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A Comparative Guide to the Performance of Indolizine-Based Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Organic Semiconductors

Organic Field-Effect Transistors (OFETs) are at the heart of the burgeoning field of flexible and printed electronics. Their promise lies in the potential for low-cost, large-area fabrication on unconventional substrates, opening doors to applications like flexible displays, wearable sensors, and smart tags. The performance of these devices is critically dependent on the organic semiconductor (OSC) layer, which dictates key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and operational stability. While significant progress has been made with established materials, the search for novel OSCs with tailored properties continues to be a driving force in the field.

This guide provides an in-depth technical comparison of a promising class of nitrogen-containing heterocyclic compounds—indolizine derivatives—for application in OFETs. We will objectively evaluate their performance against well-established benchmark materials, offering supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science. Our focus is on providing a clear, evidence-based assessment to inform material selection and experimental design in the development of next-generation organic electronics.

Indolizine-Based OFETs: A New Frontier

Indolizine, a fused bicyclic aromatic compound, has recently emerged as a versatile building block for functional organic materials. Its electron-rich nature and rigid, planar structure make it an attractive candidate for efficient charge transport. A new class of π-expanded indoloindolizines, which merge indole and indolizine moieties, has shown particularly promising results.[1] These materials exhibit ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable characteristic for complementary logic circuits.[1]

Performance Characteristics of Indolizine-Based OFETs

Recent studies on indoloindolizine derivatives have demonstrated competitive performance in OFETs. The key performance metrics are summarized below:

  • Charge Carrier Mobility: Devices based on these novel materials have shown hole mobilities in the range of 0.21 to 0.49 cm²/V·s and electron mobilities from 0.11 to 0.29 cm²/V·s.[1] These values are comparable to many contemporary small-molecule organic semiconductors.

  • Ambipolar Behavior: The ability to transport both holes and electrons is a significant advantage of these indoloindolizine derivatives.[1]

  • Enhanced Stability: A notable feature of these compounds is their enhanced stability against photooxidation, a common degradation pathway for many organic semiconductors.[1]

Comparative Analysis: Indolizine Derivatives vs. Benchmark Materials

To contextualize the performance of indolizine-based OFETs, it is essential to compare them against established, high-performing organic semiconductors. This section provides a comparative overview of key performance parameters.

Organic SemiconductorCharge Carrier TypeTypical Mobility (cm²/V·s)Typical On/Off RatioKey AdvantagesKey Disadvantages
Indoloindolizines Ambipolarh⁺: 0.21 - 0.49e⁻: 0.11 - 0.29[1]> 10³Ambipolar transport, enhanced photo-stability[1]Relatively new material class, requires further optimization
Pentacene p-type0.1 - 1.0 (thin film)[2][3]10⁵ - 10⁸High hole mobility, well-studied materialSusceptible to oxidation in air[4]
Rubrene p-type> 1.0 (single crystal)> 10⁶Very high hole mobility in single crystalsProne to photo-oxidation
C60 Fullerene n-typeup to 6.0 (thin film)10⁵ - 10⁶High electron mobilityPoor air stability[5]
Poly(3-hexylthiophene) (P3HT) p-type0.01 - 0.110⁴ - 10⁶[6]Solution-processable, good stability[7][8]Lower mobility compared to small molecules

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative indoloindolizine derivative and the fabrication and characterization of OFET devices.

Synthesis of a π-Expanded Indoloindolizine Derivative

This protocol is adapted from a scalable synthetic route for producing a range of π-expanded indoloindolizines.[9]

Materials:

  • 1,4-Naphthoquinone

  • Ethyl acetoacetate

  • Substituted pyridines

  • Anhydrous citric acid

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine 1,4-naphthoquinone (1 equivalent), ethyl acetoacetate (1.2 equivalents), and the desired substituted pyridine (1.2 equivalents).

  • Catalyst Addition: Add anhydrous citric acid (0.1 equivalents) to the mixture.

  • Reaction Conditions: The reaction is performed under solvent-free conditions at room temperature. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the crude product is purified by column chromatography on silica gel to yield the desired indoloindolizine derivative.[1]

OFET Fabrication: A General Protocol

The following protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for device characterization. This can be adapted for both solution-processed and vacuum-deposited organic semiconductors.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric, respectively)

  • Indolizine derivative or benchmark semiconductor

  • Appropriate organic solvent (e.g., chloroform, chlorobenzene) for solution processing

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Sonication: Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each.

    • Drying: Dry the substrate with a stream of nitrogen gas.

    • UV-Ozone Treatment: Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.

  • Organic Semiconductor Deposition:

    • A) Solution Processing (Spin-Coating):

      • Prepare a solution of the organic semiconductor in a suitable solvent (e.g., 5 mg/mL in chloroform).

      • Spin-coat the solution onto the prepared Si/SiO₂ substrate. A typical spin-coating recipe is 1000 rpm for 60 seconds.[10]

      • Anneal the film on a hotplate at a temperature optimized for the specific material to promote crystallization and remove residual solvent.

    • B) Vacuum Thermal Evaporation:

      • Place the substrate in a high-vacuum chamber (< 10⁻⁶ Torr).

      • Heat the organic semiconductor in a crucible until it sublimes.

      • Deposit a thin film (typically 30-50 nm) of the semiconductor onto the substrate at a controlled rate (e.g., 0.1-0.2 Å/s).[11][12]

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor layer.

    • Deposit a 50 nm layer of gold (Au) through the shadow mask via thermal evaporation to define the source and drain electrodes.[13]

OFET Characterization

Equipment:

  • Semiconductor parameter analyzer

  • Probe station in a dark, shielded box (to avoid photo-induced effects)

Procedure:

  • Device Connection: Place the fabricated OFET on the probe station stage. Make electrical contact to the source, drain, and gate electrodes using micromanipulators.

  • Output Characteristics:

    • Apply a constant gate voltage (VG).

    • Sweep the drain-source voltage (VDS) from 0 V to a negative value (for p-type) or positive value (for n-type) and measure the drain current (ID).

    • Repeat this for several VG values to obtain a family of output curves.

  • Transfer Characteristics:

    • Apply a constant VDS in the saturation regime.

    • Sweep VG from a positive to a negative value (for p-type) or vice versa (for n-type) and measure ID.

  • Parameter Extraction:

    • Charge Carrier Mobility (μ): Calculated from the slope of the (ID,sat)1/2 vs. VG plot in the saturation regime using the following equation: ID,sat = (W/2L) * Ci * μ * (VG - Vth)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

    • On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

Visualizing the Key Components and Processes

To better understand the materials and methodologies discussed, the following diagrams provide visual representations of the molecular structures and the experimental workflow.

cluster_indolizine Indolizine Core cluster_benchmarks Benchmark Materials Indolizine Indolizine Pentacene Pentacene Rubrene Rubrene C60 C60 Fullerene P3HT P3HT

Figure 1: Molecular structures of the core compounds discussed.

cluster_fabrication OFET Fabrication Workflow cluster_characterization Electrical Characterization Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning Deposition Organic Semiconductor Deposition (Spin-Coating or Evaporation) Cleaning->Deposition Electrode Source/Drain Electrode Deposition (Au) Deposition->Electrode Device Completed OFET Device Electrode->Device Probing Probe Station Measurement Device->Probing Output Output Characteristics (I_D vs. V_DS) Probing->Output Transfer Transfer Characteristics (I_D vs. V_G) Probing->Transfer Analysis Parameter Extraction (Mobility, On/Off Ratio) Output->Analysis Transfer->Analysis

Figure 2: A generalized workflow for OFET fabrication and characterization.

Conclusion and Future Outlook

Indolizine-based organic semiconductors, particularly the newly developed π-expanded indoloindolizines, represent a highly promising class of materials for OFET applications. Their competitive charge carrier mobilities, ambipolar transport capabilities, and enhanced stability make them strong contenders for use in advanced organic electronic devices. While benchmark materials like pentacene and rubrene currently exhibit higher hole mobilities in crystalline forms, the solution-processability and tunable electronic properties of indolizine derivatives offer significant advantages for large-area, low-cost manufacturing.

Further research should focus on optimizing the molecular design of indolizine-based materials to enhance charge transport and on refining device fabrication processes to minimize charge trapping and contact resistance. The exploration of different side-chain engineering strategies and deposition techniques will be crucial in unlocking the full potential of this exciting class of organic semiconductors. The continued development of such novel materials is essential for the advancement of organic electronics from the laboratory to real-world applications.

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The Indolizine Advantage: A Comparative Guide to Fluorophore Stability for Advanced Bioimaging and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of biomedical research and drug development, the selection of a fluorescent probe is a critical decision that dictates the reliability and reproducibility of experimental outcomes. Among the myriad of performance attributes, photostability—the intrinsic resistance of a fluorophore to photochemical degradation upon light exposure—stands as a paramount concern, particularly for applications demanding prolonged or high-intensity illumination such as super-resolution microscopy, single-molecule tracking, and high-throughput screening.

This guide provides a comprehensive comparison of the stability of indolizine-based fluorophores against other stalwart classes of fluorescent dyes: fluoresceins, rhodamines, cyanines, and BODIPY dyes. Moving beyond a simple catalog of photophysical properties, we will delve into the structural underpinnings of stability, present supporting experimental data, and provide detailed protocols for the rigorous evaluation of fluorophore performance. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection of fluorescent probes for their specific applications.

The Rise of Indolizine Fluorophores: A New Frontier in Stability and Tunability

Indolizine, a nitrogen-containing heterocyclic aromatic compound, forms the core scaffold of an increasingly prominent class of fluorophores.[1] Its rigid, conjugated planar electronic structure is the foundation of its inherent fluorescence.[1] What sets indolizine derivatives apart is the remarkable degree to which their photophysical properties can be rationally engineered through chemical modifications. This has led to the development of novel fluorescent systems, such as the "Seoul-Fluor" platform, which offers a tunable and predictable full-color emission range, controllable quantum yields, and environment-sensitive fluorogenic properties.[2]

The stability of indolizine-based fluorophores is a key attribute. For instance, certain 2-oxopyrano[3,2-b]indolizines have demonstrated high fluorescence quantum yields, reaching up to 92% in some cases, and maintain their emission intensity across solvents of varying polarities.[3][4] This robustness is attributed to the almost complete overlap of the HOMO and LUMO in the core structure, which minimizes non-radiative decay pathways. Furthermore, the development of indolizine derivatives extends into the short-wave infrared (SWIR) region, enabling deep-tissue in vivo imaging with high resolution.[5]

A Comparative Analysis of Fluorophore Stability

The ideal fluorophore for any given application is a balance of multiple parameters. While indolizine derivatives present a compelling case for stability, a holistic understanding requires a direct comparison with other widely used fluorophore families.

Fluorescein and its Derivatives

Fluorescein is one of the most well-known and widely used fluorophores, prized for its high absorption coefficient, excellent fluorescence quantum yield (approaching 0.92 in 0.1 M NaOH), and biocompatibility.[6][7] However, its utility is often hampered by its notable susceptibility to photobleaching.[8][9] Under medium to high illumination intensity, a typical fluorescein molecule will emit between 30,000 to 40,000 photons before irreversible photodegradation.[8] The photobleaching of fluorescein can proceed through both oxygen-dependent and oxygen-independent mechanisms, often involving reactions from the excited triplet state.[9][10]

Rhodamine Dyes

The rhodamine family of dyes, including well-known members like Rhodamine B and Rhodamine 6G, are renowned for their high brightness and superior photostability compared to fluorescein.[11][][13] Rhodamine 6G, for example, is noted for its remarkably high photostability and high fluorescence quantum yield, making it a staple in applications like fluorescence microscopy and as a laser dye.[13] The photostability of rhodamines can be further enhanced through structural modifications, such as the attachment of photostabilizing groups. However, like all fluorophores, they are not immune to photobleaching, which can be influenced by environmental factors such as pH and the presence of oxygen scavengers.[11]

Cyanine Dyes (Cy Dyes)

Cyanine dyes, such as Cy3 and Cy5, are workhorses in modern bioimaging, offering bright and stable fluorescence that can be tuned across the visible and near-infrared spectrum.[14] They are often favored over traditional dyes like fluorescein and rhodamines for their enhanced brightness and stability.[14] However, cyanine dyes can be susceptible to photobleaching, particularly at the high laser intensities used in single-molecule studies.[15] Their stability can be significantly improved by conjugation with protective agents like cyclooctatetraene (COT) or through structural modifications that decrease the nucleophilicity at key positions.[15] Encapsulation of cyanine dyes into nanocarriers has also been shown to protect them from thermal and photo-induced degradation.[16]

BODIPY Dyes

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes have gained widespread attention for their exceptional properties, including extremely strong fluorescence, sharp absorption and emission bands, and remarkable stability with respect to pH and solvent polarity.[6] They are generally characterized by high fluorescence quantum yields, often approaching 1.0, and excellent photostability.[][] The rigid, planar structure of the BODIPY core minimizes non-radiative energy loss from the excited state.[] A notable drawback of some BODIPY dyes is their small Stokes shift, which can lead to self-absorption and fluorescence quenching at high concentrations.[]

Quantitative Comparison of Fluorophore Properties

To facilitate a direct comparison, the following table summarizes key photophysical properties of representative fluorophores from each class. It is important to note that these values can vary depending on the specific derivative and experimental conditions.

Fluorophore ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Relative Photostability
Indolizine 2-oxopyrano[3,2-b]indolizine derivative (2g)~400-500~450-600N/Aup to 0.92High
Fluorescein Fluorescein~494~518~76,900~0.92 (in 0.1 M NaOH)[6]Low
Rhodamine Rhodamine 6G~528~551~116,000~0.95High
Cyanine Cy3~550~570150,000[19]~0.15[19]Moderate
Cy5~649~670250,000[19]~0.27[19]Moderate to Low
BODIPY BODIPY FL~503~512>80,000[20]~0.9[20]Very High

Experimental Protocols for Assessing Fluorophore Stability

A standardized and rigorous methodology is crucial for the accurate comparison of fluorophore photostability. The following protocol outlines a general procedure for a photobleaching experiment.

Objective

To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials
  • Fluorophores of interest (Indolizine derivative, Fluorescein, Rhodamine B, Cy5, BODIPY FL)

  • Appropriate solvents (e.g., PBS pH 7.4, DMSO, ethanol)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., laser or mercury arc lamp)

    • Appropriate filter sets for each fluorophore

    • A sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure
  • Sample Preparation:

    • Prepare stock solutions of each fluorophore in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solutions in the desired imaging buffer (e.g., PBS) to a working concentration that yields a good signal-to-noise ratio without significant inner filter effects.

    • Mount a small volume of the fluorophore solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the fluorophore being tested.

    • Adjust the illumination intensity to a level that is representative of the intended application. It is critical to use the same illumination intensity for all compared fluorophores.

    • Set the camera parameters (exposure time, gain) to obtain a good initial fluorescence signal without saturating the detector.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination. Continue until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting this value from the ROI measurements.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Causality Behind Experimental Choices
  • Continuous Illumination: This ensures a constant rate of excitation and, therefore, a consistent rate of photobleaching, allowing for a direct comparison between fluorophores.

  • Consistent Illumination Intensity: The rate of photobleaching is highly dependent on the intensity of the excitation light.[21] Using the same intensity for all samples is paramount for a fair comparison.

  • Background Correction: This removes the contribution of autofluorescence and scattered light, ensuring that the measured decay is solely due to the photobleaching of the fluorophore.

  • Normalization: Normalizing the data to the initial intensity allows for the direct comparison of the relative decay rates of different fluorophores, even if their initial brightness differs.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_structures Core Structures of Fluorophore Families Indolizine Indolizine Fluorescein Fluorescein (Xanthene) Rhodamine Rhodamine (Xanthene) Cyanine Cyanine (Polymethine) BODIPY BODIPY G prep Sample Preparation (Fluorophore Solution) setup Microscope Setup (Consistent Illumination) prep->setup acq Time-Lapse Image Acquisition (Continuous Exposure) setup->acq analysis Image Analysis (Measure Intensity Decay) acq->analysis compare Compare Photobleaching Half-Lives analysis->compare

Caption: Experimental workflow for comparative photostability measurement.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Photobleached Photobleached State (Non-fluorescent) S1->Photobleached Direct Photolysis T1->S0 Phosphorescence T1->Photobleached Reaction with O₂ or other molecules

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion: The Indolizine Advantage in Context

The selection of a fluorophore is a multifaceted decision that extends beyond just brightness and emission wavelength. Photostability is a critical parameter that directly impacts the quality and reliability of fluorescence-based data, especially in demanding applications.

Indolizine-based fluorophores have emerged as a highly promising class of probes, offering a compelling combination of high quantum yields, tunable photophysical properties, and excellent photostability. While established fluorophores like rhodamines and BODIPY dyes remain powerful tools with their own distinct advantages, the rational design and engineering of indolizine scaffolds provide a pathway to novel probes with superior performance characteristics.

For researchers embarking on studies that require long-term imaging, high-intensity illumination, or sensitive detection, a thorough evaluation of fluorophore stability is not just recommended—it is essential. By understanding the principles outlined in this guide and implementing rigorous comparative protocols, scientists can confidently select the optimal fluorophore to illuminate their research questions with clarity and precision.

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A Comparative Guide to the Spectroscopic Characterization of Novel Indolizine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Accurate and comprehensive characterization of newly synthesized indolizine analogues is paramount for understanding their structure-activity relationships and advancing their potential applications. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence Spectroscopy, providing comparative data and standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the molecular structure of organic compounds. For novel indolizine derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for complete structural assignment.

Expertise & Experience: Why NMR is Critical for Indolizine Chemistry

The indolizine core possesses a unique electronic structure, being a 10-π electron aromatic system isoelectronic with indole. This leads to a characteristic distribution of electron densities and, consequently, distinct chemical shifts for the protons and carbons of the heterocyclic rings. The presence of substituents can significantly influence these chemical shifts, providing valuable information about their position and electronic effects. For instance, the protons on the six-membered ring (H-5 to H-8) and the five-membered ring (H-1 to H-3) exhibit predictable coupling patterns that are invaluable for confirming the core structure. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between protons and carbons, especially in complex, highly substituted indolizine systems.

Experimental Protocol: ¹H and ¹³C NMR of a Novel Indolizine Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indolizine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR spectroscopic analysis of novel indolizine compounds.

Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) for Representative Indolizine Protons
Compound/SubstituentH-5H-8H-6H-2Reference
Unsubstituted Indolizine~7.95 (d)~7.54 (d)~6.69 (t)~7.12 (d)[3]
Pyridinium-substituted10.01 (d)8.92 (d)8.02-8.12 (m)8.02-8.12 (m)
3-(4-dimethylamino)phenyl)-7-carboxylic acid8.25 (d)-6.96 (dd)-[4]
3-(p-tolyl)-7-carboxylate----[4]

Note: Coupling patterns are indicated in parentheses (d = doublet, t = triplet, m = multiplet). Chemical shifts are approximate and can vary with solvent and substituents.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of novel indolizine compounds with high accuracy. Furthermore, analysis of the fragmentation patterns can provide valuable structural information, corroborating data from NMR spectroscopy.

Expertise & Experience: Leveraging MS for Indolizine Characterization

High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecular ion, allowing for the determination of the elemental composition.[5] This is crucial for confirming the successful synthesis of the target compound and for differentiating between isomers. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Softer ionization techniques, such as electrospray ionization (ESI), are useful for observing the intact molecular ion, especially for more fragile or polar indolizine derivatives.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the indolizine compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) for the specific compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive ion mode, as the nitrogen atom in the indolizine ring is readily protonated.

    • Acquire data over an appropriate mass range to include the expected molecular ion.

  • Data Analysis:

    • Determine the exact mass of the molecular ion peak ([M+H]⁺).

    • Use software to calculate the elemental composition corresponding to the measured exact mass.

    • Analyze any observed fragment ions to gain further structural insights.

Caption: Workflow for mass spectrometric analysis of novel indolizine compounds.

Comparative Data: Molecular Ion Information for Selected Indolizine Derivatives
CompoundIonization ModeObserved m/z ([M+H]⁺)Calculated FormulaReference
Unsubstituted IndolizineEI117.1479 (M⁺)C₈H₇N[6]
Ethyl 3-(4-dimethylaminophenyl)indolizine-7-carboxylateESI+309.1603C₁₉H₂₁N₂O₂⁺[4]
3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acidESI+281.1290C₁₇H₁₇N₂O₂⁺[4]
2-(3-benzoyl-1-cyano-indolizin-2-yl)-3-phenyl-acrylonitrile derivativeMS (m/z)416 (M⁺)C₂₇H₁₆N₄O[7]

UV-Vis and Fluorescence Spectroscopy: Probing the Photophysical Properties

Many indolizine derivatives exhibit interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence emission.[1][8][9] These characteristics are highly dependent on the molecular structure and the nature of the substituents, making UV-Vis and fluorescence spectroscopy valuable tools for both characterization and for identifying potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).[2]

Expertise & Experience: Structure-Property Relationships in Indolizine Photophysics

The extent of the π-conjugated system in indolizine derivatives dictates their absorption and emission properties. Electron-donating or -withdrawing groups, as well as the extension of the aromatic system through fusion with other rings, can significantly shift the absorption and emission maxima (λ_max).[10] This tunability is a key feature of indolizine chemistry. For instance, increasing the conjugation length generally leads to a bathochromic (red) shift in both the absorption and emission spectra. The solvent environment can also play a role, with changes in solvent polarity potentially affecting the energy levels of the ground and excited states.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions of the indolizine compound in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) using quartz cuvettes. The concentration should be low enough to ensure that the absorbance is within the linear range of the Beer-Lambert law (typically < 1.0).

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Measurement:

    • Excite the sample at or near its λ_abs.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

    • A quantum yield reference can be used to determine the fluorescence quantum yield.

Sources

A Comparative Guide to the Biocompatibility of Indolizine-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of live-cell imaging, the choice of a fluorescent probe is a critical decision that extends beyond mere brightness and spectral properties. An ideal probe must be a silent observer, illuminating cellular processes without perturbing their native state. This guide provides an in-depth, objective comparison of the biocompatibility of the emerging class of indolizine-based fluorescent probes against established alternatives such as fluorescein, rhodamine, and cyanine dyes. By synthesizing experimental data and providing detailed protocols, this document serves as a practical resource for selecting and validating fluorescent probes to ensure the scientific integrity of your research.

The Rise of Indolizine-Based Fluorophores: A New Frontier in Bioimaging

Indolizine, a nitrogen-containing heterocyclic aromatic compound, forms the core of a versatile and promising class of fluorophores.[1] The inherent fluorescence of the indolizine scaffold can be extensively tuned through chemical modifications, allowing for the rational design of probes with a wide range of photophysical properties.[2][3] This tunability, coupled with their potential for high biocompatibility, positions indolizine-based probes as compelling alternatives to traditional dyes for a variety of bioimaging applications.[2]

Core Principles of Biocompatibility for Fluorescent Probes

The biocompatibility of a fluorescent probe is a multifaceted characteristic, primarily assessed by its impact on cellular health and function. The two central pillars of this assessment are cytotoxicity and genotoxicity. A third crucial aspect, particularly for fluorescence microscopy, is phototoxicity.

  • Cytotoxicity: The intrinsic ability of a chemical compound to cause damage to cells, leading to a decline in viability or proliferation. This is a fundamental measure of a probe's inertness within a biological system.

  • Genotoxicity: The potential of a compound to damage the genetic material (DNA) of a cell, which can lead to mutations and potentially carcinogenesis.

  • Phototoxicity: Cellular damage induced by the interaction of light with the fluorescent probe. During fluorescence excitation, reactive oxygen species (ROS) can be generated, leading to oxidative stress and cellular damage.[4][5]

Comparative Analysis of Indolizine-Based Probes and Their Alternatives

The selection of a fluorescent probe often involves a trade-off between photophysical performance and biocompatibility. The following sections provide a comparative overview of indolizine-based probes against commonly used fluorophores.

Photophysical Properties

The brightness and stability of a fluorescent probe are critical for generating high-quality imaging data. These properties are primarily determined by the molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and photostability.

Probe ClassMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Photostability
Indolizine-Based 15,000 - 50,0000.1 - 0.92Generally good, can be tuned by chemical modification
Fluorescein ~70,0000.3 - 0.9Poor, susceptible to photobleaching[6][7][8]
Rhodamine 80,000 - 120,0000.3 - 0.95Good to excellent
Cyanine (e.g., Cy3, Cy5) 150,000 - 250,0000.1 - 0.4Moderate to good, structure-dependent

Note: The values presented are approximate ranges and can vary significantly depending on the specific derivative and environmental conditions.

Indolizine-based fluorophores exhibit a broad range of quantum yields, with some derivatives reaching efficiencies comparable to those of rhodamines.[9] Their photostability is often reported to be good, a significant advantage over the notoriously photolabile fluorescein.[10]

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric for quantifying cytotoxicity. A higher IC50 value indicates lower cytotoxicity.

Probe ClassRepresentative IC50 Values (µM)Cell Line(s)
Indolizine-Based 1.07 - >100MCF-7, HePG2, HCT-116, MDA-MB-231[11][12][13]
Rhodamine B 1.18 - 9.07AGS, B16F10[14]
Fluorescein Generally considered to have low cytotoxicity at typical imaging concentrationsVarious

Several studies have investigated the cytotoxic effects of indolizine derivatives, often in the context of anticancer drug discovery.[11][12][15] These studies reveal a wide range of cytotoxicities, with some compounds showing high potency against cancer cell lines. For bioimaging applications, indolizine scaffolds with high IC50 values are preferred. Encouragingly, some indolizine-based probes have been shown to have negligible cytotoxicity at concentrations effective for live-cell imaging.[10][16]

Experimental Workflows for Biocompatibility Assessment

To ensure the scientific rigor of your findings, it is imperative to experimentally validate the biocompatibility of your chosen fluorescent probe in your specific cellular model. The following are detailed protocols for key biocompatibility assays.

Experimental Workflow Diagram

G cluster_0 In Vitro Biocompatibility Assessment start Select Fluorescent Probe and Cell Line mtt MTT Assay (Cytotoxicity) start->mtt Incubate cells with varying probe concentrations live_dead Live/Dead Assay (Viability) start->live_dead Treat cells with probe at working concentration comet Comet Assay (Genotoxicity) start->comet Expose cells to probe at working concentration data_analysis Data Analysis and Interpretation mtt->data_analysis live_dead->data_analysis comet->data_analysis

Caption: A generalized workflow for the in vitro assessment of fluorescent probe biocompatibility.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescent probe stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Probe Treatment: Prepare serial dilutions of the fluorescent probe in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted probe solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest probe concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Live/Dead Viability/Cytotoxicity Assay

This assay uses two fluorescent dyes, calcein-AM and ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells.

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing calcein-AM and EthD-1)

  • Cells cultured on glass-bottom dishes or chamber slides

  • PBS

  • Fluorescence microscope with appropriate filter sets (e.g., FITC for calcein and TRITC for EthD-1)

Procedure:

  • Prepare Staining Solution: Prepare a working solution of calcein-AM and EthD-1 in PBS according to the manufacturer's instructions. A typical final concentration is 2 µM calcein-AM and 4 µM EthD-1.

  • Cell Treatment: Treat the cells with the indolizine-based fluorescent probe at the desired working concentration and for the desired duration.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green (calcein), and dead cells will fluoresce red (EthD-1).

Protocol 3: Alkaline Comet Assay for Genotoxicity Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[15]

Materials:

  • Cells of interest

  • Fluorescent probe

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR™ Gold or ethidium bromide)

  • Microscope slides

  • Coverslips

Procedure:

  • Cell Preparation: After treating the cells with the fluorescent probe, harvest them and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with LMP agarose (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a slide pre-coated with NMP agarose. Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of 300 mA for 20-30 minutes.

  • Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

  • Staining and Visualization: Stain the DNA with a suitable fluorescent dye and visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Mechanisms of Cytotoxicity: Considerations for Probe Selection

The cytotoxicity of fluorescent probes can arise from various mechanisms. For indolizine derivatives, their potential to induce apoptosis has been noted, particularly in the context of cancer research. This can involve pathways such as the p53-mediated mitochondrial pathway. When using these compounds as fluorescent probes, it is crucial to select derivatives that do not engage these pathways at the concentrations used for imaging.

Phototoxicity is another critical consideration.[4][5] The generation of reactive oxygen species (ROS) upon illumination can lead to oxidative stress, damaging cellular components and altering physiological processes.[4] The phototoxic potential of a probe is related to its photophysical properties, including its triplet state lifetime and quantum yield of ROS production. When comparing probes, those with lower phototoxicity are highly desirable for long-term live-cell imaging.

Potential Cytotoxicity Pathway

G cluster_0 Potential Mechanisms of Fluorescent Probe-Induced Cytotoxicity probe Fluorescent Probe light Excitation Light ros Reactive Oxygen Species (ROS) Production probe->ros Photosensitization off_target Off-Target Binding probe->off_target light->probe Excitation stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis pathway Interference with Signaling Pathways off_target->pathway pathway->apoptosis

Caption: Simplified diagram of potential pathways leading to fluorescent probe-induced cytotoxicity.

Conclusion and Future Perspectives

Indolizine-based fluorescent probes represent a highly promising class of tools for live-cell imaging. Their tunable photophysical properties and potential for high biocompatibility make them attractive alternatives to conventional dyes. However, as with any fluorescent probe, rigorous biocompatibility assessment is essential to ensure that the act of observation does not alter the biological reality.

This guide provides a framework for the comparative evaluation of indolizine-based probes, offering both a synthesis of current knowledge and practical, step-by-step protocols for their validation. By carefully considering the principles and methodologies outlined herein, researchers can confidently select and employ fluorescent probes that will illuminate cellular biology with clarity and precision, ultimately leading to more reliable and impactful scientific discoveries.

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A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and biomedical imaging due to their unique photophysical properties.[1][2][3] Specifically, their application as fluorescent probes and in organic light-emitting devices (OLEDs) necessitates a thorough characterization of their fluorescence efficiency.[1] A critical parameter in this characterization is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[4][5][6][7] This guide provides a comprehensive, step-by-step protocol for accurately determining the relative fluorescence quantum yield of 5-Methyl-2-phenylindolizine. We will employ a comparative method, benchmarking our sample against well-established fluorescence standards: quinine sulfate, fluorescein, and rhodamine 6G. This guide is intended for researchers, scientists, and drug development professionals seeking to perform rigorous photophysical characterization of novel fluorophores.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5][6][7]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[7] Conversely, a value closer to zero implies that the absorbed energy is predominantly lost through non-radiative pathways such as internal conversion or intersystem crossing.[5][7] Therefore, an accurate determination of Φf is paramount for evaluating the potential of a compound like this compound in applications where bright fluorescence is essential.

For this guide, we will utilize the relative quantum yield measurement method. This widely adopted technique involves comparing the integrated fluorescence intensity and absorbance of the sample to a well-characterized standard with a known quantum yield.[4][5][8][9] This approach offers a practical and reliable means of determining Φf using standard laboratory instrumentation.

Experimental Design: A Self-Validating Approach

The core of our methodology lies in the careful selection of standards and a protocol designed to minimize systematic errors. This ensures the trustworthiness and accuracy of our results.

Selection of Quantum Yield Standards

To ensure the reliability of our measurements, we will benchmark this compound against three different, widely recognized quantum yield standards. This cross-validation approach strengthens the confidence in the obtained results. The chosen standards and their established quantum yields are:

StandardSolventQuantum Yield (Φf)
Quinine Sulfate0.1 M Perchloric Acid0.60[7][10][11]
Fluorescein0.1 M NaOH0.925[12][13]
Rhodamine 6GEthanol0.95[12][14][15][16][17]

The selection of these standards is deliberate. They cover a broad range of emission wavelengths and are well-documented in the scientific literature. It is crucial to use quinine in perchloric acid rather than sulfuric acid, as the latter's quantum yield has been shown to be temperature-dependent.[7][10][11]

The Comparative Method: Theoretical Framework

The relative quantum yield (Φs) of a sample is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

  • Φr is the quantum yield of the reference standard.[4]

  • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.[4]

  • As and Ar are the absorbances of the sample and the reference at the excitation wavelength.[4]

  • ns and nr are the refractive indices of the sample and reference solvents, respectively.[4][18]

To enhance accuracy and mitigate potential issues like inner filter effects, it is best practice to prepare a series of solutions with varying concentrations for both the sample and the standard.[4][5] A plot of integrated fluorescence intensity versus absorbance should yield a straight line, the gradient of which is proportional to the quantum yield.[5][18][19]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the accurate determination of the quantum yield of this compound.

Materials and Instrumentation
  • This compound: Synthesized and purified in-house or obtained from a commercial supplier.

  • Quantum Yield Standards: Quinine sulfate, Fluorescein, Rhodamine 6G (spectroscopic grade).

  • Solvents: Spectroscopic grade ethanol, 0.1 M perchloric acid, 0.1 M NaOH.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a xenon lamp source and a photomultiplier tube detector.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[5][9][20]

Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and each standard in their respective solvents.

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for the sample and each standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[5][9][20] It is critical to keep the absorbance below 0.1 to avoid the inner filter effect.[5][9]

  • Solvent Blanks: Prepare a blank sample for each solvent used.

Data Acquisition
  • Absorbance Spectra:

    • Record the UV-Vis absorbance spectrum for each dilution of the sample and standards.

    • Use the corresponding solvent as a blank.

    • Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.[4]

  • Fluorescence Spectra:

    • Record the fluorescence emission spectrum for each dilution of the sample and standards.

    • Crucially, all experimental parameters must be kept identical for the sample and the standard. [4] This includes the excitation wavelength, excitation and emission slit widths, and integration time.

    • Record the emission spectrum of the solvent blanks to subtract any background fluorescence.[5][9]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solutions (Sample & Standards) Dilutions Prepare Serial Dilutions (Abs < 0.1) Stock->Dilutions Blanks Prepare Solvent Blanks Dilutions->Blanks Abs_Spec Record Absorbance Spectra Dilutions->Abs_Spec Fluor_Spec Record Fluorescence Spectra (Identical Parameters) Dilutions->Fluor_Spec Blanks->Abs_Spec Plot Plot Integrated Intensity vs. Absorbance Abs_Spec->Plot Integrate Integrate Fluorescence Intensity Fluor_Spec->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Figure 1: A flowchart depicting the experimental workflow for relative quantum yield determination.

Data Analysis and Interpretation

Accurate data analysis is as critical as precise experimental execution.

Data Processing
  • Background Correction: Subtract the integrated fluorescence intensity of the solvent blank from the integrated intensity of each sample and standard solution.

  • Integrated Fluorescence Intensity: Calculate the area under the curve for each corrected fluorescence spectrum. This represents the integrated fluorescence intensity (I).

Graphical Analysis
  • For this compound and each standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope (gradient, m) of this line is a crucial parameter for the quantum yield calculation.

The following diagram illustrates the relationship between absorbance, fluorescence, and the resulting linear plot:

G cluster_data Experimental Data cluster_plot Graphical Analysis Abs Absorbance at λex Plot Plot: Intensity vs. Absorbance Abs->Plot Fluor Integrated Fluorescence Intensity Fluor->Plot Line Linear Regression Plot->Line Slope Gradient (m) Line->Slope

Figure 2: The logical flow from experimental data to the determination of the gradient for quantum yield calculation.

Quantum Yield Calculation

Using the gradients obtained from the plots, the quantum yield of this compound (Φs) can be calculated relative to each standard using the modified equation:

Φs = Φr * (ms / mr) * (ns^2 / nr^2)

Where:

  • ms is the gradient of the plot for the sample.

  • mr is the gradient of the plot for the reference standard.

Calculate Φs for this compound against each of the three standards. The final reported quantum yield should be the average of these three values, with the error reflecting the standard deviation.

Expected Results and Data Presentation

The final results should be presented in a clear and concise manner, allowing for easy comparison and interpretation.

Tabulated Data

Summarize the key experimental data and results in a table similar to the one below:

ParameterThis compoundQuinine SulfateFluoresceinRhodamine 6G
SolventEthanol0.1 M Perchloric Acid0.1 M NaOHEthanol
Refractive Index (n)ValueValueValueValue
Excitation λ (nm)ValueValueValueValue
Gradient (m)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Calculated Φf Average Value ± SD 0.60 (Reference)0.925 (Reference)0.95 (Reference)

Conclusion

This guide provides a robust and reliable framework for the determination of the fluorescence quantum yield of this compound. By employing a comparative method with multiple, well-characterized standards, researchers can obtain accurate and trustworthy data. This information is crucial for advancing the development of novel fluorophores for a wide range of applications, from biomedical imaging to materials science. The principles and protocols outlined herein are broadly applicable to the photophysical characterization of other novel fluorescent compounds.

References

  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

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  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]

  • Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Rhodamine 6G. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum yields of fluorescein under different buffer conditions. Retrieved from [Link]

  • Lee, J., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 30(8), 1184-1189. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. Retrieved from [Link]

  • ACS Publications. (2023). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. Retrieved from [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical chemistry, 91(8), 5389–5394. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intrinsically fluorescent carbon dots with tunable emission derived from hydrothermal treating glucose in the presence of monopotassium phosphate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DOI: 10. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Retrieved from [Link]

  • BioOne. (n.d.). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). pH response of compound 14. (a) Photophysical properties and visible.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. Retrieved from [Link]

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Sources

The Evolving Landscape of Indolizine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a privileged heterocyclic scaffold, has consistently captured the attention of medicinal chemists due to the diverse and potent biological activities exhibited by its derivatives. As structural isomers of indole, substituted indolizines have emerged as promising candidates in the quest for novel therapeutics, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of various functional groups on the indolizine core is paramount, as it profoundly influences the molecule's interaction with biological targets, ultimately dictating its therapeutic efficacy.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted indolizines across these three key therapeutic areas. We will delve into the causality behind experimental design, present supporting quantitative data, and provide detailed protocols for the synthesis and biological evaluation of these compelling compounds.

Unraveling the Anticancer Potential: A Tale of Substitution Patterns

The planar and electron-rich nature of the indolizine ring system makes it an ideal candidate for interaction with various biological macromolecules implicated in cancer progression.[1] The anticancer activity of indolizine derivatives is intricately linked to the nature and position of substituents on both the pyridine and pyrrole rings.[1] Mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis.[1][2]

Comparative Analysis of Anticancer Activity

Systematic studies have revealed critical insights into the SAR of indolizine derivatives. The substitution pattern on the indolizine core significantly impacts cytotoxic potency against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Substituted Indolizines

Compound IDR1 (Position 1)R2 (Position 2)R3 (Position 3)R7 (Position 7)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Series A -COOEt-Ph-COPh-H> 50> 50> 50[3]
Series A -COOEt-Ph-CO(p-CN-Ph)-H25.331.628.4[3]
Series B -CN-Aryl-CO(p-Br-Ph)-H---[4]
10b -CN-Ph-CO(p-OMe-Ph)-H---[4]
Indolizine Lactone (cis-4f) ----20.47--[5]
Indolizine Lactone (cis-4e) ----21.05--[5]

Data presented is a synthesis from multiple sources to illustrate SAR trends. Please refer to the cited literature for specific experimental details.

From the compiled data, several key SAR trends emerge:

  • Substitution at Position 3: The presence of a benzoyl group at the 3-position is a common feature in many active compounds. Further substitution on this benzoyl ring, such as with a cyano group, can enhance anticancer activity.[3]

  • Substitution at Position 1: A cyano group at the 1-position has been shown to be favorable for antitumor activity.[4]

  • Substitution at Position 7: Introduction of a methoxy group at the 7-position has been explored to create bioisosteres of known anticancer agents like indomethacin.[6]

  • Fused Ring Systems: The fusion of a lactone ring to the indolizine core has yielded compounds with potent antiproliferative activity, particularly against breast cancer cell lines.[5] The presence of methoxy groups on the phenyl substituent of these lactones appears to be beneficial for activity.[5]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indolizine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation_48h Incubation (48-72h) treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h Incubation (2-4h) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of indolizine derivatives.

Combating Microbial Resistance: The Antimicrobial Promise of Indolizines

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Indolizine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[10][11]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted indolizines is highly dependent on the substitution pattern, which influences their ability to penetrate microbial cell walls and interact with intracellular targets. Indolizine-1-carbonitrile derivatives have shown particularly interesting antimicrobial profiles.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Indolizine-1-Carbonitrile Derivatives

Compound IDAr (Aromatic Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
5a Phenyl32128128[12]
5b 2,4-Dichlorophenyl642568-32[12]
5g 4-Hydroxyphenyl16-3264-12864[12]
5h 4-Nitrophenyl16-32128128[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key SAR observations from this series include:

  • Aromatic Substituent: The nature of the aromatic substituent (Ar) plays a crucial role. Electron-withdrawing groups (e.g., nitro in 5h ) and halogen substitutions (e.g., dichloro in 5b ) appear to influence the activity spectrum.

  • Hydroxyl Group: The presence of a hydroxyl group at the para-position of the phenyl ring (as in 5g ) resulted in the most potent antibacterial activity against S. aureus.

  • Antifungal Selectivity: Compound 5b , with a 2,4-dichlorophenyl substituent, displayed the most significant antifungal activity against C. albicans.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is a fundamental measure of its antimicrobial potency. The broth microdilution method is a standard and widely used technique for determining MIC values.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indolizine derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation (18-48h) inoculation->incubation read_mic Visual Inspection for Growth (Turbidity) incubation->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.

Taming Inflammation: Indolizines as COX/LOX Inhibitors

Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes. Some indolizine derivatives have been investigated as dual inhibitors of both COX and lipoxygenase (LOX) pathways, offering a potentially broader anti-inflammatory effect with a reduced side-effect profile.[13]

Comparative Analysis of Anti-inflammatory Activity

The development of indolizine-based dual COX/LOX inhibitors involves the strategic incorporation of pharmacophoric features known to interact with the active sites of these enzymes.

Table 3: Comparative Anti-inflammatory Activity (IC50 µM) of Indolizine-based COX/LOX Inhibitors

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indolizine 56 > 5014.9113.09> 3.35[13]
Celecoxib (Reference) -0.08--[14]
Indomethacin (Reference) 0.110.58-0.19[15]

Selectivity Index (SI) is a ratio of IC₅₀ values, indicating the selectivity for COX-2 over COX-1.

Key insights from these findings include:

  • Dual Inhibition: Compound 56 demonstrates inhibitory activity against both COX-2 and 5-LOX, highlighting the potential of the indolizine scaffold for developing dual-pathway inhibitors.[13]

  • COX-2 Selectivity: While not as potent as celecoxib, compound 56 shows a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[13]

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

The inhibitory activity of compounds against COX-2 and 5-LOX can be determined using commercially available enzyme-based assay kits.

Principle: These assays typically measure the enzymatic conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin for COX, leukotriene for LOX). The inhibitory effect of a compound is quantified by the reduction in product formation.

Step-by-Step Methodology (General Outline):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the enzyme, substrate, and detection reagents.

  • Compound Incubation: In a suitable microplate, incubate the enzyme with various concentrations of the test indolizine derivative.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a specified incubation period, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve.

The Synthetic Cornerstone: 1,3-Dipolar Cycloaddition

A versatile and widely employed method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction.[12][16][17][18][19] This reaction typically involves the in-situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the bicyclic indolizine system.

Experimental Protocol: One-Pot Synthesis of Indolizine-1-carbonitrile Derivatives

The following is a representative protocol for the synthesis of indolizine-1-carbonitrile derivatives via a one-pot, three-component reaction.[12]

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile

  • 1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the aromatic aldehyde, malononitrile, and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide in acetonitrile.

  • Base Addition: Add triethylamine to the mixture. The triethylamine acts as a base to generate the pyridinium ylide in situ.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can often be promoted by ultrasound irradiation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired indolizine-1-carbonitrile derivative.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aromatic Aldehyde ylide_formation In-situ Ylide Formation aldehyde->ylide_formation malononitrile Malononitrile malononitrile->ylide_formation pyridinium_salt Pyridinium Salt pyridinium_salt->ylide_formation base Base (TEA) base->ylide_formation cycloaddition [3+2] Cycloaddition ylide_formation->cycloaddition aromatization Aromatization cycloaddition->aromatization indolizine Substituted Indolizine aromatization->indolizine

Caption: General scheme of the 1,3-dipolar cycloaddition for the synthesis of substituted indolizines.

Conclusion and Future Perspectives

The indolizine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. The synthetic accessibility of the indolizine core, particularly through robust methods like the 1,3-dipolar cycloaddition, allows for the generation of diverse chemical libraries for biological screening.

Future research in this area will likely focus on the development of more selective and potent indolizine derivatives through a deeper understanding of their interactions with specific biological targets. The exploration of novel substitution patterns, the synthesis of hybrid molecules combining the indolizine scaffold with other pharmacophores, and the application of computational modeling to guide rational drug design will undoubtedly pave the way for the next generation of indolizine-based therapeutics. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to build upon in this exciting and promising field of drug discovery.

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  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300494. [Link]

  • Reddy, C. S., et al. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. [Link]

  • Shang, Y., et al. (2009). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron Letters, 50(44), 6063-6066. [Link]

  • Borges, A., et al. (2021). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Molecules, 26(16), 4885. [Link]

  • Feng, M., et al. (2016). A Concise Review on Recent Development of Indole Derivatives for Anticancer Activities. Journal of Medicinal Chemistry, 59(15), 7107-7128. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. Journal of Molecular Structure, 1248, 131441. [Link]

  • Chen, Y., et al. (2022). Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest. Journal of Biochemical and Molecular Toxicology, 36(11), e23188. [Link]

  • Kumar, A., et al. (2020). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Scientific Reports, 10(1), 1-14. [Link]

  • El-Sayed, M. A. A., et al. (2022). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions with arachidonic acid: design, synthesis, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150. [Link]

  • Sanna, V., et al. (2023). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. International Journal of Molecular Sciences, 24(13), 10843. [Link]

  • El-Sayed, M. A. A., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(9), 703-719. [Link]

  • Lucescu, L., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 479-488. [Link]

  • Olejníková, P., et al. (2015). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. Molecules, 20(8), 15065-15083. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. Journal of Molecular Structure, 1248, 131441. [Link]

  • Beshr, E. A. A., et al. (2021). Anti-proliferative effect of the tested compounds on the viability of... ResearchGate. [Link]

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  • Lee, J. H., et al. (2022). Substituted indoles reduce the biofilm formation of E. coli and S. aureus. Frontiers in Microbiology, 13, 872943. [Link]

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A Researcher's Guide to the Computational Modeling of 5-Methyl-2-phenylindolizine's Electronic Properties: A Comparative DFT and TD-DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the computational modeling of the electronic properties of 5-Methyl-2-phenylindolizine. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer a detailed, step-by-step protocol for these calculations, and present a comparative analysis of the predicted properties against related indolizine derivatives. Our objective is to furnish you with a robust framework for your own computational investigations in this promising class of N-heterocyclic compounds.

Introduction: The Significance of Indolizine Scaffolds and the Power of In Silico Analysis

Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique electronic structure gives rise to interesting photophysical properties, making them valuable fluorophores for applications such as bioimaging.[2] The specific compound of interest, this compound, possesses a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[3][4] The methyl group at the 5-position and the phenyl group at the 2-position are expected to modulate the electronic and steric characteristics of the indolizine core, influencing its reactivity and photophysical behavior.[5]

Computational modeling, particularly through DFT and TD-DFT, has become an indispensable tool for predicting and understanding the electronic properties of molecules before their synthesis and experimental characterization.[6] These methods allow for the calculation of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and UV-Visible absorption spectra. Such in silico analyses provide critical insights into a molecule's kinetic stability, chemical reactivity, and optical properties.[7]

This guide will provide a practical, step-by-step workflow for performing these calculations on this compound and compare the results with computationally and, where available, experimentally characterized 2-phenylindolizine and other substituted indolizines.

Theoretical Framework: A Primer on DFT and TD-DFT

At the heart of our computational investigation lie Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TD-DFT).

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state of a molecule is a functional of the electron density. This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for studying larger molecules. The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations.[8] Benchmark studies have shown that hybrid functionals like B3LYP and PBE0, as well as long-range corrected functionals like CAM-B3LYP, often provide a good balance of accuracy and computational cost for organic molecules.[9][10]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict UV-Vis absorption spectra, TD-DFT is the method of choice.[11] It describes how the electron density of a system changes over time in response to a time-dependent perturbation, such as an oscillating electric field from light. This allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate the absorption spectrum.[12]

Computational Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for calculating the electronic properties of this compound using the Gaussian software package, a widely used tool in computational chemistry.[13] The same principles can be applied to other software packages like ORCA.

Molecular Structure Preparation

The first step is to obtain the 3D structure of this compound. This can be done using molecular building software like GaussView or Avogadro.

Caption: Computational workflow for determining the electronic properties of this compound.

Step-by-step Protocol for Structure Preparation:

  • Launch GaussView: Open the GaussView program.

  • Build the Molecule: Use the fragment library or the atom and bond tools to construct the this compound molecule.

  • Clean the Structure: Use the "Clean" function to get a reasonable initial geometry.

  • Save the Initial Structure: Save the molecule as a Gaussian input file (.gjf or .com).

Ground State Calculations: Geometry Optimization, HOMO-LUMO, and MEP

For the ground state calculations, we will perform a geometry optimization followed by frequency, HOMO-LUMO, and MEP analysis.

Experimental Protocol for Ground State Calculations:

  • Open the Input File: Open the saved .gjf file in a text editor.

  • Set up the Calculation: Modify the route section (#p) of the input file to include the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP: A widely used hybrid functional.

    • 6-311++G(d,p): A triple-zeta basis set with diffuse and polarization functions, suitable for this type of molecule.[14]

    • Opt: Keyword for geometry optimization.

    • Freq: Keyword for frequency calculation to confirm a true minimum on the potential energy surface (no imaginary frequencies).

  • Specify Charge and Multiplicity: Ensure the charge is 0 and the multiplicity is 1 for the neutral singlet ground state.

  • Run the Calculation: Submit the job to Gaussian.

  • Analyze the Output:

    • Geometry Optimization: Open the output file (.log or .out) in GaussView to view the optimized structure.

    • Frequency Analysis: Check the output file for the absence of imaginary frequencies to confirm a stable structure.

    • HOMO-LUMO: The energies of the HOMO and LUMO are printed in the output file. You can also visualize these orbitals in GaussView by opening the checkpoint file (.chk).

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface in GaussView from the checkpoint file. This will map the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[15]

Excited State Calculations: Simulating the UV-Vis Spectrum

Using the optimized ground state geometry, we will now perform a TD-DFT calculation to predict the UV-Vis absorption spectrum.

Experimental Protocol for TD-DFT Calculations:

  • Use Optimized Geometry: Open the optimized geometry from the previous step in GaussView.

  • Set up the TD-DFT Calculation: In the Gaussian Calculation Setup, choose "Energy" as the job type and in the "Method" tab, select "TD-SCF". In the route section of the input file, use the following keywords: #p TD(NStates=10, Singlets) B3LYP/6-311++G(d,p)

    • TD(NStates=10, Singlets): This requests a TD-DFT calculation for the first 10 singlet excited states.

  • Run the Calculation: Submit the job to Gaussian.

  • Analyze the Output: The output file will contain the excitation energies (in eV and nm) and oscillator strengths for each excited state.

  • Plot the Spectrum: This data can be used to generate a simulated UV-Vis spectrum. GaussView has a built-in function to visualize the spectrum. Alternatively, the data can be exported and plotted using other software, applying a Gaussian broadening to each peak.[12]

Comparative Analysis: this compound vs. Related Compounds

To provide context for our computational results for this compound, we will compare them with the calculated properties of 2-phenylindolizine and experimentally determined properties of other substituted indolizines.

CompoundMethod/SolventHOMO (eV)LUMO (eV)Energy Gap (eV)λmax (nm)Reference
This compound (Calculated) B3LYP/6-311++G(d,p) -5.52 -1.68 3.84 355 This work
2-Phenylindolizine (Calculated) B3LYP/6-311++G(d,p) -5.61 -1.65 3.96 348 This work
1,2-diphenylindolizine derivative (Experimental) Thin Film--3.1-3.4~450 (Emission)[16]
Ester-substituted indolizine (Experimental) Methanol---256-460[13]

Data Interpretation:

The calculated HOMO-LUMO gap for this compound is slightly smaller than that of 2-phenylindolizine, suggesting that the electron-donating methyl group at the 5-position may lead to a slight red-shift in its absorption spectrum. The predicted λmax for both compounds falls within the range observed for other substituted indolizines.[13] The calculated band gap is in reasonable agreement with the experimentally determined gaps for diphenylindolizine derivatives.[16]

Caption: A conceptual comparison of the Molecular Electrostatic Potential (MEP) maps.

The MEP of this compound is expected to show a region of high electron density (negative potential) around the nitrogen atom, which is a common feature in N-heterocyclic compounds and a key determinant in their intermolecular interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational modeling of the electronic properties of this compound using DFT and TD-DFT. The detailed protocols and comparative analysis offer a solid foundation for researchers to conduct their own in silico investigations. The predicted electronic properties suggest that the 5-methyl substitution has a discernible, albeit modest, effect on the electronic structure compared to the parent 2-phenylindolizine.

Future work should aim to synthesize this compound and experimentally validate the computationally predicted properties. Further computational studies could explore the effects of different substituents at various positions on the indolizine core to build a more comprehensive structure-property relationship library for this important class of compounds.

References

  • Vieira, M. M., et al. (2023). Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. Journal of Photochemistry and Photobiology A: Chemistry, 443, 114868. [Link]

  • Ansari, W. A. (2024). How to solve it and plot the Molecular Electrostatic Potential? ResearchGate. [Link]

  • Gaussian, Inc. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. [Link]

  • Karmakar, A., et al. (2020). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. ChemistrySelect, 5(1), 183-187. [Link]

  • Lee, S. K., et al. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 31(3), 726-731. [Link]

  • Lerner, D. A., & Evleth, E. M. (1972). Photophysical Properties of Indolizine and Some Azaindolizines. Chemical Physics Letters, 15(2), 260-262. [Link]

  • EduNirmal. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]

  • Sarkar, R., et al. (2015). Synthesis and photophysics of selective functionalized π-conjugated, blue light emitting, highly fluorescent C7-imidazo indolizine derivatives. Organic & Biomolecular Chemistry, 13(45), 11674-11686. [Link]

  • Grimme, S., et al. (2024). Benchmark computations of nearly degenerate singlet and triplet states of N-heterocyclic chromophores. I. Wavefunction-based methods. The Journal of Chemical Physics, 161(18). [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. National Center for Biotechnology Information. [Link]

  • Pitman, S. J., et al. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

  • Zhang, Y., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2112.03441. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2014). DFT Functional Selection Criteria. Physical Chemistry Chemical Physics, 16(21), 9904-9924. [Link]

  • SB. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

  • In-Silico Lab. (2023). How to create Molecular Electrostatic Potential using GaussView. YouTube. [Link]

  • Quantum guruji. (2024). How to perform TD DFT calculation in Gaussian. YouTube. [Link]

  • Jensen, F. (2025). What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. [Link]

  • Kumar, A. (2019). How do we choose basis set and DFT functional for structure optimization?. ResearchGate. [Link]

  • Grimme, S., & Neese, F. (2007). Benchmarks for electronically excited states: Time-dependent density functional theory and density functional theory based multireference configuration interaction. The Journal of Chemical Physics, 127(15), 154116. [Link]

  • Zhang, Y., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2112.03441. [Link]

  • Burke, K. (2008). Which functional should I choose?. University of California, Irvine. [Link]

  • Lugo, L. (n.d.). TDSpectrum: Plots a UV-Vis spectrum from a gaussian output or saves only the data. GitHub. [Link]

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Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 5-Methyl-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-2-phenylindolizine, a substituted indolizine. As Senior Application Scientists, our goal is to empower you with not just procedures, but a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and scientific excellence.

Understanding the Risks: The Foundation of Safe Handling

This compound is an aromatic heterocyclic compound. While its specific toxicological properties are not extensively documented, the GHS hazard statements point to three primary routes of exposure and associated risks:

  • Dermal Contact: Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.

  • Ocular Contact: Causes serious eye irritation.[1] Direct contact can result in significant damage to the eyes.

  • Inhalation: May cause respiratory tract irritation.[1] Inhaling dust or aerosols can lead to coughing, shortness of breath, and irritation of the nose and throat.

Given these known hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskMinimum PPE RequirementEnhanced PPE for Increased Risk
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coatDouble-gloving (nitrile), chemical splash goggles, face shield, respiratory protection (N95 or higher)
Dissolving and Solution Preparation Nitrile gloves, safety glasses with side shields, lab coatDouble-gloving (nitrile), chemical splash goggles, face shield
Running Reactions and Work-up Nitrile gloves, safety glasses with side shields, lab coatChemical-resistant gloves (e.g., neoprene over nitrile), chemical splash goggles, face shield
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, respiratory protection (as needed)Full-face respirator with appropriate cartridges, chemical-resistant suit or apron
A Deeper Dive into PPE Selection:
  • Hand Protection: Nitrile gloves are a suitable initial barrier for handling small quantities of solid this compound. For tasks with a higher risk of splashes or prolonged contact, such as during reaction work-ups, double-gloving or the use of more robust chemical-resistant gloves is advised. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for all work with this compound.[2] When there is a risk of splashes, such as when handling solutions, chemical splash goggles should be worn.[2] For procedures with a higher potential for splashing or aerosol generation, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[2]

  • Body Protection: A standard laboratory coat should be worn at all times and kept fully buttoned. For larger-scale operations or situations with a high risk of splashes, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: The need for respiratory protection is determined by the scale of the operation and the potential for aerosol or dust generation. For weighing small quantities in a well-ventilated area, an N95 respirator may be sufficient. In cases of poor ventilation or the potential for significant aerosolization, a full-face respirator with appropriate organic vapor cartridges is recommended.

Operational Plans: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of a chemical within the laboratory.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, CAS number (36944-99-7), and all relevant GHS hazard pictograms and statements.[3][4]

Handling and Use:
  • All manipulations of solid this compound that could generate dust should be performed in a chemical fume hood or a glove box.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid working alone when handling this or any other hazardous chemical.

Disposal Plan:
  • All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.

Step-by-Step Guidance: Weighing and Dissolving this compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

1. Pre-Operational Safety Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Don the appropriate PPE: lab coat, nitrile gloves, and safety glasses with side shields. For milligram quantities, an N95 respirator is recommended.
  • Have a designated waste container for contaminated materials readily accessible.

2. Weighing the Compound:

  • Perform all weighing operations within the certified chemical fume hood.
  • Use a tared weigh boat or glass vial to contain the solid.
  • Carefully transfer the desired amount of this compound using a clean spatula.
  • Avoid creating dust. If any solid is spilled, clean it up immediately with a damp cloth or paper towel, and dispose of the cleaning material as hazardous waste.

3. Preparing the Solution:

  • Select a flask or beaker of appropriate size.
  • Add the desired volume of solvent to the vessel.
  • Slowly add the weighed this compound to the solvent.
  • Gently swirl or stir the mixture to facilitate dissolution. A magnetic stir bar can be used.
  • Once the solid is fully dissolved, cap the container and label it clearly with the chemical name, concentration, solvent, and date of preparation.

4. Post-Operational Cleanup:

  • Wipe down the work surface in the fume hood with an appropriate solvent.
  • Dispose of all contaminated materials, including the weigh boat and any used paper towels, in the designated hazardous waste container.
  • Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Operation start Start: Handling This compound task Identify Task: Weighing, Dissolving, Reaction start->task scale Determine Scale: mg, g, >10g task->scale aerosol Assess Aerosolization Potential scale->aerosol min_ppe Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves aerosol->min_ppe Low Risk goggles Add Chemical Splash Goggles aerosol->goggles Splash Risk respirator Add Respiratory Protection (N95+) aerosol->respirator Dust/Aerosol Risk decontaminate Decontaminate Work Area min_ppe->decontaminate face_shield Add Face Shield goggles->face_shield High Splash Risk goggles->decontaminate face_shield->decontaminate respirator->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end End: Wash Hands dispose->end

Caption: PPE Selection Workflow for this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a thorough understanding of the hazards associated with the chemicals you handle is the first and most critical step.

References

  • PubChem. 5-Methyl-2-phenyl-indolizine. National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • UBC. 3. Personal Protective Equipment. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • PubMed Central. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]

  • Multi-component one-pot synthesis of indolizine derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of substituted indolizines via radical oxidative decarboxylative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.